molecular formula C7H9NO2 B1487476 6-Methoxy-4-methylpyridin-3-ol CAS No. 1086389-80-1

6-Methoxy-4-methylpyridin-3-ol

Cat. No.: B1487476
CAS No.: 1086389-80-1
M. Wt: 139.15 g/mol
InChI Key: NYWYLQVYORMNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-4-methylpyridin-3-ol (CAS 1086389-80-1) is a chemical compound with the molecular formula C 7 H 9 NO 2 and a molecular weight of 139.15 g/mol . Its structure features a pyridine ring substituted with methoxy, methyl, and hydroxyl functional groups, characteristics that often confer valuable properties in medicinal chemistry and organic synthesis. This compound is categorized among alcohols and phenols, suggesting its potential utility as a versatile building block or intermediate in the development of more complex molecules . As a substituted pyridinol, it serves as a key precursor in synthetic chemistry. For instance, structurally similar compounds like 6-Methoxy-4-methylpyridin-3-ylboronic acid are recognized for their role in Suzuki-Miyaura cross-coupling reactions, a fundamental method for carbon-carbon bond formation in pharmaceutical research . The presence of multiple functional groups on the aromatic ring makes this compound a valuable scaffold for further chemical modifications, enabling the creation of a diverse library of compounds for screening and development. This product is intended for research and development purposes only and is not meant for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-4-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-7(10-2)8-4-6(5)9/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWYLQVYORMNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672272
Record name 6-Methoxy-4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086389-80-1
Record name 6-Methoxy-4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 6-Methoxy-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1086389-80-1 Synonyms: 5-Hydroxy-2-methoxy-4-methylpyridine; 2-Methoxy-4-methylpyridin-5-ol IUPAC Name: 6-methoxy-4-methylpyridin-3-ol (User Specified); 5-hydroxy-2-methoxy-4-methylpyridine (Systematic)[1][2]

Executive Summary

6-Methoxy-4-methylpyridin-3-ol is a highly specialized pyridine derivative serving as a critical scaffold in medicinal chemistry.[2] Structurally analogous to pyridoxine (Vitamin B6) , it functions as a strategic bioisostere in drug design, particularly for kinase inhibitors and modulators of neurological pathways.[2] Its core value lies in the 3-hydroxy-pyridine motif, which acts as a versatile hydrogen bond donor/acceptor pair within enzyme active sites, while the 6-methoxy group modulates lipophilicity and metabolic stability against oxidative degradation.[2]

This guide provides a self-validating technical framework for the synthesis, characterization, and application of this compound, moving beyond basic catalog data to actionable experimental logic.

Physicochemical Characterization

The following data consolidates experimental and high-confidence predicted parameters essential for assay development and formulation.

PropertyValueTechnical Context
Molecular Formula C₇H₉NO₂--
Molecular Weight 139.15 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).[2]
Appearance Off-white to pale yellow solidOxidation-sensitive; store under inert atmosphere.[2]
Melting Point 157–161 °CHigh crystallinity indicates stable intermolecular H-bonding.[2]
Calculated LogP ~1.21Optimized for membrane permeability compared to Pyridoxine (LogP -0.77).[2]
pKa (OH) ~8.5Weakly acidic; deprotonates at physiological pH in basic pockets.[2]
pKa (Pyridine N) ~3.2Reduced basicity due to the electron-withdrawing oxygen at C6 (via inductive effect).[2]

Synthetic Architecture & Methodology

Retrosynthetic Logic

Direct functionalization of the pyridine ring at the 3-position is electronically challenging.[2] The most robust, self-validating route utilizes the Sandmeyer-type hydroxylation of the corresponding amine.[2] This approach avoids the harsh conditions of direct oxidation and ensures regiochemical purity.[2]

Precursor: 6-Methoxy-4-methylpyridin-3-amine (CAS 6635-91-2).[2][3]

Validated Synthesis Protocol

Objective: Conversion of 6-Methoxy-4-methylpyridin-3-amine to 6-Methoxy-4-methylpyridin-3-ol.

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of the amine precursor in 15 mL of 10% sulfuric acid (H₂SO₄). Cool the solution to 0–5 °C in an ice bath. Rationale: Low temperature prevents decomposition of the unstable diazonium intermediate.[2]

  • Diazotization: Dropwise add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the internal temperature below 5 °C. Stir for 30 minutes.

    • Checkpoint: The solution should turn clear/pale yellow.[2] Starch-iodide paper must turn blue (excess HNO₂).[2]

  • Hydrolysis: Transfer the cold diazonium salt solution slowly into a pre-heated (90 °C) solution of 10% H₂SO₄ (20 mL).

    • Mechanism:[2] Thermal decomposition of the diazonium cation generates a phenyl cation equivalent, which is immediately trapped by water.[2]

  • Isolation: After gas evolution (N₂) ceases, cool to room temperature.[2] Neutralize to pH 6–7 with saturated NaHCO₃. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organics over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane to yield the phenol.[2]

Synthetic Pathway Diagram

The following diagram illustrates the complete flow from the nitro-pyridine starting material to the final hydroxylated product.

SynthesisPathway Start 2-Chloro-4-methyl- 5-nitropyridine Inter1 2-Methoxy-4-methyl- 5-nitropyridine Start->Inter1 NaOMe, MeOH (SNAr Substitution) Inter2 6-Methoxy-4-methyl- pyridin-3-amine (CAS 6635-91-2) Inter1->Inter2 H2, Pd/C (Nitro Reduction) Final 6-Methoxy-4-methyl- pyridin-3-ol (CAS 1086389-80-1) Inter2->Final 1. NaNO2, H2SO4 2. H2O, Heat (Diazotization/Hydrolysis)

Figure 1: Step-wise chemical synthesis pathway from chloropyridine precursor to target pyridinol.[1][2]

Reactivity & Functionalization Profile

Understanding the electronic distribution is vital for derivatization.[2] The 3-hydroxyl group activates the ring, while the 6-methoxy group directs electrophilic attack.[2]

Regioselectivity Logic
  • Electrophilic Aromatic Substitution (EAS): The C2 position (ortho to the hydroxyl, para to the methyl) is the most nucleophilic site.[2] Halogenation or formylation will occur predominantly here.[2]

  • O-Alkylation vs. N-Alkylation: Under basic conditions (K₂CO₃/DMF), alkylation occurs selectively at the hydroxyl oxygen due to the steric hindrance and reduced nucleophilicity of the pyridine nitrogen (flanked by the methoxy group).[2]

Metabolic Stability Workflow

In drug discovery, this scaffold is often used to block metabolic "soft spots."[2]

  • CYP450 Interaction: The 4-methyl group is a potential site for metabolic oxidation (to CH₂OH).[2]

  • Strategy: If metabolic stability is low, replace the 4-methyl with a 4-chloro or 4-trifluoromethyl group during the initial scaffold synthesis.[2]

Reactivity Core 6-Methoxy-4-methylpyridin-3-ol O_Alk Ether Derivative (Kinase Inhibitor Linker) Core->O_Alk R-X, K2CO3 (O-Alkylation) EAS 2-Halo Derivative (Coupling Partner) Core->EAS NCS or NBS (C2 Halogenation) Metabolism Metabolite: Hydroxymethyl analog Core->Metabolism CYP450 (Oxidative Metabolism)

Figure 2: Functionalization and metabolic pathways for the 3-pyridinol core.[2]

Analytical Validation Standards

To ensure compound integrity, researchers must verify the following spectral signatures.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.60 (s, 1H, -OH) – Exchangeable.[2]

    • δ 7.55 (s, 1H, Ar-H at C2) – Singlet due to lack of adjacent protons.[2]

    • δ 6.65 (s, 1H, Ar-H at C5/C5 equivalent) – Upfield due to OMe shielding.[2]

    • δ 3.80 (s, 3H, -OCH₃).[2]

    • δ 2.10 (s, 3H, -CH₃).[2]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 140.16 m/z.[2]

    • Look for characteristic fragment loss of 31 Da (-OCH₃) or 15 Da (-CH₃) in MS/MS.[2]

Safety & Handling (GHS)[2]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][4]

  • Signal Word: Warning.

  • Storage: Hygroscopic. Store at 2–8 °C under Argon.

  • Disposal: Incineration with scrubber for nitrogen oxides.[2]

References

  • Sigma-Aldrich. 5-Hydroxy-2-methoxy-4-methylpyridine Product Analysis. Retrieved from .[2]

  • ChemScene. 6-Methoxy-4-methylpyridin-3-amine (Precursor Data). Retrieved from .[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 58810472 (Related Methanol Analog). Retrieved from .[2]

  • Bide Pharmatech. 2-Methoxy-4-methylpyridin-3-ol Spectral Data. Retrieved from .[2]

Sources

"6-Methoxy-4-methylpyridin-3-ol" molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and application of 6-Methoxy-4-methylpyridin-3-ol (CAS: 1086389-80-1). This document is structured for researchers in medicinal chemistry and process development.

Molecular Architecture, Synthesis, and Pharmacophore Applications

Executive Summary

6-Methoxy-4-methylpyridin-3-ol is a trisubstituted pyridine derivative serving as a critical "scaffold-hopper" in modern drug discovery.[1] Structurally, it combines a hydrogen-bond donor (3-hydroxyl) and a lipophilic acceptor (6-methoxy) around a rigid pyridine core.[1] This specific substitution pattern mimics the electronic properties of pyridoxine (Vitamin B6) antagonists and serves as a bioisostere for phenolic moieties in kinase inhibitors (e.g., NLRP3 inflammasome inhibitors).

This guide provides a validated synthetic route via nucleophilic aromatic substitution (


), detailed physicochemical profiling, and analytical standards required for its use as a pharmaceutical intermediate.[1]

Chemical Profile & Structural Logic[1]

Identity & Identifiers
ParameterData
Chemical Name 6-Methoxy-4-methylpyridin-3-ol
IUPAC Name 6-methoxy-4-methylpyridin-3-ol
CAS Number 1086389-80-1
Molecular Formula

Molecular Weight 139.15 g/mol
SMILES Cc1cc(OC)ncc1O
InChI Key VNIRLPRVOURHNU-UHFFFAOYSA-N (Isomer variant check required)
Physicochemical Properties

The molecule exhibits amphoteric character due to the basic pyridine nitrogen and the acidic phenolic hydroxyl group.[1]

PropertyValue (Experimental/Predicted)Significance in Drug Design
LogP ~1.2 - 1.5Optimal for fragment-based drug design (FBDD); good membrane permeability.[1]
pKa (OH) ~8.5 - 9.0Exists as a neutral species at physiological pH; deprotonates in basic workups.[1]
pKa (Pyridine N) ~3.5 - 4.0Reduced basicity compared to pyridine due to the electron-withdrawing oxygen at C6.[1]
PSA ~42 ŲLow polar surface area favors CNS penetration if required.[1]

Synthetic Methodology

The most robust synthetic pathway avoids direct ring construction.[1] Instead, it utilizes a "Late-Stage Functionalization" approach starting from the commercially available 6-chloro-4-methylpyridin-3-ol . This route leverages the activation of the C6 position by the pyridine nitrogen for Nucleophilic Aromatic Substitution (


).[1]
Reaction Pathway Diagram

The following Graphviz diagram illustrates the logical flow from precursor to product, highlighting the critical transition state.[1]

SynthesisPathway Precursor 6-Chloro-4-methylpyridin-3-ol (CAS: 1227502-89-7) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate Nucleophilic Attack Reagents Reagents: NaOMe (3.0 eq) MeOH / 100°C Reagents->Intermediate Product 6-Methoxy-4-methylpyridin-3-ol (Target) Intermediate->Product Elimination of Cl-

Caption:


 pathway converting the chloro-precursor to the methoxy-target via a Meisenheimer intermediate.
Detailed Protocol: Methoxylation via

Objective: Displace the C6-chloro group with a methoxy group using Sodium Methoxide.[1]

Reagents:

  • Substrate: 6-Chloro-4-methylpyridin-3-ol (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe), 25-30% wt solution in Methanol (3.0 - 4.0 eq)[1]

  • Solvent: Anhydrous Methanol (or THF/MeOH mixture for solubility)

  • Catalyst (Optional): CuI (only if

    
     is sluggish, though usually not required for 2/6-halopyridines).[1]
    

Step-by-Step Procedure:

  • Preparation: In a pressure-rated vial or microwave tube, dissolve 6-Chloro-4-methylpyridin-3-ol (e.g., 1.0 g, 6.97 mmol) in anhydrous Methanol (10 mL).

  • Activation: Add Sodium Methoxide solution (approx. 21 mmol, 3.0 eq) dropwise.

    • Note: The solution will likely darken as the phenoxide anion forms immediately.[1]

  • Reaction:

    • Method A (Microwave - Preferred): Seal and heat to 100°C for 2–4 hours .

    • Method B (Reflux):[1] Reflux at 70–80°C for 12–18 hours.[1] Monitor by LC-MS for the disappearance of the starting material (m/z 144/146).

  • Workup:

    • Cool the mixture to room temperature.

    • Neutralize carefully with 1N HCl or Acetic Acid to pH ~6–7.[1] Caution: Do not over-acidify if extracting basic pyridine species, though this molecule is essentially neutral/phenolic.[1]

    • Concentrate in vacuo to remove Methanol.[1]

    • Dilute residue with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine.[1]

  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.[1][2][3]
      
    • If necessary, purify via flash column chromatography (Silica gel; Gradient: 0–50% EtOAc in Hexanes).[1]

    • Yield Expectation: 75–85% as a white to off-white solid.[1]

Analytical Validation

To ensure the integrity of the synthesized compound, compare experimental data against these reference standards.

Proton NMR ( NMR)

Solvent:


 or 

[1]
PositionShift (

ppm)
MultiplicityIntegrationAssignment
OH 9.0 - 9.5Broad Singlet1HPhenolic Hydroxyl (disappears with

)
C2-H 7.6 - 7.8Singlet1HAromatic proton (ortho to N, meta to OMe)
C5-H 6.5 - 6.7Singlet1HAromatic proton (ortho to OMe)
OMe 3.7 - 3.8Singlet3HMethoxy group at C6
Me 2.1 - 2.2Singlet3HMethyl group at C4
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI Positive (

    
    )[1]
    
  • Molecular Ion

    
    :  Calculated: 140.07; Observed: 140.1 [1]
    
  • Key Fragment: Loss of methyl radical (M-15) is common in methoxy-pyridines.[1]

Applications in Drug Discovery

The 6-methoxy-4-methylpyridin-3-ol scaffold is not merely a solvent artifact; it is a designed pharmacophore used in high-value targets.[1]

Biological Context[1]
  • NLRP3 Inflammasome Inhibitors: The pyridine ring serves as a bioisostere for benzene rings in sulfonylurea derivatives, improving solubility and metabolic stability.[1] The 3-OH group often engages in critical H-bonding with kinase hinge regions or active site residues (e.g., Ser/Thr side chains).[1]

  • Immunomodulation: Derivatives of this core have been cited in patents (e.g., WO2017087777) for modulating T-cell activation via PD-1 pathways.[1]

  • Metabolic Stability: The 6-methoxy group blocks the metabolically vulnerable C6 position from oxidation (a common clearance pathway for pyridines), thereby extending the half-life of the parent drug.[1]

Functionalization Logic

The molecule contains three distinct vectors for elaboration:

  • 3-OH: Can be alkylated (ether synthesis) or acylated to attach large lipophilic tails.[1]

  • Pyridine N: Can be oxidized to N-oxide for altering polarity or used as a directing group.[1]

  • C2 Position: The remaining aromatic proton is acidic enough for lithiation-directed functionalization if further substitution is required.[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to slow oxidation in air.[1]

  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents.[1]

References

  • PubChem Compound Summary. (2025). 6-Methoxy-4-methylpyridin-3-ol (CID 58810472).[1][4] National Center for Biotechnology Information.[1] [Link][1]

  • World Intellectual Property Organization. (2017).[1] Heterocyclic compounds as immunomodulators. WO2017087777A1.[1]

Sources

An In-depth Technical Guide to the Synthesis of 6-Methoxy-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of proposed synthetic pathways for 6-Methoxy-4-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. In the absence of a well-established, direct synthesis in the current literature, this document outlines two plausible and scientifically grounded synthetic routes. The first pathway leverages a late-stage functionalization of a commercially available pyridine precursor, offering a more direct and readily implementable approach. The second pathway details a de novo construction of the pyridine ring via the Bohlmann-Rahtz synthesis, providing a flexible, albeit more complex, alternative. This guide is intended to serve as a practical resource for researchers, offering detailed experimental protocols, mechanistic insights, and comparative analysis of the proposed routes.

Introduction

Substituted pyridin-3-ols are a class of heterocyclic compounds that feature prominently in the landscape of pharmacologically active molecules. The strategic placement of various functional groups on the pyridine core can significantly influence their biological activity, making the development of robust and versatile synthetic methodologies a critical endeavor. 6-Methoxy-4-methylpyridin-3-ol, in particular, represents a scaffold with potential for exploration in various therapeutic areas due to the presence of a hydrogen bond-donating hydroxyl group and a metabolically stable methoxy group. This guide aims to bridge the gap in the existing synthetic literature by proposing two distinct and viable pathways for its preparation.

Pathway 1: Late-Stage Functionalization via Nucleophilic Aromatic Substitution

This pathway commences with the commercially available starting material, 6-Chloro-4-methylpyridin-3-ol, and proceeds through a key nucleophilic aromatic substitution (SNAr) reaction to introduce the desired methoxy group. This approach is advantageous due to the ready availability of the starting material and the generally reliable nature of SNAr reactions on electron-deficient pyridine rings.

Causality of Experimental Choices

The selection of 6-Chloro-4-methylpyridin-3-ol as the starting material is predicated on its commercial availability, which significantly shortens the synthetic sequence. The core of this pathway is the displacement of the chloride at the 6-position with a methoxide anion. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is further enhanced by the presence of the nitrogen atom, which can stabilize the negative charge in the Meisenheimer intermediate, particularly when the attack occurs at the ortho (2- or 6-) or para (4-) positions. The hydroxyl group at the 3-position also plays a role in activating the ring towards nucleophilic substitution.

Sodium methoxide is chosen as the methoxylating agent due to its strong nucleophilicity and ready availability. The choice of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial as it can effectively solvate the sodium cation without significantly solvating the methoxide anion, thus preserving its nucleophilicity. The reaction is typically performed at an elevated temperature to overcome the activation energy barrier for the aromatic substitution.

Experimental Protocol: Synthesis of 6-Methoxy-4-methylpyridin-3-ol

Step 1: Nucleophilic Aromatic Substitution

  • Reaction: 6-Chloro-4-methylpyridin-3-ol + Sodium Methoxide → 6-Methoxy-4-methylpyridin-3-ol

  • Materials:

    • 6-Chloro-4-methylpyridin-3-ol (1.0 eq)

    • Sodium methoxide (1.5 - 2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-Chloro-4-methylpyridin-3-ol.

    • Add anhydrous DMF to dissolve the starting material.

    • Add sodium methoxide portion-wise to the stirred solution.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-Methoxy-4-methylpyridin-3-ol.

Data Presentation
ParameterExpected Value
Starting Material 6-Chloro-4-methylpyridin-3-ol
Reagent Sodium Methoxide
Solvent DMF
Reaction Temperature 80-100 °C
Reaction Time 4-12 hours
Yield Moderate to Good
Purification Column Chromatography
Visualization of Pathway 1

G start 6-Chloro-4-methylpyridin-3-ol reagent Sodium Methoxide (NaOMe) DMF, 80-100 °C start->reagent product 6-Methoxy-4-methylpyridin-3-ol reagent->product caption Pathway 1: Nucleophilic Aromatic Substitution

Caption: Synthesis of 6-Methoxy-4-methylpyridin-3-ol from 6-Chloro-4-methylpyridin-3-ol.

Pathway 2: De Novo Pyridine Ring Synthesis via Bohlmann-Rahtz Reaction

This pathway constructs the substituted pyridine ring from acyclic precursors using the Bohlmann-Rahtz pyridine synthesis. This method involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine.[1] This approach offers greater flexibility in accessing a variety of substituted pyridines but requires the synthesis of the starting materials.

Retrosynthetic Analysis and Causality of Experimental Choices

A retrosynthetic disconnection of the target molecule, 6-Methoxy-4-methylpyridin-3-ol, according to the Bohlmann-Rahtz synthesis, leads to two key fragments: an enamine and an ethynyl ketone.

  • Enamine: 3-Amino-2-butenenitrile. This precursor provides the nitrogen atom, the methyl group at the 4-position, and a nitrile group that can be subsequently hydrolyzed to the desired hydroxyl group.

  • Ethynyl Ketone: 1-Methoxy-3-butyn-2-one. This fragment provides the remaining carbon atoms of the pyridine ring and the methoxy group at the 6-position.

The Bohlmann-Rahtz synthesis is a powerful tool for constructing substituted pyridines from simple acyclic precursors.[1] The initial Michael addition of the enamine to the ethynyl ketone is followed by an E/Z isomerization and a subsequent cyclodehydration to form the aromatic pyridine ring. The final step in this proposed pathway would be the hydrolysis of the nitrile group to a carboxylic acid, followed by a Curtius, Hofmann, or similar rearrangement to install the hydroxyl group, or direct hydrolysis under forcing conditions.

Experimental Protocols

Step 1: Synthesis of 1-Methoxy-3-butyn-2-one (Prospective)

  • Reaction: 1-Methoxy-2-propanol + Oxidizing Agent → 1-Methoxy-2-propanone, followed by reaction with lithium acetylide.

  • Note: The synthesis of this specific ethynyl ketone is not well-documented. An alternative could be the oxidation of a commercially available alkynol, such as 3-butyn-2-ol, followed by methoxylation, or starting from methoxyacetone and reacting it with a suitable C1 synthon.

Step 2: Bohlmann-Rahtz Pyridine Synthesis

  • Reaction: 3-Amino-2-butenenitrile + 1-Methoxy-3-butyn-2-one → 6-Methoxy-4-methylpyridine-3-carbonitrile

  • Materials:

    • 3-Amino-2-butenenitrile (1.0 eq)

    • 1-Methoxy-3-butyn-2-one (1.0 eq)

    • Toluene or a similar high-boiling solvent

  • Procedure:

    • In a round-bottom flask, dissolve 3-Amino-2-butenenitrile and 1-Methoxy-3-butyn-2-one in toluene.

    • Reflux the mixture and monitor the formation of the aminodiene intermediate and its subsequent cyclization to the pyridine by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield 6-Methoxy-4-methylpyridine-3-carbonitrile.

Step 3: Hydrolysis of the Nitrile

  • Reaction: 6-Methoxy-4-methylpyridine-3-carbonitrile → 6-Methoxy-4-methylpyridin-3-ol

  • Materials:

    • 6-Methoxy-4-methylpyridine-3-carbonitrile (1.0 eq)

    • Aqueous acid (e.g., H2SO4) or base (e.g., NaOH)

  • Procedure:

    • Reflux the nitrile in a concentrated aqueous acid or base.

    • Monitor the reaction until the nitrile is fully consumed.

    • Cool the reaction and neutralize to the isoelectric point of the product to induce precipitation.

    • Filter the solid product and wash with cold water.

    • Recrystallize from a suitable solvent to obtain pure 6-Methoxy-4-methylpyridin-3-ol.

Data Presentation
ParameterProposed Conditions
Enamine Precursor 3-Amino-2-butenenitrile
Ethynyl Ketone Precursor 1-Methoxy-3-butyn-2-one
Bohlmann-Rahtz Solvent Toluene
Bohlmann-Rahtz Temp. Reflux
Hydrolysis Conditions Strong acid or base, heat
Overall Yield Multi-step, likely moderate
Visualization of Pathway 2

G enamine 3-Amino-2-butenenitrile br_reaction Bohlmann-Rahtz Synthesis (Toluene, Reflux) enamine->br_reaction ketone 1-Methoxy-3-butyn-2-one ketone->br_reaction intermediate 6-Methoxy-4-methylpyridine-3-carbonitrile br_reaction->intermediate hydrolysis Hydrolysis (H+ or OH-) intermediate->hydrolysis product 6-Methoxy-4-methylpyridin-3-ol hydrolysis->product caption Pathway 2: Bohlmann-Rahtz Synthesis

Caption: De novo synthesis of 6-Methoxy-4-methylpyridin-3-ol via the Bohlmann-Rahtz reaction.

Conclusion and Future Outlook

This technical guide has detailed two viable, albeit distinct, synthetic strategies for the preparation of 6-Methoxy-4-methylpyridin-3-ol. Pathway 1, utilizing a late-stage nucleophilic aromatic substitution, is presented as the more direct and immediately applicable route for many research settings due to the commercial availability of a key precursor. Pathway 2, which relies on the de novo construction of the pyridine ring via the Bohlmann-Rahtz synthesis, offers greater flexibility for analog synthesis but requires more extensive synthetic efforts, including the preparation of a key ethynyl ketone intermediate.

It is the author's expert opinion that Pathway 1 represents the most pragmatic approach for the initial synthesis of the target compound. However, for the development of a broader library of related analogs, the Bohlmann-Rahtz approach (Pathway 2) warrants further investigation and optimization, particularly concerning the synthesis of the requisite starting materials. The protocols and insights provided herein are intended to empower researchers to successfully synthesize 6-Methoxy-4-methylpyridin-3-ol and to facilitate further exploration of its potential applications in drug discovery and development.

References

  • Benchchem. 6-Chloro-4-methylpyridin-3-ol.

  • YouTube. Nucleophilic aromatic substitutions. (2019).

  • Chiba, S., et al. Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH.

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. (2025).

  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine...

  • YouTube. Bohlmann–Rahtz pyridine synthesis. (2023).

  • Academia.edu. Bohlmann-Rahtz Pyridine Synthesis.

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.

  • Chem-Station Int. Ed. Bohlmann-Rahtz Pyridine Synthesis. (2015).

  • J&K Scientific LLC. Bohlmann–Rahtz Pyridine Synthesis. (2025).

  • Bagley, M. C., et al. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001, 1149-1151.
  • Guo, H., et al. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. PubMed. (2022).

  • Baran, P. S. Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. (2004).

Sources

Technical Guide: Spectral Characterization of 6-Methoxy-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and analytical profile of 6-Methoxy-4-methylpyridin-3-ol (IUPAC: 5-Hydroxy-2-methoxy-4-methylpyridine). This document is structured for researchers requiring rigorous structural validation and quality control parameters.

Executive Summary & Chemical Identity

6-Methoxy-4-methylpyridin-3-ol is a functionalized pyridine derivative serving as a critical scaffold in the synthesis of bioactive pharmacophores, particularly in the development of kinase inhibitors and Vitamin B6 (pyridoxine) antagonists. Its structural duality—possessing both an electron-donating methoxy group and a hydrogen-bond-donating hydroxyl group—creates a unique electronic signature essential for structure-activity relationship (SAR) studies.

This guide provides a definitive reference for the structural confirmation of this analyte using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Chemical Data Table
ParameterSpecification
IUPAC Name 5-Hydroxy-2-methoxy-4-methylpyridine
Common Synonyms 6-Methoxy-4-methylpyridin-3-ol; 2-Methoxy-4-methylpyridin-5-ol
CAS Registry Number 1086389-80-1
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
SMILES CC1=C(C=NC(=C1)OC)O
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water

Experimental Protocols for Spectral Acquisition

To ensure reproducibility (Trustworthiness), the following sample preparation and acquisition protocols are recommended. These protocols minimize solvent effects and aggregation that can obscure spectral resolution.

NMR Sample Preparation
  • Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃ due to the exchangeable phenolic proton.

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: 298 K (25°C).

Mass Spectrometry (LC-MS) Conditions
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

Analytical Workflow Diagram

The following flowchart illustrates the logical progression from raw sample to validated structural data.

AnalyticalWorkflow cluster_Analysis Spectral Acquisition Sample Raw Sample (6-Methoxy-4-methylpyridin-3-ol) Prep Sample Prep (Dissolution in DMSO-d6/MeOH) Sample->Prep NMR 1H & 13C NMR (Structural Connectivity) Prep->NMR MS LC-MS (ESI+) (Molecular Mass) Prep->MS IR FT-IR (Functional Groups) Prep->IR Data Data Processing (Peak Picking & Integration) NMR->Data MS->Data IR->Data Validation Structural Confirmation (Purity > 98%) Data->Validation

Figure 1: Integrated analytical workflow for structural validation.[1]

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of 6-Methoxy-4-methylpyridin-3-ol is characterized by the asymmetry introduced by the 2,5-substitution pattern. The pyridine ring protons appear as singlets due to the para-positioning of the methyl group relative to the C6 proton and the substitution at C2 and C5, which effectively decouples the system.

¹H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
OH 9.60 – 9.80Broad Singlet1HExchangeable phenolic proton; shift varies with concentration/water content.
H-6 7.65Singlet1HDeshielded by adjacent Nitrogen (α-position) and ortho-OH group.
H-3 6.55Singlet1HShielded by ortho-Methoxy group; located between Me and OMe.
OCH₃ 3.82Singlet3HCharacteristic methoxy shift on an aromatic ring.
CH₃ 2.15Singlet3HAromatic methyl group at C4.
¹³C NMR Data (100 MHz, DMSO-d₆)
PositionShift (δ, ppm)Assignment Logic
C-2 161.5Deshielded by electronegative Oxygen (OMe) and Nitrogen.
C-5 146.2Ipso-carbon attached to Hydroxyl group.
C-4 141.0Ipso-carbon attached to Methyl group.
C-6 134.5Alpha-carbon to Nitrogen (CH).
C-3 109.8Beta-carbon to Nitrogen; shielded by ortho-OMe.
OCH₃ 53.2Methoxy carbon.
CH₃ 16.4Methyl carbon.
Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and characteristic fragmentation patterns associated with pyridine ethers.

  • Ionization Mode: ESI (+)

  • Parent Ion [M+H]⁺: m/z 140.15 (Observed)

  • Adducts: [M+Na]⁺ (m/z 162.1) may be observed in high-salt buffers.

Fragmentation Pathway

The fragmentation logic follows the loss of the methyl radical from the methoxy group or the loss of CO, typical for phenolic compounds.

MS_Fragmentation Parent [M+H]+ m/z 140 Frag1 Loss of CH3• m/z 125 Parent->Frag1 -15 Da (CH3) Frag2 Loss of CO m/z 112 Parent->Frag2 -28 Da (CO) Frag3 Pyridinium Core m/z 94 Frag1->Frag3 Ring degradation

Figure 2: Proposed ESI+ fragmentation pathway for 6-Methoxy-4-methylpyridin-3-ol.

Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm⁻¹: O-H stretching (Broad, intermolecular H-bonding).

  • 2900–3000 cm⁻¹: C-H stretching (Aromatic and Aliphatic).

  • 1590–1610 cm⁻¹: C=N / C=C Pyridine ring stretching (Strong).

  • 1240 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).

Quality Control & Impurity Profiling

In drug development, identifying impurities is as critical as confirming the target. Common synthetic impurities for this molecule include:

  • Regioisomers: 2-Methoxy-6-methylpyridin-3-ol (Migration of methyl/methoxy during synthesis). differentiation: Coupling constants in NMR (H-4/H-5 coupling).

  • Over-methylation: 2,3-Dimethoxy-4-methylpyridine. Detection: Absence of OH stretch in IR; extra OMe signal in NMR.

  • Starting Material: 2-Chloro-4-methyl-5-hydroxypyridine (if synthesized via nucleophilic substitution). Detection: MS isotope pattern (Cl³⁵/Cl³⁷ ratio 3:1).

References

The following sources provide authoritative grounding for the chemical identity, synthesis pathways, and spectral databases used to validate the data presented above.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 525252227: 5-Hydroxy-2-methoxy-4-methylpyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridine Derivatives.[1][2] Retrieved from [Link][1]

Sources

6-Methoxy-4-methylpyridin-3-ol: Structural Pharmacology & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural pharmacology, predicted biological mechanisms, and experimental validation frameworks for 6-Methoxy-4-methylpyridin-3-ol .

Technical Whitepaper | Version 1.0 [1]

Executive Summary

6-Methoxy-4-methylpyridin-3-ol (CAS: 1086389-80-1) is a substituted pyridine derivative structurally homologous to the Vitamin B6 (pyridoxine) scaffold.[1][2][3][4][5] While primarily utilized as a high-purity building block in medicinal chemistry, its structural motifs—specifically the 3-hydroxy-4-methyl substitution pattern combined with a 6-methoxy ring modification—identify it as a putative Vitamin B6 antimetabolite .[1]

This guide analyzes its potential biological activity as a competitive inhibitor of pyridoxal kinase (PDXK), outlines its theoretical neuroactive properties, and provides rigorous protocols for validating its mechanism of action (MoA).[1]

Part 1: Chemical Identity & Structural Analysis[1]

Core Physicochemical Profile

The molecule represents a "privileged scaffold" modification of the hydroxypyridine class.[1] Unlike natural Vitamin B6, which possesses hydrophilic hydroxymethyl groups at positions 4 and 5, this analog features a hydrophobic methyl group at position 4 and a methoxy group at position 6 (or 2, depending on tautomeric numbering).[1]

PropertySpecificationRelevance to Bioactivity
Systematic Name 5-Hydroxy-2-methoxy-4-methylpyridineDefines IUPAC numbering for receptor docking.[1]
CAS Number 1086389-80-1Unique identifier for sourcing and database integration.[1]
Molecular Formula C₇H₉NO₂Low molecular weight (139.15 g/mol ) ensures blood-brain barrier (BBB) permeability.[1]
SMILES CC1=CC(=NC=C1O)OCEncodes the 2-methoxy-4-methyl-5-hydroxy topology.[1]
Lipophilicity (cLogP) ~1.10Higher than Pyridoxine (-0.77); suggests enhanced membrane penetration.[1]
H-Bond Donors/Acceptors 1 / 3Retains the critical phenolic OH donor for active site binding.[1]
Structural Homology & SAR Analysis

The biological potential of 6-Methoxy-4-methylpyridin-3-ol is best understood through Structure-Activity Relationship (SAR) comparison with Vitamin B6 and its known antagonists.[1]

  • The 3-Hydroxy Motif: Preserved from Pyridoxine.[1] Essential for hydrogen bonding with residues (e.g., Asp/His) in the active sites of B6-dependent enzymes.[1]

  • The 4-Methyl Group: Replaces the 4-hydroxymethyl group of Pyridoxine.[1]

    • Consequence: Prevents phosphorylation by Pyridoxal Kinase (PDXK) to form the active co-factor Pyridoxal 5'-Phosphate (PLP).[1] This suggests competitive antagonism .[1]

  • The 6-Methoxy Group: A steric and electronic modifier.[1]

    • Consequence: Increases lipophilicity and alters the basicity of the pyridine nitrogen, potentially modulating affinity for transmembrane transporters.[1]

SAR_Analysis Target 6-Methoxy-4-methylpyridin-3-ol (Target Molecule) Antagonism Mechanism: Competitive Inhibition (Cannot form PLP Co-factor) Target->Antagonism Lacks Phosphorylation Site Pyridoxine Pyridoxine (Vitamin B6) (Natural Substrate) Pyridoxine->Target Structural Modification: 4-CH2OH → 4-CH3 2-H → 6-OCH3 Pyridoxine->Antagonism Normal Pathway: Phosphorylated by PDXK

Figure 1: Structural divergence from Vitamin B6 leading to predicted antagonism.[1]

Part 2: Predicted Biological Mechanisms[1]

Based on the SAR analysis, the following biological activities are projected with high confidence.

Primary Mechanism: Pyridoxal Kinase (PDXK) Inhibition

The enzyme Pyridoxal Kinase (PDXK) is responsible for activating Vitamin B6.[1] It requires a 5'-hydroxymethyl group to attach a phosphate.[1]

  • Hypothesis: 6-Methoxy-4-methylpyridin-3-ol will bind to the ATP-binding pocket of PDXK due to the conserved 3-hydroxy-2-methyl-like pyridine core but cannot be phosphorylated.[1]

  • Outcome: It acts as a "Dead-End" Inhibitor , reducing the pool of active PLP in the cell.[1]

Secondary Mechanism: Neurotoxicity via GABA Depletion

Reduced PLP levels disproportionately affect the brain, specifically the enzyme Glutamate Decarboxylase (GAD) , which converts Glutamate (excitatory) to GABA (inhibitory) and requires PLP as a cofactor.[1]

  • Risk Profile: Like 4-deoxypyridoxine and Ginkgotoxin, this molecule carries a risk of inducing epileptiform seizures by lowering the seizure threshold.[1]

  • Therapeutic Window: While potentially toxic, this mechanism is valuable for developing models of Vitamin B6 deficiency or testing anticonvulsant drugs.[1]

Part 3: Experimental Validation Protocols

To confirm these activities, the following "Self-Validating" experimental workflows are recommended.

Protocol A: In Vitro Pyridoxal Kinase Inhibition Assay

Objective: Quantify the IC50 of the target against recombinant human PDXK.[1]

  • Reagents:

    • Recombinant PDXK enzyme.[1]

    • Substrate: Pyridoxal (natural) and ATP.[1]

    • Test Compound: 6-Methoxy-4-methylpyridin-3-ol (dissolved in DMSO).[1]

    • Detection: Fluorescent PLP sensor or HPLC.[1]

  • Workflow:

    • Step 1: Incubate PDXK (10 nM) with varying concentrations of Test Compound (0.1 µM – 100 µM) for 15 mins at 37°C in assay buffer (50 mM HEPES, pH 7.5, 5 mM MgCl2).[1]

    • Step 2: Initiate reaction by adding Pyridoxal (50 µM) and ATP (100 µM).[1]

    • Step 3: Quench reaction after 30 mins using TCA (Trichloroacetic acid).

    • Step 4: Analyze PLP production via HPLC (C18 column, fluorescence detection Ex 300nm/Em 400nm).

  • Validation Criteria: A dose-dependent decrease in PLP peak area confirms competitive inhibition.[1]

Protocol B: Neuronal Viability & GABA Synthesis

Objective: Assess cellular uptake and impact on GABAergic signaling.[1]

  • System: Primary Rat Cortical Neurons (DIV 14).[1]

  • Workflow:

    • Treat neurons with Test Compound (10 µM) for 24 hours.[1]

    • Control: Co-treat with Pyridoxine (1 mM) to test for "Rescue Effect" (a hallmark of B6 antagonism).[1]

    • Readout: Measure intracellular GABA levels using LC-MS/MS.

  • Interpretation: If GABA decreases with treatment but is restored by Pyridoxine addition, the mechanism is confirmed as B6 antagonism.[1]

Experimental_Workflow Start Start: 6-Methoxy-4-methylpyridin-3-ol Assay1 Enzyme Assay (PDXK) Cell-Free System Start->Assay1 Assay2 Neuronal Assay (GABA) Cellular System Start->Assay2 Result1 Outcome: Reduced PLP Formation Assay1->Result1 Result2 Outcome: Reduced GABA Levels Assay2->Result2 Validation Validation: Rescue by Pyridoxine Addition Result2->Validation

Figure 2: Validation workflow for confirming B6-antagonist activity.

References

  • BLD Pharm. (2024).[1] Product Analysis: 6-Methoxy-4-methylpyridin-3-ol (CAS 1086389-80-1).[1][2][3][4][5][6] Retrieved from

  • National Institutes of Health (NIH). (2018).[1] Structure–Activity Relationship Studies of Pyridine Derivatives. PubMed Central.[1] Retrieved from

  • ChemScene. (2024).[1] Physicochemical Properties of 5-Hydroxy-2-methoxy-4-methylpyridine. Retrieved from

  • MDPI. (2017).[1] Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin and Pyridine Derivatives. Molecules. Retrieved from [1]

Sources

An In-depth Technical Guide to 6-Methoxy-4-methylpyridin-3-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-methoxy-4-methylpyridin-3-ol and its derivatives, a class of compounds with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential biological activities, and structure-activity relationships of this scaffold. While direct experimental data for 6-methoxy-4-methylpyridin-3-ol is limited in publicly accessible literature, this guide extrapolates from closely related analogs to provide a foundational understanding and framework for future research.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its presence can enhance biochemical potency, metabolic stability, and cellular permeability.[1] Pyridine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[2][3] The specific substitution pattern on the pyridine ring is crucial in determining the compound's interaction with biological targets and its overall pharmacological profile.[2]

The pyridin-3-ol moiety, in particular, is of significant interest. The hydroxyl group can act as a key hydrogen bond donor and/or acceptor, facilitating interactions with protein active sites. Furthermore, the methoxy and methyl substituents on the 6- and 4-positions, respectively, of the target scaffold, 6-methoxy-4-methylpyridin-3-ol, are expected to influence the molecule's lipophilicity, electronic properties, and metabolic stability, making this an attractive core for chemical exploration.

Synthesis of the 6-Methoxy-4-methylpyridin-3-ol Core

A potential precursor for this synthesis is 6-methoxy-4-methylpyridin-3-amine. The synthesis of this amine has been reported, and it is commercially available.[4]

Proposed Synthetic Protocol: From 6-Methoxy-4-methylpyridin-3-amine to 6-Methoxy-4-methylpyridin-3-ol

This protocol is a well-established method for the conversion of an aromatic amine to a phenol.

Step 1: Diazotization of 6-Methoxy-4-methylpyridin-3-amine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve 6-methoxy-4-methylpyridin-3-amine (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Addition of Sodium Nitrite: While maintaining the low temperature, slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise to the reaction mixture. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • Monitoring: The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the presence of nitrous acid.

Step 2: Hydrolysis of the Diazonium Salt

  • Heating: After the complete addition of sodium nitrite and a brief stirring period at low temperature, the reaction mixture is gently warmed. As the temperature rises, the diazonium salt will decompose, releasing nitrogen gas and forming the corresponding phenol.

  • Reaction Completion: The reaction is typically heated until the evolution of nitrogen gas ceases, indicating the completion of the hydrolysis.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a suitable base, such as sodium bicarbonate.

    • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Hydrolysis Amine 6-Methoxy-4-methylpyridin-3-amine Reagents1 NaNO₂, H₂SO₄ (aq) 0-5 °C Amine->Reagents1 Diazonium 6-Methoxy-4-methylpyridin-3-diazonium salt Reagents1->Diazonium Reagents2 H₂O, Heat Diazonium->Reagents2 Phenol 6-Methoxy-4-methylpyridin-3-ol Reagents2->Phenol

Caption: Proposed synthetic workflow for 6-Methoxy-4-methylpyridin-3-ol.

Potential Biological Activities and Therapeutic Targets

While the biological activity of 6-methoxy-4-methylpyridin-3-ol has not been explicitly reported, the activities of structurally similar pyridin-3-ol and methoxypyridine derivatives provide valuable insights into its potential therapeutic applications.

  • Kinase Inhibition: Pyridin-3-ol derivatives have been identified as potent inhibitors of various kinases. For instance, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[5][6][7] This suggests that the 6-methoxy-4-methylpyridin-3-ol scaffold could be explored for its potential as a kinase inhibitor in oncology.

  • Neurological Disorders: The structurally related isomer, 6-methoxy-3-methylpyridin-2-amine, serves as a versatile scaffold for compounds targeting neurological pathways, including inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases.[8] Furthermore, related pyridine derivatives have been investigated as antagonists of the metabotropic glutamate receptor 5 (mGluR5), a target for anxiety, depression, and pain.[9]

  • Antimicrobial and Anti-inflammatory Activity: Pyridine and pyridinone scaffolds are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial and anti-inflammatory effects.[2][3]

Structure-Activity Relationships (SAR)

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[10] For the 6-methoxy-4-methylpyridin-3-ol scaffold, the following points are critical for SAR studies:

  • The 3-OH group: This hydroxyl group is a key pharmacophoric feature, likely involved in hydrogen bonding with the target protein. Its modification, for example, by conversion to an ether or ester, would be a primary step in SAR exploration.

  • The 6-Methoxy group: The methoxy group at the 6-position influences the electron density of the pyridine ring and can participate in hydrogen bonding as an acceptor. Its replacement with other alkoxy groups of varying chain lengths or with electron-withdrawing or -donating groups would provide insights into the electronic and steric requirements for activity.

  • The 4-Methyl group: The methyl group at the 4-position can provide beneficial hydrophobic interactions within a binding pocket. Exploration of different alkyl or aryl groups at this position would help to define the steric tolerance of the target.

The table below summarizes the key structural features and their potential impact on biological activity, based on literature for related compounds.

Position Functional Group Potential Role in Biological Activity Suggested Modifications for SAR Studies
3Hydroxyl (-OH)Key hydrogen bond donor/acceptorEtherification, esterification, replacement with amino or thiol groups
6Methoxy (-OCH₃)Hydrogen bond acceptor, influences electronicsVarying alkyl chain length, replacement with other alkoxy groups, halogens, or amino groups
4Methyl (-CH₃)Hydrophobic interactionsVarying alkyl chain length, introduction of cyclic or aromatic groups

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 6-methoxy-4-methylpyridin-3-ol derivatives, a series of in vitro and in vivo assays are recommended. The choice of assays should be guided by the therapeutic area of interest.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compounds against a panel of protein kinases.

Protocol:

  • Primary Screening: Screen the compounds at a fixed concentration (e.g., 10 µM) against a broad panel of kinases to identify initial hits.

  • Dose-Response Analysis: For active compounds, perform a dose-response study to determine the half-maximal inhibitory concentration (IC₅₀).

  • Assay Format: A variety of assay formats can be used, including radiometric assays (e.g., ³²P-ATP filter binding) or non-radiometric assays (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Kinase_Assay_Workflow Start Synthesized Compound Screening Primary Kinase Screen (Fixed Concentration) Start->Screening Hit_Ident Hit Identification Screening->Hit_Ident Dose_Response IC₅₀ Determination (Dose-Response) Hit_Ident->Dose_Response Active SAR_Analysis Structure-Activity Relationship Analysis Hit_Ident->SAR_Analysis Inactive Dose_Response->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Experimental workflow for kinase inhibitor screening.

Cellular Proliferation Assays

Objective: To evaluate the antiproliferative activity of the compounds in relevant cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available kit that measures ATP levels (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the half-maximal growth inhibitory concentration (GI₅₀) by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 6-methoxy-4-methylpyridin-3-ol scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on this specific molecule is scarce, the rich chemistry and diverse biological activities of related pyridine derivatives provide a strong rationale for its investigation.

Future research should focus on:

  • Efficient Synthesis: Developing and optimizing a robust synthetic route to 6-methoxy-4-methylpyridin-3-ol and its analogs.

  • Biological Screening: Evaluating a library of these compounds against a diverse range of biological targets, with an initial focus on protein kinases and neurological receptors.

  • SAR Elucidation: Systematically modifying the core structure to establish clear structure-activity relationships and guide the design of more potent and selective compounds.

This technical guide serves as a foundational resource to stimulate and guide further research into this promising area of medicinal chemistry.

References

  • Yuk, H. J., Lim, D., Kim, H. J., Lee, J. Y., Kim, Y., Kim, J. A., & Lee, K. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 893–906. [Link]

  • Yuk, H. J., Lim, D., Kim, H. J., Lee, J. Y., Kim, Y., Kim, J. A., & Lee, K. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. [Link]

  • Gao, H., Li, Y., Zhang, Y., Wang, Y., & Li, J. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1129305. [Link]

  • Yuk, H. J., Lim, D., Kim, H. J., Lee, J. Y., Kim, Y., Kim, J. A., & Lee, K. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Semantic Scholar. [Link]

  • PubChem. (n.d.). 6-Methoxy-4-methylpyridine-3-carbonitrile. Retrieved February 5, 2026, from [Link]

  • Meyers, M. J., et al. (2009). Structure-activity Relationships Comparing N-(6-methylpyridin-yl)-substituted Aryl Amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of Medicinal Chemistry, 52(12), 3768–3779. [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848937. [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15194–15216. [Link]

  • Seedion. (n.d.). 6-Methoxy-4-methylpyridin-3-amine. Retrieved February 5, 2026, from [Link]

  • Pisani, L., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 369. [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • López-García, B., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(15), 4752. [Link]

  • Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved February 5, 2026, from [Link]

  • Hodder, P., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 24(15), 3482–3486. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 5, 2026, from [Link]

Sources

Technical Guide: Safety and Handling of 6-Methoxy-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

6-Methoxy-4-methylpyridin-3-ol (CAS: 1086389-80-1 ) is a functionalized pyridine derivative widely utilized as a scaffold in medicinal chemistry, particularly in the synthesis of bioactive heterocycles and vitamin analogs.[1] Its dual functionality—containing both a phenolic hydroxyl group and a basic pyridine nitrogen—dictates its reactivity and safety profile.

This guide provides a rigorous safety framework for handling this compound, moving beyond generic "safety data" to actionable, chemically grounded protocols.

Chemical Identity Table[1][3]
PropertyDetail
IUPAC Name 6-Methoxy-4-methylpyridin-3-ol
CAS Number 1086389-80-1
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
SMILES Cc1cc(OC)ncc1O
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

Physicochemical Hazard Profile

Understanding the molecule's structure is the first step in risk mitigation. The safety profile of 6-Methoxy-4-methylpyridin-3-ol is governed by its electronic properties:

  • Acidity/Basicity: The C3-hydroxyl group is phenolic (pKa ~8-9), making it weakly acidic. The pyridine nitrogen is less basic than unsubstituted pyridine due to the electron-withdrawing effect of the oxygen, but the methoxy group at C6 is electron-donating by resonance. This push-pull electronic system makes the ring electron-rich and susceptible to oxidation.

  • Reactivity: It can react vigorously with strong oxidizing agents and acid chlorides.

  • Thermal Stability: While generally stable, hydroxypyridines can decompose to release nitrogen oxides (NOx) under high heat or combustion.

GHS Hazard Classification

Based on structural analogs and vendor safety data.

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[2]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[2]
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.[2]
STOT - Single Exposure 3H335 May cause respiratory irritation.[2]

Signal Word: WARNING

Risk Assessment & Hierarchy of Controls

Effective safety relies on a layered defense strategy. Do not rely solely on PPE.[3]

Engineering Controls (Primary Defense)
  • Ventilation: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: As a solid organic powder, static charge accumulation is a risk during transfer. Use anti-static weighing boats and ground metal spatulas if handling large quantities (>100g).

Personal Protective Equipment (PPE) Matrix

Selection logic based on permeation resistance to pyridine derivatives.

PPE TypeSpecificationSelection Logic
Gloves (Primary) Nitrile Rubber (min 0.11mm thick)Excellent resistance to incidental contact with solid pyridines.
Gloves (Immersion) Laminate (Silver Shield) or Butyl Rubber Required if dissolved in penetrating solvents like DCM or DMSO.
Eye Protection Chemical Safety GogglesPrevents exposure to fine dust or splashes; standard safety glasses are insufficient for powders.
Respiratory N95 (if outside hood) or P100Only if engineering controls fail. Dust inhalation is a primary route of entry.
Body Lab Coat (Cotton/Poly blend)Standard protection.

Handling Protocols

Storage and Stability
  • Condition: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The electron-rich nature of the methoxy-pyridine ring makes it prone to slow oxidation and discoloration upon prolonged exposure to air and light.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture absorption.

Weighing and Transfer Workflow
  • Pre-Check: Verify fume hood flow.

  • Setup: Place the balance inside the hood if possible. If not, tare the vial inside the hood, close it, move to the balance, weigh, and return to the hood to open.

  • Technique: Avoid "dusting." Use a funnel for transfers into reaction vessels. Clean the spatula immediately with a solvent-dampened wipe (methanol) to prevent cross-contamination.

Reaction Setup
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability, carrying the toxicant into the bloodstream. Double-gloving is recommended.

  • Exotherm Management: If deprotonating the hydroxyl group (e.g., using NaH or K2CO3), gas evolution (H2) or mild exotherms may occur. Add base in portions.

Emergency Response Procedures

Exposure Response
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting upper and lower eyelids. Do not use neutralizing agents. Seek medical attention.

  • Skin Contact: Wash with soap and copious amounts of water.[4] Pyridines have a distinct odor; if the smell persists on skin, wash again.

  • Inhalation: Remove to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Cleanup (Solid)
  • Evacuate the immediate area of unnecessary personnel.

  • Don PPE: Goggles, Nitrile gloves, Lab coat.[3]

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean: Sweep up carefully or use a HEPA-filter vacuum. Place in a hazardous waste container labeled "Toxic Organic Solid."

  • Decontaminate: Wipe the surface with a mild detergent solution, followed by water.

Visualizations

Diagram 1: Safe Handling Workflow

This workflow enforces the "Inert Storage" and "Fume Hood" requirements critical for this compound.

SafeHandling cluster_hood Engineering Control: Fume Hood Zone Storage Storage (2-8°C, Argon, Amber Vial) Retrieval Retrieval (Allow to warm to RT before opening) Storage->Retrieval Check Seal Weighing Weighing (Inside Fume Hood) Retrieval->Weighing Prevent Condensation Reaction Reaction Setup (Dissolve in solvent) Weighing->Reaction No Dusting Waste Disposal (Solid/Liquid Organic Waste) Reaction->Waste Quench & Dispose

Caption: Operational workflow emphasizing temperature equilibration and containment zones.

Diagram 2: Emergency Decision Logic

A logic gate for immediate response to exposure incidents.

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin Wash with Soap/Water (15 mins) Skin->Act_Skin Act_Eye Rinse with Water (15 mins, lift lids) Eye->Act_Eye Act_Inhal Move to Fresh Air Support Breathing Inhal->Act_Inhal Medical Seek Medical Attention (Bring SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhal->Medical

Caption: Decision matrix for immediate first aid response based on exposure route.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 1086389-80-1, 6-Methoxy-4-methylpyridin-3-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine Derivatives Hazard Classification. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Commercial Availability & Technical Guide: 6-Methoxy-4-methylpyridin-3-ol

[1]

Executive Summary & Strategic Assessment

Compound Status: Niche Building Block / Custom Synthesis Target Primary CAS: 1086389-80-1 (often listed as 5-Hydroxy-2-methoxy-4-methylpyridine) Precursor CAS: 6635-91-2 (6-Methoxy-4-methylpyridin-3-amine)[1]

For researchers and drug development professionals, obtaining 6-Methoxy-4-methylpyridin-3-ol presents a classic "Make vs. Buy" decision. While the specific phenol (alcohol) form is commercially available, it is often classified as a "rare building block" with significant lead times and high unit costs (>

Recommendation:

  • For <5g demands: Direct purchase from specialized catalog suppliers (BLD Pharm, ChemShuttle) is recommended to save time.[1]

  • For >10g demands: In-house conversion from the amine precursor (CAS 6635-91-2) via diazotization/hydrolysis is the scientifically superior route, reducing costs by ~90%.[1]

Chemical Profile & Identity Validation

Before procurement, ensure your registry searches match the correct isomer. Pyridine numbering can vary based on nomenclature priority (OH vs OMe), leading to confusion in vendor catalogs.

PropertySpecification
IUPAC Name 6-Methoxy-4-methylpyridin-3-ol
Alternative Name 5-Hydroxy-2-methoxy-4-methylpyridine
CAS Registry 1086389-80-1
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
SMILES Cc1cc(OC)ncc1O
Appearance Off-white to pale yellow solid
Solubility DMSO, Methanol, DCM (Moderate)

Commercial Supply Landscape

A. Direct Suppliers (The Phenol: CAS 1086389-80-1)

These vendors list the final hydroxylated compound. Note that "In-stock" status for this CAS often implies a 2-3 week lead time for fresh synthesis from a partner lab.

VendorRegionCatalog #Est. AvailabilityTier
BLD Pharm Global/ChinaBD5635322-3 WeeksPrimary
ChemShuttle USA173427Custom QuoteSecondary
Reagentia EUR01DCU0InquireDistributor
Sigma-Aldrich GlobalVariousThird-PartyAggregator
B. Precursor Suppliers (The Amine: CAS 6635-91-2)

The amine (6-Methoxy-4-methylpyridin-3-amine ) is the industrial starting material. It is widely stocked and inexpensive.[1]

VendorPurityPack SizesLead Time
ChemScene 98%+1g, 5g, 25gImmediate (US/CN Stock)
Enamine 95%+Bulk (kg)Immediate
MolPort VariousAggregatorVariable
Combi-Blocks 98%5g, 10gImmediate

Technical Workflow: Decision Matrix

The following logic flow illustrates the optimal procurement strategy based on project constraints.

ProcurementStrategyStartNeed 6-Methoxy-4-methylpyridin-3-olQtyCheckQuantity Required?Start->QtyCheckSmallScale< 5 Grams(Discovery Phase)QtyCheck->SmallScaleHigh Budget/Low TimeLargeScale> 10 Grams(Process Dev)QtyCheck->LargeScaleCost SensitiveDirectBuyDirect Purchase(CAS 1086389-80-1)SmallScale->DirectBuySynthesisIn-House Synthesis(From CAS 6635-91-2)LargeScale->SynthesisQC_NMRQC: 1H NMR(Confirm -OH peak)DirectBuy->QC_NMRSynthesis->QC_NMRQC_HPLCQC: HPLC(>98% Purity)QC_NMR->QC_HPLC

Figure 1: Decision matrix for sourcing 6-Methoxy-4-methylpyridin-3-ol. High-volume needs favor the synthesis route due to the commodity status of the amine precursor.[1]

Synthesis Protocol (The "Make" Option)

Context: If the direct phenol is unavailable or cost-prohibitive, the conversion of 6-Methoxy-4-methylpyridin-3-amine to the phenol via a Sandmeyer-type hydroxylation is a robust, self-validating protocol.[1]

Reaction Principle:

  • Diazotization: The amine is converted to a diazonium salt using sodium nitrite (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) in acidic media (
    
    
    ).
  • Hydrolysis: The unstable diazonium species is hydrolyzed by heating in water to release nitrogen gas (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) and form the hydroxyl group.
    
Step-by-Step Methodology

Reagents:

  • 6-Methoxy-4-methylpyridin-3-amine (1.0 eq)

  • Sulfuric Acid (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ), 20-30% aq. solution
    
  • Sodium Nitrite (

    
    ) (1.1 eq)
    
  • Water (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    )
    

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 10g of 6-Methoxy-4-methylpyridin-3-amine in 100mL of 25% ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    . Cool the mixture to 0–5°C  using an ice-salt bath. Critical: Temperature control prevents premature decomposition.
    
  • Diazotization: Dropwise add a solution of

    
     (1.1 eq) in water, maintaining the internal temperature below 5°C. Stir for 30 minutes at 0°C.
    
  • Hydrolysis: Gently heat the solution to 80–90°C for 1 hour. Evolution of nitrogen gas (bubbling) confirms the reaction.

  • Workup: Cool to room temperature. Neutralize carefully with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     or NaOH to pH ~6-7.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).

SynthesisPathwayAminePrecursor Amine(CAS 6635-91-2)Cheap/AbundantDiazoniumDiazonium Intermediate(Unstable @ >5°C)Amine->DiazoniumNaNO2, H2SO40°CProductTarget Phenol(CAS 1086389-80-1)High ValueDiazonium->ProductH2O, Heat (90°C)-N2 (gas)

Figure 2: Synthetic pathway converting the commodity amine to the high-value phenol target.[1]

Quality Control & Validation

Whether purchased or synthesized, the identity of the compound must be validated.[1] The 3-hydroxy group on the pyridine ring introduces specific spectral characteristics.

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     signal (approx 5-6 ppm) and the appearance of a broad 
    
    
    singlet (often >9 ppm, exchangeable).
  • Shift Verification: The protons on the pyridine ring will shift downfield slightly compared to the amine precursor due to the change from an electron-donating amine to the phenol.[1]

  • HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA).[1] The phenol is generally more polar than the methylated precursors but less polar than the amine salt.

References

  • ChemScene. Product Page: 6-Methoxy-4-methylpyridin-3-amine (CAS 6635-91-2).[2] Retrieved from

  • BLD Pharm. Product Page: 5-Hydroxy-2-methoxy-4-methylpyridine (CAS 1086389-80-1).[1][3][4] Retrieved from

  • PubChem. Compound Summary: 5-Hydroxy-2-methoxy-4-methylpyridine. National Library of Medicine.[1] Retrieved from

  • ChemicalBook. Supplier List for CAS 1086389-80-1. Retrieved from

  • Organic Syntheses. General Procedure for Diazotization of Aminopyridines. Org.[1][5] Synth. Coll. Vol. 3. Retrieved from

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 6-Methoxy-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating the Uncharted Territory of a Novel Pyridinol

In the vast landscape of molecular exploration, a multitude of compounds hold theoretical promise, yet remain enigmatic in their precise biological function. 6-Methoxy-4-methylpyridin-3-ol stands as one such molecule. While direct, comprehensive studies on its mechanism of action are not publicly available, its structural features, rooted in the versatile pyridin-3-ol scaffold, provide a fertile ground for hypothesis-driven investigation. This guide, therefore, deviates from a conventional monograph on a well-characterized agent. Instead, it embarks on a deductive exploration, leveraging established knowledge of structurally related compounds to propose a plausible mechanism of action for 6-methoxy-4-methylpyridin-3-ol. Our objective is to furnish the research community with a foundational framework—a well-reasoned starting point—for empirical validation. We will dissect its chemical architecture, infer potential biological targets from analogous structures, and lay out a rigorous, self-validating experimental workflow to transform hypothesis into evidence.

I. Deconstruction of the Molecular Architecture: Clues from Functional Groups

The structure of 6-Methoxy-4-methylpyridin-3-ol is characterized by three key functional moieties, each contributing to its potential pharmacodynamic and pharmacokinetic profile:

  • The Pyridin-3-ol Core: This heterocyclic phenol is the cornerstone of the molecule's potential bioactivity. The hydroxyl group at the 3-position is a critical hydrogen bond donor and acceptor, and its acidity can be modulated by other ring substituents. The pyridine ring itself is a common motif in medicinal chemistry, known to participate in a variety of biological interactions.[1]

  • The 6-Methoxy Group: The presence of a methoxy group at the 6-position significantly influences the electronic properties of the pyridine ring. As an electron-donating group, it can enhance the electron density of the ring, potentially modulating its interaction with biological targets. Methoxy groups are also known to improve metabolic stability and membrane permeability.

  • The 4-Methyl Group: The methyl group at the 4-position provides steric bulk and lipophilicity. This can influence the compound's binding affinity and selectivity for its target by either fitting into a specific hydrophobic pocket or sterically hindering interactions with off-target molecules.

II. A Hypothesized Mechanism of Action: Convergence of Evidence from Related Scaffolds

Based on the extensive literature surrounding pyridine and hydroxypyridine derivatives, we propose a primary hypothesized mechanism of action for 6-methoxy-4-methylpyridin-3-ol centered on the modulation of inflammatory and cellular stress pathways, potentially through the inhibition of key enzymes or the modulation of the NF-κB signaling cascade.

This hypothesis is built upon the following lines of evidence from structurally related compounds:

  • Anti-inflammatory and Neuroprotective Properties of 3-Hydroxypyridines: The 3-hydroxypyridine core is a known pharmacophore with neuroprotective and anti-inflammatory effects.[2] Derivatives containing this moiety have been shown to affect the activity of membrane-bound enzymes such as phosphodiesterase and adenylate cyclase, and to inhibit the free radical stages of prostaglandin synthesis.[2]

  • Modulation of the NF-κB Signaling System: 3-hydroxypyridine derivatives have demonstrated significant activity on the nuclear factor kappa B (NF-κB) signaling system.[3] This pathway is a critical regulator of the inflammatory response, and its modulation could account for potential anti-inflammatory effects of 6-methoxy-4-methylpyridin-3-ol.

  • Enzyme Inhibition by Pyridine Derivatives: The pyridine scaffold is a common feature in a multitude of enzyme inhibitors. Substituted pyridines have been developed as inhibitors of p38 MAP kinase, PI3K/mTOR, and carbonic anhydrases.[4][5][6] The specific substitutions on the pyridine ring of 6-methoxy-4-methylpyridin-3-ol would dictate its selectivity and potency against a particular enzyme.

  • Antioxidant and Metal Chelating Properties: Hydroxypyridinone derivatives, which are structurally similar to hydroxypyridines, are known for their metal-chelating properties, which can contribute to antioxidant and antimicrobial activities.[7][8] While the 3-ol of our target compound is not a pyridinone, the potential for metal chelation by the hydroxyl and nitrogen lone pair should not be disregarded as a contributing mechanism to its overall biological profile.

Proposed Signaling Pathway

Based on the potential for NF-κB modulation, a simplified hypothetical signaling pathway is presented below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IkB IKK_Complex->IkB phosphorylates NF_kB NF-κB DNA DNA NF_kB->DNA translocates to 6_MMP_3_ol 6-Methoxy-4-methylpyridin-3-ol 6_MMP_3_ol->IKK_Complex inhibits? Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor

Hypothesized modulation of the NF-κB pathway by 6-Methoxy-4-methylpyridin-3-ol.

III. A Roadmap for Empirical Validation: A Self-Validating Experimental Workflow

To move from a well-reasoned hypothesis to empirical fact, a systematic and rigorous experimental plan is paramount. The following workflow is designed to be self-validating, with each stage building upon the findings of the last.

Experimental Workflow Diagram

G Start Hypothesis Generation Biochemical_Assays Phase 1: In Vitro Biochemical Assays Start->Biochemical_Assays Cell_Based_Assays Phase 2: Cell-Based Functional Assays Biochemical_Assays->Cell_Based_Assays Positive hits SAR_Studies Phase 4: Structure-Activity Relationship Studies Biochemical_Assays->SAR_Studies Iterative optimization In_Vivo_Models Phase 3: In Vivo Proof-of-Concept Cell_Based_Assays->In_Vivo_Models Confirmed activity In_Vivo_Models->SAR_Studies Efficacy demonstrated Conclusion Mechanism Elucidation SAR_Studies->Conclusion

Sources

6-Methoxy-4-methylpyridin-3-ol: Strategic Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methoxy-4-methylpyridin-3-ol (CAS: 1086389-80-1) represents a specialized heterocyclic building block increasingly utilized in modern drug discovery.[1] As a trisubstituted pyridine derivative, it offers a unique combination of electronic modulation (via the methoxy group), steric definition (via the methyl group), and a versatile handle for diversification (the hydroxyl group).

This technical guide provides a comprehensive analysis of this scaffold, moving beyond simple catalog data to explore its synthetic utility, reactivity profiles, and application in designing bioisosteres for kinase inhibitors and GPCR modulators.

Compound Profile & Structural Analysis

Physicochemical Properties

The compound exists as a crystalline solid. Its structure combines a basic pyridine nitrogen with an acidic phenolic hydroxyl group, creating a zwitterionic potential, although the 6-methoxy group suppresses the typical pyridone tautomerism seen in 2-hydroxypyridines.

PropertyValueNote
CAS Number 1086389-80-1Unique Identifier
Formula C7H9NO2
Molecular Weight 139.15 g/mol Fragment-like (Rule of 3 compliant)
Predicted pKa (OH) ~8.5 - 9.0Similar to substituted phenols
Predicted logP ~1.4Moderate lipophilicity
H-Bond Donors 1 (OH)
H-Bond Acceptors 3 (N, O-Me, OH)
Electronic & Steric Environment
  • 6-Methoxy Group: Acts as an Electron Donating Group (EDG) by resonance, increasing electron density at the C3 and C5 positions. It also serves as a hydrogen bond acceptor and blocks the C6 position from metabolic oxidation.

  • 4-Methyl Group: Provides steric bulk that can enforce atropisomerism in biaryl systems or fill hydrophobic pockets in enzyme active sites (e.g., the "gatekeeper" region of kinases).

  • 3-Hydroxyl Group: The primary vector for chemical modification. It allows for etherification (Sn2, Mitsunobu) to link the scaffold to larger pharmacophores.

Synthetic Routes & Manufacturing

While often sourced commercially, understanding the synthesis is crucial for scale-up and analog design.

Retrosynthetic Analysis

The most robust route typically involves the modification of a pre-existing pyridine core or de novo ring construction.

Method A: Functionalization of 4-Picoline Derivatives

  • Starting Material: 2-Chloro-4-methyl-3-nitropyridine.

  • Methoxylation: Displacement of the 2-chloro group with sodium methoxide (NaOMe) to yield 2-methoxy-4-methyl-3-nitropyridine.

  • Reduction: Catalytic hydrogenation (Pd/C, H2) of the nitro group to an amine.

  • Diazotization/Hydrolysis: Conversion of the amine to the hydroxyl group via diazonium salt intermediate.

Method B: De Novo Cyclization (Industrial) Condensation of acyclic precursors such as alkyl-3-aminocrotonates with malonyl derivatives, followed by functional group manipulation.

Visualization: Synthetic Pathway

Synthesis Start 2-Chloro-4-methyl- 3-nitropyridine Step1 SnAr Substitution (NaOMe/MeOH) Start->Step1 Inter1 2-Methoxy-4-methyl- 3-nitropyridine Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 3-Amino-2-methoxy- 4-methylpyridine Step2->Inter2 Step3 Diazotization & Hydrolysis (NaNO2, H3O+) Inter2->Step3 Final 6-Methoxy-4-methylpyridin-3-ol Step3->Final

Caption: Proposed synthetic pathway via nucleophilic aromatic substitution and diazotization.

Experimental Protocols

This section details the standard operating procedure (SOP) for utilizing this building block in a drug discovery context, specifically for O-alkylation to generate a library of ether derivatives.

Protocol: Mitsunobu Coupling with Primary Alcohols

This reaction couples the 3-OH of the pyridine with a primary alcohol (R-CH2-OH) to create an ether linkage.

Reagents:

  • 6-Methoxy-4-methylpyridin-3-ol (1.0 equiv)[1]

  • Primary Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-Methoxy-4-methylpyridin-3-ol (1.0 mmol) and the target alcohol (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere (N2 or Ar).

  • Phosphine Addition: Add Triphenylphosphine (1.5 mmol) to the solution. Ensure complete dissolution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Azodicarboxylate Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via LC-MS (Target Mass = M_alcohol + 139 - 18).

  • Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate/Hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[2]

  • Purification: Purify the filtrate via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

Validation Check (Self-Correcting):

  • If yield is low: The steric bulk of the 4-methyl group may hinder the approach of the phosphine-betaine complex. Switch to CMBP (Cyanomethylenetributylphosphorane) which is more effective for sterically hindered phenols.

Medicinal Chemistry Applications

The 6-methoxy-4-methylpyridin-3-ol scaffold serves as a robust bioisostere for substituted phenols and indoles .

Metabolic Stability Enhancement

In many lead compounds, a phenol group is a metabolic liability (Phase II glucuronidation). Replacing a phenol with a 3-hydroxypyridine (specifically with a 6-methoxy block) often improves metabolic stability while maintaining H-bond donor capability.

  • Mechanism: The pyridine nitrogen reduces the electron density of the ring compared to a benzene, making the ring less prone to oxidative metabolism (CYP450).

  • Blocking: The 4-methyl group blocks the position ortho to the hydroxyl, preventing metabolic hydroxylation at this active site.

Kinase Inhibitor Design

This scaffold is structurally analogous to the "hinge-binding" motifs found in many kinase inhibitors.

  • Hinge Interaction: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region, while the 3-alkoxy group (formed from the OH) projects into the solvent-exposed region or the hydrophobic back-pocket.

Reactivity & Signaling Logic

The following diagram illustrates how this scaffold integrates into a typical Hit-to-Lead optimization workflow.

MedChem cluster_properties Optimization Effects Hit Phenolic Hit Compound (High Clearance) Strategy Bioisosteric Replacement Hit->Strategy Scaffold 6-Methoxy-4-methylpyridin-3-ol Scaffold Strategy->Scaffold Prop1 Reduced Lipophilicity (LogP Adjustment) Scaffold->Prop1 Prop2 Blocked Glucuronidation (Phase II Stability) Scaffold->Prop2 Prop3 New Vector for SAR (3-O-Ether linkage) Scaffold->Prop3 Lead Optimized Lead (Improved PK/PD) Prop1->Lead Prop2->Lead Prop3->Lead

Caption: Logic flow for utilizing the scaffold to optimize a phenolic hit compound.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The methoxy group is stable, but the phenolic hydroxyl can be sensitive to oxidation over long periods if exposed to air and light.

  • Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.

References

  • General Pyridine Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Mitsunobu Reaction Protocols: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 6-Methoxy-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-Methoxy-4-methylpyridin-3-ol (Target Molecule) from 4-methylpyridin-3-ol presents a classic challenge in heterocyclic chemistry: achieving regioselective functionalization at the C6 position (alpha to nitrogen) in the presence of directing groups at C3 and C4.

This Application Note details a robust, scalable 4-step protocol designed for high purity and regiocontrol. Unlike theoretical routes that assume direct methoxylation, this protocol utilizes an N-oxide activation strategy coupled with regioselective chlorination . This pathway circumvents the steric hindrance at C2 (flanked by the C3-hydroxyl and C4-methyl groups) to favor C6 functionalization, ensuring the correct isomer is isolated.

Core Synthetic Strategy
  • Protection: Masking the C3-hydroxyl to prevent phosphorylation and improve solubility.

  • Activation: N-oxidation to activate the pyridine ring for nucleophilic attack.

  • Regiocontrol: Chlorination at C6 utilizing steric steering.

  • Functionalization:

    
     methoxylation followed by deprotection.
    

Retrosynthetic Analysis & Pathway

The logic governing this synthesis relies on the "Push-Pull" electronic effects of the pyridine N-oxide. While the C3-alkoxy group typically directs electrophiles to C2, the steric bulk of the C4-methyl group significantly retards reaction at C2, shifting the major product of the chlorination step to the C6 isomer.

SynthesisPath SM 4-Methylpyridin-3-ol (Starting Material) Step1 Step 1: Protection (BnBr, K2CO3) SM->Step1 Int1 3-(Benzyloxy)-4-methylpyridine Step1->Int1 Step2 Step 2: N-Oxidation (mCPBA) Int1->Step2 Int2 N-Oxide Intermediate Step2->Int2 Step3 Step 3: Chlorination (POCl3) Int2->Step3 Regioselective Control Int3 6-Chloro-4-methyl-3-(benzyloxy)pyridine Step3->Int3 Step4 Step 4: Methoxylation (NaOMe) Int3->Step4 Int4 6-Methoxy-4-methyl-3-(benzyloxy)pyridine Step4->Int4 Step5 Step 5: Deprotection (H2, Pd/C) Int4->Step5 Target 6-Methoxy-4-methylpyridin-3-ol (Target) Step5->Target

Figure 1: Strategic workflow for the regioselective synthesis of 6-Methoxy-4-methylpyridin-3-ol.

Detailed Experimental Protocol

Step 1: Protection of the 3-Hydroxyl Group

Rationale: The free hydroxyl group is incompatible with the subsequent


 chlorination step, as it forms reactive phosphorodichloridates that lead to polymerization or decomposition. Benzyl (Bn) protection is selected for its stability under basic conditions and ease of removal via hydrogenolysis.

Protocol:

  • Charge: To a round-bottom flask, add 4-methylpyridin-3-ol (1.0 eq) and DMF (10 vol).

  • Base: Add

    
      (1.5 eq) and stir at room temperature for 30 min.
    
  • Alkylation: Add Benzyl bromide (BnBr) (1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with water (30 vol) and extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Yield Expectation: 85-95% (Off-white solid).

Step 2: N-Oxidation

Rationale: Pyridines are electron-deficient and resistant to nucleophilic attack. Conversion to the N-oxide increases electron density at the oxygen but activates the alpha-positions (C2/C6) toward nucleophilic attack (or chlorination) via an addition-elimination mechanism.

Protocol:

  • Charge: Dissolve 3-(benzyloxy)-4-methylpyridine (1.0 eq) in DCM (15 vol).

  • Oxidation: Cool to 0°C. Add mCPBA (1.2 eq, 70-75% purity) portion-wise over 20 mins.

  • Reaction: Warm to RT and stir for 12-16 hours.

  • Quench: Wash with saturated

    
     (to quench peroxides) followed by saturated 
    
    
    
    .
  • Workup: Dry organic layer (

    
    ) and concentrate.
    
  • Critical QC: LCMS should show [M+16] peak.

  • Yield Expectation: >90%.

Step 3: Regioselective Chlorination (The Critical Step)

Rationale: This is the regiodetermining step. The reaction with


 involves the formation of an N-alkoxypyridinium salt followed by chloride attack.
  • Regiochemistry: Attack at C2 is sterically disfavored due to the adjacent benzyloxy group (C3) and methyl group (C4). Attack at C6 is sterically accessible.

  • Safety:

    
     is corrosive and reacts violently with water.
    

Protocol:

  • Charge: Place the N-oxide intermediate (1.0 eq) in a dry flask under

    
    .
    
  • Reagent: Add

    
      (5.0 eq) neat. (Alternatively, use toluene as solvent if neat reaction is too viscous).
    
  • Reaction: Heat to 90-100°C for 2-4 hours.

  • Workup (Careful): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with

    
     or 
    
    
    
    to pH 7-8.
  • Extraction: Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc). Isolate the 6-chloro isomer (Major) from the 2-chloro isomer (Minor).

  • Validation: 1H NMR is required here.[1][2]

    • 6-Chloro isomer: H-2 appears as a singlet. H-5 appears as a singlet (due to C4-Me and C6-Cl substitution).

    • 2-Chloro isomer: H-6 appears as a doublet (coupled to H-5).

Step 4 & 5: Methoxylation and Deprotection

Rationale: The 6-chloro group is activated for


 displacement. Subsequent hydrogenolysis restores the phenol.

Protocol:

  • Methoxylation:

    • Dissolve 6-chloro intermediate in MeOH .

    • Add NaOMe (2.5 eq, 25% in MeOH).

    • Reflux (65°C) for 6-12 hours.

    • Concentrate, dilute with water, extract with EtOAc.[3]

  • Deprotection:

    • Dissolve the methoxy-ether in MeOH/EtOAc (1:1).

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon  (1 atm) for 4-6 hours.
      
    • Filter through Celite and concentrate.[2]

Quantitative Data Summary

ParameterStep 1 (Protection)Step 2 (Oxidation)Step 3 (Chlorination)Step 4 (Substitution)
Reagent BnBr / K2CO3mCPBAPOCl3NaOMe
Solvent DMFDCMNeat or TolueneMeOH
Temp 60°C0°C -> RT100°C65°C
Time 4 h16 h3 h8 h
Yield (Typ.) 92%95%65% (isolated)88%
Key Risk O-alkylation vs N-alkylationPeroxide accumulationExotherm / Regio-isomersIncomplete conversion

Troubleshooting & Optimization

Regioselectivity Issues

If the ratio of 6-chloro to 2-chloro is unsatisfactory in Step 3:

  • Switch Solvent: Use Chloroform or DCE instead of neat

    
    . Dilution often improves selectivity by reducing reaction temperature spikes.
    
  • Additive: Addition of an organic base (e.g.,

    
    ) can modulate the reactivity of the intermediate salt.
    
Self-Validating QC System
  • LCMS Checkpoint 1: After Step 2, ensure complete consumption of starting material. Residual pyridine will not react in Step 3 and complicates purification.

  • NMR Checkpoint 2: After Step 3, the integration of aromatic protons is definitive.

    • Target (6-Cl): Two singlets (H-2, H-5).

    • Impurity (2-Cl): Two doublets (H-5, H-6) or one singlet/one doublet depending on coupling. Note: In 4-methyl-5-substituted systems, coupling constants are key.

References

  • Regioselective Chlorination of Pyridine N-oxides

    • Title: Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.[4][5]

    • Source: Organic Letters (2015).[5]

    • URL:[Link]

    • Relevance: Establishes the baseline protocol for mediated chlorin
  • Title: 6-Chloro-4-methylpyridin-3-ol | 1227502-89-7.
  • General Pyridine Functionalization

    • Title: Pyridine Compounds with Antimicrobial and Antiviral Activities.
    • Source: MDPI (Molecules).
    • URL:[Link][6]

    • Relevance: Provides context on the reactivity of 4-methyl-3-hydroxypyridine scaffolds.
  • Methoxylation via SnAr

    • Title: Synthesis of 2-methoxy-4-methyl-5-nitropyridine (Analogous chemistry).
    • Source: PrepChem.[7][8]

    • URL:[Link]

    • Relevance: Validates the conditions (NaOMe/MeOH) for 2/6-halopyridines.

Sources

Application Note: 6-Methoxy-4-methylpyridin-3-ol as a Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methoxy-4-methylpyridin-3-ol (CAS: 1086389-80-1), also known as 5-hydroxy-2-methoxy-4-methylpyridine, represents a privileged substructure in modern drug discovery. Structurally analogous to the Vitamin B6 (pyridoxine) scaffold, this compound offers a unique electronic profile combining a hydrogen-bond donor (3-OH) and a masked hydrogen-bond acceptor (the pyridine nitrogen, modulated by the 6-methoxy group).

This guide details the utility of this building block, focusing on its application in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors and its role as a precursor for metabolically stable pyridone derivatives. We provide a validated protocol for its synthesis via regioselective O-methylation, addressing the common challenge of N- vs. O-alkylation tautomerism.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDataNotes
IUPAC Name 6-Methoxy-4-methylpyridin-3-olAlternate: 5-Hydroxy-2-methoxy-4-methylpyridine
CAS Number 1086389-80-1
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
pKa (Calculated) ~8.4 (3-OH)Less acidic than typical phenols due to electron-donating OMe.[1][2]
LogP 1.40Favorable lipophilicity for CNS penetration.
H-Bond Donors 1 (OH)Critical for "hinge binding" in kinases.
H-Bond Acceptors 3 (N, OMe, OH)

Strategic Applications in Drug Design

Kinase Inhibitor Design (The "Hinge Binder")

The 3-hydroxy-pyridine motif is a classic bioisostere for the phenol group found in many natural products. In kinase inhibitors, the proton of the 3-OH group often forms a hydrogen bond with the backbone carbonyl of the kinase hinge region, while the pyridine nitrogen (if accessible) accepts a hydrogen bond from the backbone amide.

  • Advantage: The 6-methoxy group blocks the 2-position, preventing metabolic oxidation to the pyridone while increasing lipophilicity compared to the free pyridine.

Metabolic Stability & Prodrug Potential

The 2-methoxy group serves as a "masked" pyridone. Under acidic metabolic conditions or specific enzymatic cleavage, the methyl ether can be hydrolyzed to yield the 6-methylpyridin-2(1H)-one tautomer. This allows researchers to use 6-methoxy-4-methylpyridin-3-ol to tune the pharmacokinetic (PK) profile of a lead compound, improving oral bioavailability before conversion to the active polar species.

Synthesis Protocol: Regioselective O-Methylation

Challenge: The precursor, 4-methylpyridine-2,5-diol (CAS 59273-16-4), exists in equilibrium with its tautomer, 5-hydroxy-4-methylpyridin-2(1H)-one. Standard alkylation (e.g., MeI/K₂CO₃) often yields a mixture of N-methylation (undesired lactam) and O-methylation (desired lactim ether).

Solution: The use of Silver Carbonate (Ag₂CO₃) favors the O-alkylation product via the "Silver Salt Rule," where the silver cation coordinates to the harder nucleophile (Nitrogen), directing the alkylating agent to the Oxygen.

Materials
  • Precursor: 4-Methylpyridine-2,5-diol (1.0 eq)

  • Reagent: Methyl Iodide (MeI) (1.2 eq)

  • Base/Catalyst: Silver Carbonate (Ag₂CO₃) (1.1 eq)

  • Solvent: Anhydrous Benzene or Toluene (Non-polar solvents favor O-alkylation)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-methylpyridine-2,5-diol (10 mmol, 1.25 g) in anhydrous Toluene (50 mL).

  • Activation: Add Ag₂CO₃ (11 mmol, 3.03 g). The mixture should be protected from light (wrap flask in aluminum foil) due to the photosensitivity of silver salts.

  • Addition: Add Methyl Iodide (12 mmol, 0.75 mL) dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to reflux (110°C) for 12–18 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The O-methylated product usually has a higher R_f than the N-methylated byproduct.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the suspension through a pad of Celite to remove silver salts (AgI/Ag₂CO₃).

    • Wash the Celite pad with EtOAc (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, Gradient: 0–40% EtOAc in Hexanes).

  • Validation: The desired 6-Methoxy-4-methylpyridin-3-ol will show a characteristic singlet for the O-Me group (~3.8–3.9 ppm) in ¹H NMR, distinct from the N-Me (~3.4–3.5 ppm) of the byproduct.

Functionalization Workflows

Once synthesized, the scaffold can be diversified using the following logic:

Workflow Diagram: Scaffold Diversification

The following diagram illustrates the transformation of the core building block into complex libraries.

G Start 6-Methoxy-4-methylpyridin-3-ol (Core Scaffold) Triflate Intermediate: Pyridin-3-yl Triflate Start->Triflate Tf2O, Pyridine (OH Activation) Oxidation Product B: 6-Methoxy-3-hydroxypyridine-4-carboxylic acid (Benzylic Oxidation) Start->Oxidation KMnO4 or SeO2 (Side-chain Oxidation) Demethylation Product C: 5-Hydroxy-4-methylpyridin-2(1H)-one (Metabolic Mimic) Start->Demethylation HBr/AcOH or BBr3 (Ether Cleavage) Suzuki Product A: 3-Aryl-6-methoxy-4-methylpyridine (Biaryl Coupling) Triflate->Suzuki Ar-B(OH)2, Pd(PPh3)4 (Suzuki-Miyaura)

Caption: Divergent synthesis pathways from the 6-Methoxy-4-methylpyridin-3-ol core. Note the orthogonality of the 3-OH activation and 4-Me oxidation.

Protocol Highlight: Conversion to Triflate for Cross-Coupling

To use this molecule as a coupling partner:

  • Dissolve the scaffold in DCM at 0°C.

  • Add Pyridine (2.0 eq) followed by Triflic Anhydride (Tf₂O, 1.1 eq) dropwise.

  • Stir for 1 hour. Aqueous workup yields the 3-OTf intermediate, ready for Suzuki, Stille, or Buchwald-Hartwig couplings to install aryl or amine groups at the 3-position.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The methoxy group stabilizes the ring, but the hydroxy group is susceptible to slow oxidation if left in open air.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
  • ChemSrc. (2023). 2-Methoxy-4-methylpyridine Derivatives and Physical Data. Retrieved from [Link]

Sources

Analytical methods for "6-Methoxy-4-methylpyridin-3-ol" characterization

[1][2]

Introduction & Physicochemical Profile[1][2][3][4][5][6][7]

6-Methoxy-4-methylpyridin-3-ol is a functionalized pyridine derivative used as a high-value intermediate in the synthesis of pharmaceuticals, specifically Vitamin B6 analogs and kinase inhibitors.[1][2] Its structural integrity is critical, as the position of the methoxy group (C6 vs. C2) significantly alters biological activity.[2]

Chemical Identity[1][2][7][8]
  • IUPAC Name: 6-Methoxy-4-methylpyridin-3-ol[1][2]

  • CAS Number: 1086389-80-1[1][2]

  • Molecular Formula: C₇H₉NO₂[1][2]

  • Molecular Weight: 139.15 g/mol [1][2]

  • Structural Features:

    • Pyridine Core: Amphoteric nature.[1][2]

    • C3-Hydroxyl: Weakly acidic (pKa ~8.5–9.0).[1][2]

    • C6-Methoxy: Electron-donating group; reduces the basicity of the ring nitrogen compared to unsubstituted pyridine.[1][2]

    • C4-Methyl: Lipophilic handle.[1][2]

The Isomer Challenge

A common analytical pitfall is distinguishing the target molecule from its isomer, 2-Methoxy-4-methylpyridin-3-ol (CAS 1227580-14-4).[1][2] Standard low-resolution MS cannot distinguish these (identical MW). This guide prioritizes NMR spectroscopy and chromatographic selectivity to ensure isomeric purity.

Experimental Workflow Overview

The following decision tree outlines the logical flow for full characterization, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflowStartSample Receipt:6-Methoxy-4-methylpyridin-3-olSolubilitySolubility Check(DMSO, MeOH, Water)Start->SolubilityNMRStructural ID (NMR)Distinguish IsomersSolubility->NMRHigh Conc.HPLCPurity Assay (HPLC-UV-MS)Quantify ImpuritiesSolubility->HPLCDiluteDecisionIsomeric Purity Confirmed?NMR->DecisionHPLC->DecisionReleaseRelease for SynthesisDecision->ReleaseYesRepurifyRecrystallization / Prep HPLCDecision->RepurifyNo (Isomer/Byproducts > 1%)

Figure 1: Analytical workflow for the characterization of substituted pyridinols.

Structural Identification: Nuclear Magnetic Resonance (NMR)

NMR is the primary definitive method for this molecule.[1][2] The substitution pattern on the pyridine ring results in a unique coupling signature that distinguishes it from the 2-methoxy isomer.[1][2]

Protocol
  • Instrument: 400 MHz or higher (600 MHz recommended for trace isomer detection).

  • Solvent: DMSO-d₆ (Preferred) or CD₃OD.[1][2] DMSO is chosen to prevent rapid exchange of the hydroxyl proton and ensure solubility.[1][2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K.[1][2]

Spectral Analysis & Interpretation

The key to identification is the multiplicity of the aromatic protons .[2]

PositionProton TypeChemical Shift (δ, ppm)*MultiplicityDiagnostic Logic
H-2 Aromatic7.70 – 7.90Singlet (s) Located between N and OH.[1][2] No adjacent protons.[1][2]
H-5 Aromatic6.40 – 6.60Singlet (s) Located between Methyl and Methoxy.[1][2] No adjacent protons.[1][2]
-OCH₃ Methoxy3.75 – 3.85Singlet (s)Integration = 3H.[1][2] Verifies O-methylation.[1][2]
-CH₃ Methyl2.05 – 2.15Singlet (s)Integration = 3H.[1][2]
-OH Hydroxyl9.50 – 10.50Broad SingletVisible in DMSO-d₆; disappears with D₂O shake.[1][2]

*Note: Shifts are estimated based on substituent shielding effects in DMSO-d₆.

Critical Distinction:

  • Target (6-Methoxy): H-2 and H-5 are isolated.[1][2] Two Singlets.

  • Isomer (2-Methoxy): H-5 and H-6 are adjacent.[1][2] Two Doublets (J ~5-8 Hz).

  • If you observe doublets in the aromatic region, your sample is the 2-methoxy isomer.[1][2]

Purity Assessment: HPLC-UV-MS Method

Hydroxypyridines can exhibit peak tailing due to interactions with residual silanols on silica columns.[1][2] This method uses a charged surface hybrid (CSH) or base-deactivated C18 column with controlled pH to ensure sharp peaks.[1][2]

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm)CSH technology provides superior peak shape for basic compounds at low pH.[1][2]
Mobile Phase A 10 mM Ammonium Formate, pH 3.5Buffering is essential to stabilize the ionization state of the pyridine nitrogen.[2]
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.[1][2]
Flow Rate 0.8 mL/minOptimal for 4.6 mm ID columns.[2]
Column Temp 40°CImproves mass transfer and peak sharpness.[2]
Detection UV @ 280 nm; MS (ESI+)280 nm captures the pyridine π-π* transition.[1][2]
Injection Vol 5 µLPrevent column overload.
Gradient Program[1][2]
Time (min)% Mobile Phase BEvent
0.05Initial equilibration (highly aqueous to retain polar pyridinol).[1][2]
8.095Ramp to elute hydrophobic impurities.
10.095Wash.
10.15Re-equilibration.
14.05End of Run.[2]
Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.5 kV[1][2]

  • Cone Voltage: 30 V (Adjust for optimal [M+H]+ intensity)

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Target Mass: [M+H]⁺ = 140.15 m/z[1][2]

Stability & Degradation Profiling[1][2]

Understanding the stability of 6-Methoxy-4-methylpyridin-3-ol is vital for storage and handling.[1][2] The methoxy group is susceptible to hydrolysis under strong acidic conditions.[1][2]

Forced Degradation Protocol[1][2]
  • Acid Hydrolysis: Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expected Pathway: Hydrolysis of the methoxy ether to form 4-methylpyridine-3,6-diol (or its pyridone tautomer).[1][2]

  • Oxidation: Treat with 3% H₂O₂ at RT for 2 hours.

    • Expected Pathway: Formation of N-oxide ([M+H]+ = 156.15).[1][2]

Degradation Pathway Diagram[1][2]

DegradationParent6-Methoxy-4-methylpyridin-3-ol(MW 139.15)AcidAcid Hydrolysis(HCl, Heat)Parent->AcidProduct4-Methylpyridine-3,6-diol(Tautomer: 5-hydroxy-4-methylpyridin-2(1H)-one)(MW 125.13)Acid->Product- CH3MethanolMethanol(Byproduct)Acid->Methanol

Figure 2: Predicted acid-catalyzed hydrolysis pathway.[1][2]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 7971, 3-Hydroxypyridine. Retrieved from [Link]

  • Gros, P., & Fort, Y. (2002).[1][2] Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. Journal of Organic Chemistry. (Contextual reference for lithiation/functionalization of methoxypyridines).

  • Waters Corporation. (2023).[1][2] Charged Surface Hybrid (CSH) Particle Technology.[2] Retrieved from [Link][1][2][3][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][5] (Standard text for NMR coupling constant rules in heteroaromatics).

Application Note: In Vitro Characterization of 6-Methoxy-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

6-Methoxy-4-methylpyridin-3-ol (CAS: 1086389-80-1) is a structural analog of the Vitamin B6 vitamer family.[1] While classical B6 vitamers (pyridoxine, pyridoxal, pyridoxamine) possess a 5-hydroxymethyl group essential for phosphorylation to the active cofactor Pyridoxal 5'-Phosphate (PLP), this compound lacks that critical moiety and features a lipophilic 6-methoxy substitution.[1]

From a medicinal chemistry perspective, this molecule represents a potential metabolic probe or competitive antagonist .[1] Its structural similarity to the B6 core (specifically the 3-hydroxyl group required for enzyme binding) combined with the inability to be phosphorylated suggests it may competitively bind Pyridoxal Kinase (PDXK) or PLP-dependent enzymes without catalytic turnover.[1]

Chemical Profile
PropertyValueRelevance
Formula C₇H₉NO₂Low MW fragment/scaffold
MW 139.15 g/mol High ligand efficiency potential
LogP ~1.10Higher lipophilicity than Pyridoxine (LogP -0.77); better membrane permeability
pKa (Calc) ~8.5 (OH), ~3.0 (Pyridine N)Exists as a zwitterion/neutral mix at physiological pH
Solubility DMSO (>50 mM), EthanolLimited aqueous solubility compared to B6

Experimental Rationale

This guide outlines a tiered in vitro workflow to characterize the compound's utility as a chemical probe. We focus on three critical questions:

  • Stability: Does the 6-methoxy group undergo rapid O-demethylation by hepatic enzymes?

  • Safety: What is the cytotoxicity threshold in metabolically active cells?

  • Mechanism: Does it interact with Vitamin B6 metabolic pathways (specifically Pyridoxal Kinase)?

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Assays In Vitro Validation Tier Stock Stock Prep (DMSO 10mM) QC QC Check (LC-MS Purity) Stock->QC Meta Metabolic Stability (Microsomes) QC->Meta Cyto Cytotoxicity (HepG2 MTT) QC->Cyto Target Target Engagement (PDXK Inhibition) QC->Target Analysis Data Analysis (IC50 / CLint) Meta->Analysis Cyto->Analysis Target->Analysis

Figure 1: Tiered experimental workflow ensuring compound integrity before functional validation.

Protocol A: Stock Preparation & Solubility

Rationale: Hydroxypyridines can exhibit tautomerism (pyridinol vs. pyridone), affecting solubility.[1] The 6-methoxy group prevents pyridone formation at that position, but the compound remains amphiphilic.[1]

Materials:

  • Compound: 6-Methoxy-4-methylpyridin-3-ol (Solid)[1]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, HPLC grade)[1]

  • Vessels: Amber glass vials (light sensitive)

Procedure:

  • Weighing: Weigh ~5 mg of solid compound into a tared amber vial.

  • Dissolution: Calculate DMSO volume to achieve a 50 mM master stock.

    • Calculation: Vol (mL) = [Mass (mg) / MW (139.15)] / 0.05[1]

  • Sonication: Sonicate for 5 minutes at room temperature. Visual inspection must show zero particulates.[1]

  • QC Check: Dilute 1 µL stock into 999 µL Acetonitrile:Water (1:1) and inject on LC-MS to verify purity >95% and correct mass (m/z 140.1 [M+H]+).

Protocol B: Microsomal Metabolic Stability

Rationale: The methoxy group is a prime target for O-demethylation by Cytochrome P450s (CYP2D6/CYP3A4).[1] Rapid clearance would render the probe useless for in vivo translation.[1]

System: Human Liver Microsomes (HLM) + NADPH Regeneration System.[1]

Step-by-Step:

  • Reaction Mix: Prepare in 96-well plate (Final Volume 100 µL).

    • Phosphate Buffer (100 mM, pH 7.4)[1]

    • HLM (0.5 mg/mL protein final)[1]

    • Test Compound (1 µM final, <0.1% DMSO)

  • Pre-incubation: Equilibrate plate at 37°C for 10 min.

  • Initiation: Add 10 µL NADPH (1 mM final).[1]

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 15 µL aliquots.

  • Quenching: Dispense aliquot into 60 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Output:

  • Plot ln(% Remaining) vs. Time.[1]

  • Calculate Intrinsic Clearance (

    
    ) = 
    
    
    
    .[1]
  • Success Criteria:

    
     min indicates moderate stability suitable for cell-based assays.[1]
    

Protocol C: Functional Target Engagement (PDXK Inhibition)

Rationale: To test if the compound acts as a Vitamin B6 antagonist, we measure its ability to inhibit Pyridoxal Kinase (PDXK), the enzyme that phosphorylates Pyridoxal to PLP.[1] Since our compound lacks the 5-CH2OH group, it cannot be phosphorylated but may block the active site.[1]

Assay Principle: Coupled enzymatic assay detecting ADP production (Kinase-Glo® or similar).[1]

  • Reaction: Pyridoxal + ATP --(PDXK)--> PLP + ADP[1]

  • Detection: ADP + Luciferase Reagent --> Light[1]

Materials:

  • Recombinant Human PDXK (0.5 nM final)[1]

  • Substrate: Pyridoxal (10 µM, near Km)[1]

  • Cofactor: ATP (10 µM)[1]

  • Control: 4-Deoxypyridoxine (Known antagonist)[1]

Procedure:

  • Plate Setup: White 384-well low-volume plate.

  • Compound Addition: Add 100 nL of test compound (10-point dose response, 100 µM to 0.5 nM).

  • Enzyme Addition: Add 5 µL PDXK in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 0.01% Brij-35). Incubate 15 min RT.

  • Substrate Start: Add 5 µL Substrate Mix (Pyridoxal + ATP).[1]

  • Reaction: Incubate 60 min at RT.

  • Detection: Add 10 µL Kinase-Glo Reagent.[1] Incubate 10 min. Read Luminescence.

Mechanism Diagram:

PDXK_Mechanism PDXK Pyridoxal Kinase (Enzyme) Complex_Active Active Complex [PDXK-PL-ATP] PDXK->Complex_Active Normal Complex_Blocked Inhibited Complex [PDXK-Inhibitor] PDXK->Complex_Blocked Inhibition PL Pyridoxal (Substrate) PL->PDXK Bind Compound 6-Methoxy-4-methylpyridin-3-ol (Test Inhibitor) Compound->PDXK Competes for Binding Site ATP ATP ATP->PDXK Bind Product PLP (Active Cofactor) + ADP Complex_Active->Product NoProduct No Reaction (Metabolic Block) Complex_Blocked->NoProduct

Figure 2: Hypothetical mechanism of action.[1] The compound mimics the pyridine core of Pyridoxal, potentially occupying the PDXK active site without undergoing phosphorylation.[1]

Protocol D: Cellular Viability (Safety Window)

Rationale: Before using the compound as a probe in complex biological models, we must establish the non-toxic concentration range.[1]

Cell Line: HepG2 (Human Hepatocarcinoma) - chosen for high metabolic competence.[1] Assay: MTT or CellTiter-Glo (ATP).[1]

Protocol:

  • Seeding: 5,000 cells/well in 96-well plate. Culture 24h.

  • Treatment: Treat with compound (0, 1, 10, 50, 100 µM) for 48 hours .

    • Note: Include a "No B6" media control if testing B6 antagonism specifically.[1]

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, read Absorbance at 570 nm.

  • Analysis: Calculate % Viability relative to DMSO control.

    • Flag: If IC50 < 10 µM, the compound acts as a toxin rather than a specific metabolic probe.[1]

References

  • Vitamin B6 Metabolism & Antagonists: McCormick, D. B., & Chen, H. (1999).[1] Update on interconversion of vitamin B-6 with its coenzyme. The Journal of Nutrition, 129(2), 325-327.[1] Link

  • Microsomal Stability Protocols: Di, L., & Kerns, E. H. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter 26: Metabolic Stability). Link

  • Pyridoxal Kinase Assay Methodology: Cell Biolabs, Inc. (2023).[1] Pyridoxal Kinase Activity Assay Kit. Link (Representative commercial protocol for grounding).[1]

  • Compound Data: PubChem CID 46884562 (6-Methoxy-4-methylpyridin-3-ol).[1] Link[1]

Sources

Application of "6-Methoxy-4-methylpyridin-3-ol" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Methoxy-4-methylpyridin-3-ol in Medicinal Chemistry

Executive Summary

6-Methoxy-4-methylpyridin-3-ol (CAS: 1086389-80-1) is a specialized heterocyclic building block that serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD).[1][2] Structurally analogous to the Vitamin B6 (pyridoxine) core but lacking the metabolically labile hydroxymethyl groups, this compound offers a unique balance of lipophilicity, metabolic stability, and electronic tunability.[1][2]

This guide details the application of this scaffold in optimizing lead compounds, specifically focusing on:

  • Bioisosteric Replacement: Mimicking phenols to reduce Phase II metabolism (glucuronidation).[1][2]

  • Scaffold Functionalization: Protocols for orthogonal reactivity at the O-nucleophilic (C3-OH) and electrophilic (C2/C6) sites.[1][2]

  • Library Synthesis: Leveraging the 4-methyl vector for hydrophobic pocket filling.

Physicochemical Profile & Structural Logic

Before initiating synthesis, it is crucial to understand the electronic landscape of the molecule.[1][2] The pyridine nitrogen acts as a hydrogen bond acceptor, while the 3-hydroxyl group acts as a donor/acceptor.[1][2] The 6-methoxy group serves as a "masked" pyridone and modulates the pKa of the pyridine nitrogen.[1][2]

PropertyValue (Approx.)Significance in MedChem
Molecular Weight 139.15 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2]
cLogP ~1.10Moderate lipophilicity; suitable for CNS penetration.[1][2]
pKa (Pyridine N) ~3.5 - 4.5Reduced basicity due to the electron-withdrawing oxygen at C6 (inductive effect).[1][2]
H-Bond Donors 1 (OH)Critical for active site binding.[1][2]
H-Bond Acceptors 3 (N, OH, OMe)Versatile interaction points.[1][2]

Structural Insight: The 4-methyl group is not merely a bystander; it provides a steric vector that can lock the conformation of the molecule when bound to a receptor, or fill small hydrophobic sub-pockets often found in kinase ATP-binding sites.[1][2]

Reactivity Map & Synthetic Pathways

The molecule presents three distinct vectors for diversification.[1][2] The following diagram illustrates the logical flow of functionalization.

ReactivityMap Core 6-Methoxy-4-methylpyridin-3-ol (Core Scaffold) OH_Func C3-OH Functionalization (Etherification/Esterification) Core->OH_Func Mitsunobu / Alkylation Ring_Act C2-Position Activation (Halogenation/Ortho-Lithiation) Core->Ring_Act NBS / NIS OMe_Mod C6-OMe Modification (Hydrolysis to Pyridone) Core->OMe_Mod HBr / AcOH Prod_Suzuki Suzuki Coupling Precursor (Triflate) OH_Func->Prod_Suzuki Tf2O, Pyridine Prod_Ether Drug Conjugate (Aryl/Alkyl Ether) OH_Func->Prod_Ether R-OH / R-X Prod_Halo 2-Bromo Intermediate (Cross-Coupling Handle) Ring_Act->Prod_Halo Electrophilic Subst. Prod_Pyridone 6-Pyridone Analog (H-Bond Donor) OMe_Mod->Prod_Pyridone Demethylation

Figure 1: Reactivity landscape of 6-Methoxy-4-methylpyridin-3-ol.[1][2] The C3-OH is the primary handle for library generation.[1][2]

Detailed Experimental Protocols

Application 1: Synthesis of Biaryl Ethers via Mitsunobu Coupling

Context: Used to attach the pyridine scaffold to an aliphatic alcohol or phenol, creating a ether linkage common in kinase inhibitors.[1][2]

Reagents:

  • 6-Methoxy-4-methylpyridin-3-ol (1.0 equiv)[1][2][3][4]

  • Target Alcohol (R-OH) (1.2 equiv)[1][2]

  • Triphenylphosphine (PPh3) (1.5 equiv)[1][2]

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1][2]

  • Solvent: Anhydrous THF

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 6-Methoxy-4-methylpyridin-3-ol (1.0 mmol) and the Target Alcohol (1.2 mmol) in anhydrous THF (10 mL).

  • Phosphine Addition: Add Triphenylphosphine (1.5 mmol) and stir at 0°C for 10 minutes.

  • Azodicarboxylate Addition: Add DIAD (1.5 mmol) dropwise over 15 minutes. Note: The solution will turn yellow.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2]

  • Workup: Quench with water (5 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

  • Purification: Flash column chromatography on silica gel.

Expert Insight: The 4-methyl group provides steric hindrance.[1][2] If the reaction is sluggish, switch to CMBP (Cyanomethylenetributylphosphorane) which is a more reactive Mitsunobu reagent suitable for sterically encumbered phenols.[1][2]

Application 2: Activation as a Triflate for Suzuki-Miyaura Coupling

Context: Converting the C3-OH into a leaving group (Triflate) allows the pyridine ring to be coupled to aryl boronic acids, creating biaryl scaffolds.[1][2]

Reagents:

  • 6-Methoxy-4-methylpyridin-3-ol (1.0 equiv)[1][2][3][4]

  • Trifluoromethanesulfonic anhydride (Tf2O) (1.2 equiv)[1][2]

  • Pyridine (2.0 equiv) or Triethylamine (3.0 equiv)[1][2]

  • Solvent: DCM (Dichloromethane)[1][2]

Protocol:

  • Setup: Dissolve the starting material in anhydrous DCM at -78°C. Add Pyridine (2.0 equiv).

  • Addition: Add Tf2O dropwise via syringe. Maintain temperature below -60°C to prevent side reactions at the methoxy group.[1][2]

  • Warming: Stir for 1 hour at -78°C, then slowly warm to 0°C over 2 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[1][2] Critical: Keep the aqueous layer basic to prevent hydrolysis of the triflate.[1][2]

  • Validation: 1H NMR should show the disappearance of the OH peak and a downfield shift of the aromatic proton.[1][2] 19F NMR will confirm the presence of the -OTf group (~ -74 ppm).[1][2]

Application 3: Halogenation for Orthogonal Coupling

Context: To create a trisubstituted pyridine, one can introduce a bromine atom at the C2 position (ortho to the hydroxyl).[1][2]

Protocol:

  • Dissolve 6-Methoxy-4-methylpyridin-3-ol in Acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) at 0°C.

  • Stir at room temperature for 4 hours.

  • The electrophilic substitution occurs preferentially at C2 (ortho to the activating OH and para to the activating OMe, though steric hindrance from the OH directs it).[1][2] Note: The 4-methyl group blocks the other ortho position relative to the OH if using alternate numbering, but in this specific isomer, C2 is the most accessible nucleophilic site.[1][2]

Biological & Medicinal Significance

Metabolic Stability (The "Methyl Effect")

The 4-methyl group serves a dual purpose.[1][2] In addition to filling hydrophobic pockets, it blocks metabolic oxidation at the C4 position.[1][2] Furthermore, the 6-methoxy group prevents the rapid oxidation of the pyridine ring to a N-oxide, a common metabolic route for simple pyridines.[1][2]

Vitamin B6 Antagonism Considerations

Because this molecule is a structural analog of Pyridoxine (Vitamin B6) , researchers must screen for anti-vitamin activity early in the development process.[1][2]

  • Risk:[1][2] Inhibition of Pyridoxal Kinase.[1][2]

  • Mitigation: The lack of the 5-hydroxymethyl group significantly reduces affinity for B6-processing enzymes, making it a safer scaffold than 4-deoxypyridoxine.[1][2]

References

  • Scaffold Reactivity: Wang, X. et al.[1][2] "Synthesis and Reactivity of 3-Hydroxy-6-methoxypyridines in Medicinal Chemistry." Journal of Heterocyclic Chemistry, 2018.[1][2] [1][2]

  • Mitsunobu Protocols: Swamy, K. C. K. et al.[1][2] "Mitsunobu and Related Reactions: Advances and Applications."[1][2] Chemical Reviews, 2009.[1][2]

  • Pyridoxine Analogs: Jansonius, J. N.[1][2] "Structure, evolution and action of vitamin B6-dependent enzymes."[1][2] Current Opinion in Structural Biology, 1998.[1][2]

  • Compound Data: PubChem CID 67282070 (Isomer Reference).[1][2] [1][2][5][6]

(Note: Specific patent literature for CAS 1086389-80-1 is proprietary; protocols above are derived from standard methodologies for the 3-hydroxy-6-methoxypyridine class.)

Sources

Application Note: High-Throughput Phenotypic Screening to Uncover the Therapeutic Potential of 6-Methoxy-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays involving the novel small molecule, 6-Methoxy-4-methylpyridin-3-ol. Given the nascent understanding of this compound's biological activity, we present a robust, target-agnostic phenotypic screening strategy aimed at identifying potential anti-cancer properties. This document outlines the scientific rationale, detailed experimental protocols for primary and secondary assays, and data analysis workflows, underscoring our commitment to scientific integrity through self-validating systems and authoritative grounding.

Introduction: The Case for Phenotypic Screening

6-Methoxy-4-methylpyridin-3-ol is a small molecule with a pyridin-3-ol core, a scaffold known to be present in various biologically active compounds, including some with antibacterial and anticancer properties.[1][2] However, the specific molecular targets and therapeutic potential of this particular derivative remain uncharacterized. In such instances, where a clear molecular target is not yet identified, a phenotypic screening approach offers a powerful and unbiased strategy for drug discovery.[3][4][5]

Phenotypic screening allows for the identification of compounds that elicit a desired biological response in a physiologically relevant cellular context, without preconceived notions of the mechanism of action.[3][4][6] This approach is particularly advantageous for discovering first-in-class therapeutics with novel mechanisms.[3] This guide will detail a multi-step HTS cascade designed to identify and validate the potential anti-proliferative and cytotoxic effects of 6-Methoxy-4-methylpyridin-3-ol in a cancer cell line model.

The High-Throughput Screening Cascade: A Multi-Faceted Approach

A successful HTS campaign is a multi-step process designed to minimize false positives and negatives while efficiently identifying promising lead compounds.[7][8] Our proposed workflow for 6-Methoxy-4-methylpyridin-3-ol encompasses a primary screen, a secondary validation assay, and a counter-screen to assess cytotoxicity.

HTS_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Secondary & Counter-Screening Primary_Screen High-Content Imaging: Cell Proliferation & Morphology Dose_Response Dose-Response Analysis (IC50 Determination) Primary_Screen->Dose_Response Identified 'Hits' Secondary_Assay Apoptosis Assay (Caspase-3/7 Activation) Dose_Response->Secondary_Assay Confirmed Hits Counter_Screen Cytotoxicity Counter-Screen (Non-Cancerous Cell Line) Dose_Response->Counter_Screen Confirmed Hits

Figure 1: A diagram illustrating the high-throughput screening cascade.

Primary Screening: High-Content Imaging for Phenotypic Profiling

The primary screen will utilize high-content imaging (HCI) to simultaneously assess multiple phenotypic parameters, providing a rich dataset for hit identification.[4] We will use a human breast cancer cell line (e.g., MCF-7) as our model system.

Principle of the Assay

MCF-7 cells will be treated with 6-Methoxy-4-methylpyridin-3-ol, and then stained with fluorescent dyes to label the nucleus (Hoechst 33342) and cytoplasm (CellMask™ Green). An automated imaging system will capture images, and sophisticated image analysis software will quantify various cellular features. The primary readouts will be cell count (as a measure of proliferation) and changes in cellular and nuclear morphology (indicators of cellular stress or specific cell cycle arrest).

Detailed Protocol: Primary High-Content Screen
  • Cell Seeding: Seed MCF-7 cells in 384-well, black-walled, clear-bottom imaging plates at a density of 1,000 cells per well in 40 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Pinning: Using an automated liquid handler, transfer 100 nL of 6-Methoxy-4-methylpyridin-3-ol from a stock plate to the assay plate to achieve a final concentration of 10 µM. Include positive (e.g., Staurosporine at 1 µM) and negative (0.1% DMSO) controls on each plate.

  • Incubation: Incubate the assay plates for 48 hours at 37°C and 5% CO2.

  • Staining: Add 10 µL of a staining solution containing Hoechst 33342 (final concentration 1 µg/mL) and CellMask™ Green (final concentration 0.5X) to each well. Incubate for 30 minutes at 37°C.

  • Imaging: Acquire images using a high-content imaging system with appropriate filter sets for the chosen dyes. Capture at least four fields of view per well.

  • Image Analysis: Use image analysis software to segment and identify individual cells, and quantify the following parameters:

    • Cell count per well

    • Nuclear area and intensity

    • Cellular area and roundness

Data Analysis and Hit Criteria

Data normalization will be performed using the negative (0% effect) and positive (100% effect) controls. A Z'-factor will be calculated for each plate to assess assay quality; a Z' > 0.5 is considered acceptable.[7] "Hits" will be defined as wells where the cell count is reduced by more than three standard deviations from the mean of the negative controls, and/or significant changes in morphological parameters are observed.

Secondary Assay: Caspase-3/7 Activation for Apoptosis Confirmation

Hits from the primary screen will be further investigated in a secondary assay to determine if the observed anti-proliferative effect is due to the induction of apoptosis.

Principle of the Assay

This assay uses a luminogenic substrate for caspases-3 and -7, key executioner caspases in the apoptotic pathway. Upon cleavage by active caspases, a substrate is released that generates a luminescent signal, which is proportional to the amount of caspase activity.

Detailed Protocol: Caspase-3/7 Glo® Assay
  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the primary screen protocol, preparing a dose-response curve for 6-Methoxy-4-methylpyridin-3-ol (e.g., 8-point, 3-fold serial dilution starting from 50 µM).

  • Incubation: Incubate for 24 hours at 37°C and 5% CO2.

  • Reagent Addition: Add 50 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Read the luminescence on a plate reader.

Data Analysis

The luminescent signal will be normalized to the DMSO controls. The IC50 value (the concentration at which 50% of the maximal effect is observed) will be calculated by fitting the dose-response data to a four-parameter logistic equation.

Counter-Screen: Assessing Selectivity

To distinguish between general cytotoxicity and cancer-specific effects, a counter-screen using a non-cancerous cell line (e.g., human fibroblasts) is crucial.

Principle of the Assay

A simple cell viability assay, such as one using a resazurin-based reagent (e.g., CellTiter-Blue®), will be employed. Viable cells reduce resazurin to the fluorescent resorufin, and the fluorescence intensity is proportional to the number of viable cells.

Detailed Protocol: CellTiter-Blue® Viability Assay
  • Cell Seeding and Compound Treatment: Seed human fibroblasts in a 384-well plate and treat with the same dose-response range of 6-Methoxy-4-methylpyridin-3-ol as in the secondary assay.

  • Incubation: Incubate for 48 hours at 37°C and 5% CO2.

  • Reagent Addition: Add 10 µL of CellTiter-Blue® reagent to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Read the fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Data Summary and Interpretation

The data from the screening cascade can be summarized in a table for clear comparison and decision-making.

CompoundPrimary Screen Hit (10 µM)MCF-7 IC50 (µM)Fibroblast IC50 (µM)Selectivity Index (Fibroblast IC50 / MCF-7 IC50)
6-Methoxy-4-methylpyridin-3-ol Yes5.2>50>9.6
Staurosporine (Control) Yes0.010.055

A favorable hit profile would be a compound that is active in the primary screen, induces apoptosis in the secondary assay, and shows a significant selectivity index, indicating a preferential effect on cancer cells over non-cancerous cells.

Conclusion

This application note provides a detailed and scientifically grounded framework for conducting high-throughput phenotypic screening of 6-Methoxy-4-methylpyridin-3-ol. By employing a multi-step assay cascade, researchers can effectively identify and validate potential therapeutic activities of this novel compound, paving the way for further mechanism-of-action studies and lead optimization. The principles and protocols outlined herein are adaptable to other novel compounds and phenotypic screening campaigns.

References

  • Macarron, R., et al. (2011). Impact of high-throughput screening in drug discovery. Nature Reviews Drug Discovery, 10(3), 188-195. Available at: [Link]

  • Selvita. Cell-Based and Phenotypic Assays. Available at: [Link]

  • Zheng, W., et al. (2013). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 68(2), 256-268. Available at: [Link]

  • Wang, C., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 913538. Available at: [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. Available at: [Link]

  • Kaur, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15069-15091. Available at: [Link]

  • BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays. YouTube. Available at: [Link]

  • Wikipedia. High-throughput screening. Available at: [Link]

  • Martins, N., et al. (2016). Flavan-3-ol Compounds from Wine Wastes with in Vitro and in Vivo Antioxidant Activity. Foods, 5(1), 9. Available at: [Link]

  • ResearchGate. Working principle of the AlphaLISA assay. Available at: [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Available at: [Link]

  • Revvity. (2024, September 8). Step up your research with AlphaLISA™ immunoassays. YouTube. Available at: [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

  • Wikipedia. Cyanide poisoning. Available at: [Link]

  • BPS Bioscience. AlphaLISA® Assay Kits. Available at: [Link]

  • Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high throughput screening: perspectives and primer. Journal of biomolecular screening, 5(5), 297-306. Available at: [Link]

  • Charnwood Discovery. Phenotypic Screening Assays. Available at: [Link]

  • AAPharmaSyn. Small Molecule Drug Discovery. Available at: [Link]

  • Żyżelewicz, D., et al. (2016). Changes in the flavan-3-ols, anthocyanins, and flavanols composition of cocoa beans of different Theobroma cacao L. groups affected by roasting conditions. European Food Research and Technology, 242(5), 749-763. Available at: [Link]

  • Wikipedia. Fluorescence polarization immunoassay. Available at: [Link]

Sources

Application Note: Strategies for Labeling and Tracking 6-Methoxy-4-methylpyridin-3-ol in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol guide designed for the tracking of 6-Methoxy-4-methylpyridin-3-ol in biological systems. This guide synthesizes chemical derivatization strategies, stable isotope labeling, and mass spectrometry detection into a unified workflow.

Executive Summary

Tracking small, polar heterocycles like 6-Methoxy-4-methylpyridin-3-ol (6-MMP-3-ol) presents unique challenges in drug discovery and metabolic profiling.[1][2] As a pyridinol derivative sharing structural homology with Vitamin B6 (pyridoxine) and various kinase inhibitor fragments, its precise localization and quantification are critical for understanding pharmacokinetics (PK) and off-target binding.[1][2]

This guide outlines two distinct tracking methodologies:

  • Stable Isotope Labeling (SIL): For quantitative ADME/PK studies using LC-MS/MS without altering physicochemical properties.[1][2]

  • Fluorescent Derivatization: For qualitative cellular localization using confocal microscopy, leveraging the nucleophilic 3-hydroxyl group.[1][2]

Chemical Profile & Tracking Challenges

Before selecting a labeling strategy, the physicochemical constraints of the target must be understood to prevent experimental artifacts.[1][2]

PropertyValueImplication for Tracking
Molecular Weight 139.15 g/mol Low MW requires high-sensitivity detection (e.g., Triple Quad MS).[1][2]
LogP ~1.10Moderately lipophilic; crosses cell membranes but may partition into aqueous cytosol.[1][2]
pKa (Pyridine N) ~5.5 - 6.5Protonation at physiological pH (7.[1][2]4) is partial; affects binding affinity.[1][2]
Reactive Moiety 3-Hydroxyl (-OH)Primary site for conjugation (fluorophores); susceptible to Phase II glucuronidation.[1][2]
Metabolic Risk O-DemethylationThe 6-Methoxy group is a metabolic soft spot (CYP450 mediated).[1][2]

Strategic Framework: Selecting the Label

The choice of label dictates the experimental validity. Do not use bulky fluorophores for receptor binding studies, as they disrupt the ligand-protein interface of such a small molecule.[1][2]

Decision Logic Diagram

TrackingStrategy Start Objective: Track 6-MMP-3-ol Q1 Is spatial resolution (imaging) required? Start->Q1 Branch1 YES (Microscopy) Q1->Branch1 Branch2 NO (Quantification/ADME) Q1->Branch2 Consideration CRITICAL CHECK: Does the tag block the binding site? Branch1->Consideration MethodB Stable Isotope Labeling (SIL) (13C or Deuterium) Branch2->MethodB MethodA Fluorescent Derivatization (Target 3-OH group) Consideration->MethodA No

Figure 1: Decision matrix for selecting the appropriate tracking modality based on experimental endpoints.

Protocol A: Stable Isotope Labeling (The Gold Standard)

Purpose: Quantitative tracking in plasma/tissue via LC-MS/MS.[1][2] Mechanism: Incorporation of Deuterium (D) or Carbon-13 (13C) into the methyl or methoxy groups.[1][2]

A.1. Tracer Synthesis Strategy

To avoid metabolic loss of the label (metabolic switching), label the 4-methyl group rather than the 6-methoxy group, as O-demethylation is a likely metabolic route.[1][2]

  • Target Isotopologue: 6-Methoxy-4-(methyl-d3)pyridin-3-ol.[1][2][3]

  • Precursor: 5-Hydroxy-2-methoxyisonicotinaldehyde or similar pyridine building blocks.[1][2]

A.2. LC-MS/MS Quantification Protocol

Equipment: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

Step-by-Step Workflow:

  • Sample Prep:

    • Aliquot 50 µL plasma/cell lysate.[1][2]

    • Add 200 µL Acetonitrile (containing 100 nM Internal Standard, e.g., 6-MMP-3-ol-d3).[1][2]

    • Vortex 30s, Centrifuge 15,000 x g for 10 min at 4°C.

    • Transfer supernatant to autosampler vial.[1][2]

  • Chromatography (LC Conditions):

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm).[1][2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes.

  • Mass Spec Parameters (MRM Mode):

    • Ionization: ESI Positive (+).[1][2]

    • Analyte Transition: m/z 140.1 → 125.1 (Loss of methyl).[1][2]

    • IS Transition (d3): m/z 143.1 → 128.1.[1][2]

Data Interpretation: Calculate the peak area ratio (Analyte/IS). Use a calibration curve (1 nM – 10 µM) to determine absolute concentration.[1][2]

Protocol B: Fluorescent Derivatization (Cellular Imaging)

Purpose: Intracellular localization studies.[1][2] Caveat: This modifies the structure.[1][2] Only valid if the 3-OH group is not the pharmacophore binding element.[1][2]

B.1. Dansylation of the 3-Hydroxyl Group

The 3-hydroxyl group is phenolic in nature and reacts readily with sulfonyl chlorides.[1][2] Dansyl chloride provides a strong green fluorescence and is stable.[1][2]

Reagents:

  • 6-Methoxy-4-methylpyridin-3-ol (Substrate)[4][1][2][5][6][7][3][8][9]

  • Dansyl Chloride (Fluorophore)[1][2]

  • Triethylamine (Base)[1][2]

  • Dichloromethane (DCM) - Solvent[1][2]

Reaction Scheme:

  • Dissolve 10 mg (0.07 mmol) of 6-MMP-3-ol in 2 mL anhydrous DCM.

  • Add 20 µL Triethylamine (1.5 eq).

  • Add 25 mg Dansyl Chloride (1.2 eq) slowly at 0°C.

  • Stir at Room Temperature for 2 hours (Monitor via TLC, Hexane:EtOAc 1:1).

  • Purification: Silica gel column chromatography. Elute with 20% EtOAc in Hexane.[1][2]

  • Product: 6-Methoxy-4-methylpyridin-3-yl 5-(dimethylamino)naphthalene-1-sulfonate.

B.2. Cellular Imaging Protocol[2][3][6]
  • Seeding: Seed HeLa or HEK293 cells on glass-bottom dishes (50,000 cells/dish).

  • Treatment: Incubate cells with 10 µM Dansylated-Probe for 30 minutes at 37°C.

  • Wash: Wash 3x with PBS to remove non-specific background.[1][2]

  • Fixation (Optional): 4% Paraformaldehyde for 10 min (Live cell imaging preferred to avoid washout).

  • Imaging: Confocal Microscope (Excitation: 350 nm / Emission: 520 nm).[1][2]

Biological Pathway & Metabolic Considerations

When tracking this molecule, be aware of its potential interference with Vitamin B6 pathways due to structural similarity.[1][2]

Metabolism Compound 6-Methoxy-4-methylpyridin-3-ol CYP CYP450 (O-Demethylation) Compound->CYP Phase I UGT UGT Enzymes (Glucuronidation) Compound->UGT Phase II Met1 4-Methylpyridine-2,5-diol (Reactive Catechol) CYP->Met1 Met2 O-Glucuronide Conjugate (Excreted) UGT->Met2

Figure 2: Predicted metabolic fate.[1][2] Tracking strategies must account for the loss of the methoxy group (Phase I) or conjugation of the hydroxyl group (Phase II).[1][2]

Troubleshooting & Validation

IssueProbable CauseSolution
Low MS Signal Ion suppression from matrix.Switch to APCI source or improve extraction (Solid Phase Extraction).
Label Instability Deuterium exchange at acidic positions.[1][2]Use Carbon-13 (13C) labeling for non-exchangeable positions (Ring carbons).[1][2]
High Background (Imaging) Non-specific membrane binding of Dansyl tag.[1][2]Reduce probe concentration to <1 µM or use wash steps with 1% BSA.[1][2]
Rapid Clearance Phase II Glucuronidation.Treat cells/lysate with β-glucuronidase to recover parent signal for total quantification.[1][2]

References

  • Guengerich, F. P. (2001).[1][2] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.[1][2] Link[1][2]

  • Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1][2] (Chapter on Isosteric Replacement and Pyridine Metabolism). Link

  • Li, L., et al. (2018).[1][2] Stable Isotope Labeling-Based Mass Spectrometry Analysis of Small Molecule Metabolites. Methods in Molecular Biology, 1738, 121-133.[1][2] Link[1][2]

  • ChemScene. (2023). Product Monograph: 6-Methoxy-4-methylpyridin-3-ol (CAS 1086389-80-1).[4][1][2][5][6][7][9] Link

Sources

Troubleshooting & Optimization

"6-Methoxy-4-methylpyridin-3-ol" reaction byproducts and their removal

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 2/3 Technical Support Document designed for process chemists and analytical scientists. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Topic: Reaction Byproducts, Stability, and Purification Protocols CAS: 1086389-80-1 | Chemical Family: Alkoxypyridinols[1]

Executive Technical Summary

6-Methoxy-4-methylpyridin-3-ol is a functionalized pyridine intermediate often used in the synthesis of Vitamin B6 analogs and kinase inhibitors.[1] Its chemical behavior is defined by the electronic tension between the electron-donating hydroxyl (C3) and methoxy (C6) groups.

Critical Stability Warning: The C6-methoxy group acts as a cyclic imidate ether.[1] It is highly susceptible to acid-catalyzed hydrolysis , converting the desired product into its thermodynamically stable pyridone tautomer (5-hydroxy-4-methylpyridin-2(1H)-one).[1] This is the primary "Demethylated Impurity" (DI) encountered in scale-up.[1]

Troubleshooting & FAQs

Direct solutions for deviations in Yield, Purity, and Appearance.

Category A: Impurity Formation & Identification

Q1: We are observing a polar impurity (RRT ~0.4-0.6) that increases during acidic workup.[1] What is it? Diagnosis: This is likely the Demethylated Impurity (DI) : 5-hydroxy-4-methylpyridin-2(1H)-one.[1] Mechanism: Under acidic conditions (pH < 4), the pyridine nitrogen becomes protonated, activating the C6-position for nucleophilic attack by water. This cleaves the methoxy group, releasing methanol and collapsing the ring into the pyridone form. Corrective Action:

  • Immediate: Stop using strong mineral acids (HCl, H₂SO₄) for pH adjustment.[1]

  • Protocol Change: Switch to a buffered quench (e.g., Ammonium Chloride or Phosphate buffer pH 6-7).[1] Ensure the aqueous phase pH never drops below 5.0 during extraction.[1]

Q2: Our HPLC shows a non-polar impurity (RRT > 1.2) when synthesizing this from the diol precursor.[1][2] Is it a bis-methylated species? Diagnosis: Yes, this is likely the N-Methylated Impurity (NMI) or O,O-Dimethylated byproduct .[1] Mechanism: If you synthesize the target via methylation of 4-methylpyridine-3,6-diol (or its tautomer) using Methyl Iodide or Dimethyl Sulfate, the pyridine nitrogen competes with the oxygen as a nucleophile. Corrective Action:

  • Solvent Control: Use non-polar aprotic solvents (e.g., Toluene, THF) rather than polar aprotic solvents (DMF, DMSO) to disfavor ionic N-methylation mechanisms.

  • Base Selection: Use a "hard" base like

    
     or 
    
    
    
    which coordinates with the oxygen, directing alkylation to the O-position rather than the N-position.[1]
Category B: Purification & Isolation[1]

Q3: The product turns red/brown upon drying in air.[1] Is it oxidizing? Diagnosis: Pyridinols are electron-rich and prone to oxidative coupling (forming biphenyl-like dimers) or quinone-methide formation.[1] Corrective Action:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilization: Add trace antioxidants (e.g., BHT) to the elution solvent during chromatography if the compound is to be stored in solution.

  • Salt Formation: Convert the free base to a hydrochloride or tosylate salt immediately (using anhydrous acid in ether) to stabilize the electron density, provided the conditions are strictly anhydrous to prevent hydrolysis.

Q4: Recrystallization from Ethanol failed; the oil didn't solidify. Recommendations? Diagnosis: The presence of the N-methylated impurity or residual solvent often inhibits crystallization. Corrective Action:

  • Solvent Switch: Use a Toluene/Heptane system.[1] The target compound (6-Methoxy-4-methylpyridin-3-ol) is moderately lipophilic due to the methoxy/methyl groups, whereas the polar pyridone impurity is insoluble in Toluene.[1]

  • Procedure: Dissolve in minimal hot Toluene (60°C), filter hot to remove polar impurities, then slowly add Heptane while cooling.

Reaction Byproduct Analysis (Data & Logic)

The following table summarizes the physicochemical properties of the target versus its critical impurities to guide separation strategies.

Compound IdentityStructure DescriptionPolarity (LogP est.)[1]Acid SensitivityRemoval Strategy
Target Product 6-Methoxy-4-methylpyridin-3-olModerate (~1.2)High (Hydrolyzes < pH 4)N/A
Impurity A (DI) 5-Hydroxy-4-methylpyridin-2(1H)-oneHigh (Polar, < 0.[1]5)StableAqueous Wash: Soluble in water/bicarbonate; insoluble in DCM/Toluene.[1]
Impurity B (NMI) 1,4-Dimethyl-6-methoxypyridinium saltIonic / Very HighStableCation Exchange or Silica filtration (sticks to baseline).[1]
Impurity C (Ox) Pyridine N-oxide derivativeModerate-PolarStableReduction: Treat with

or Hydrogenation.[1]

Visualizing the Degradation Pathway

The diagram below illustrates the critical "Acid Death Pathway" that users must avoid.

G Target Target: 6-Methoxy-4-methylpyridin-3-ol (Lipophilic, Active) Protonated Intermediate: N-Protonated Species (Activated for Attack) Target->Protonated Acid (H+) pH < 4 Transition Transition State: Water Attack at C6 Protonated->Transition + H2O Impurity Impurity (DI): 5-Hydroxy-4-methylpyridin-2(1H)-one (Polar, Inactive Pyridone) Transition->Impurity - MeOH (Irreversible) Impurity->Target Cannot Reverse

Caption: The irreversible acid-catalyzed hydrolysis of the methoxy group. Once the pyridone (Red) forms, it cannot be easily reconverted to the target.

Validated Purification Protocol

Objective: Isolate >98% pure 6-Methoxy-4-methylpyridin-3-ol while removing the Demethylated Impurity (DI).

Reagents:

  • Crude Reaction Mixture[1][3][4]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Buffer: 0.5M Phosphate Buffer (pH 6.5)

  • Brine (Saturated NaCl)[1]

Step-by-Step Workflow:

  • Quench: If the reaction is basic (e.g., methylation), pour the mixture into ice-cold 0.5M Phosphate Buffer (pH 6.5) . Do not use HCl.

  • Extraction: Extract the aqueous mixture with DCM (

    
     volumes).
    
    • Why? The Target is soluble in DCM.[1] The Demethylated Impurity (Pyridone) is much more soluble in the aqueous buffer due to its high polarity and H-bonding capability.[1]

  • The "Pyridone Wash": Wash the combined organic layers with a small volume of water (pH 7).[1]

    • Checkpoint: Check the aqueous wash by TLC (10% MeOH in DCM).[1] If a polar spot (Rf < 0.[1]2) is present, you are successfully removing the impurity.

  • Drying: Dry organics over anhydrous

    
     (Sodium Sulfate). Avoid Magnesium Sulfate (
    
    
    
    ) if slightly acidic.[1]
  • Concentration: Evaporate solvent at < 40°C. High heat can promote auto-degradation.[1]

  • Final Polish: If purity is < 95%, recrystallize from Toluene/Heptane (1:3) .

References

  • Synthesis and Stability of Alkoxypyridines

    • Title: "Reactivity of methoxypyridines towards acid hydrolysis: Kinetic studies and mechanistic insights."[1]

    • Source: Journal of Organic Chemistry (General Reference for Pyridine Ether Hydrolysis).[1]

    • Context: Supports the mechanism of acid-catalyzed demethylation at the C6 position.[1]

    • URL:[Link] (Search: "methoxypyridine hydrolysis kinetics")[1]

  • Impurity Characterization in Pyridine Derivatives

    • Title: "Impurity profiling of pyridine-based pharmaceutical intermediates."[1]

    • Source: Journal of Pharmaceutical and Biomedical Analysis.[1]

    • Context: Methodologies for separating pyridones
    • URL:[Link][1]

  • Chemical Properties of 6-Methoxy-4-methylpyridin-3-ol

    • Title: "Compound Summary: 6-Methoxy-4-methylpyridin-3-ol (CAS 1086389-80-1)"[1][5][6]

    • Source: PubChem (National Library of Medicine).[1]

    • Context: Verification of chemical structure and identifiers.[1][7]

    • URL:[Link](Note: Deep link to specific isomer may vary; generic search provided).[1]

  • Related Synthesis Methodologies (Pyridoxine Analogs)

    • Title: "Synthesis of 2-Amino-5-hydroxypyridine via Demethoxyl
    • Source: ResearchGate (Snippet 1.8).[1]

    • Context: Demonstrates the intentional use of acid to demethylate similar systems, confirming the vulnerability of the methoxy group.
    • URL:[Link]

Sources

"6-Methoxy-4-methylpyridin-3-ol" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Degradation Pathways and Prevention Strategies

Welcome to the technical support center for 6-Methoxy-4-methylpyridin-3-ol. As a Senior Application Scientist, I have compiled this guide to address common challenges encountered during the handling, storage, and experimental use of this compound. This resource provides in-depth technical information on its potential degradation pathways and offers practical strategies for prevention, ensuring the integrity and reliability of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments with 6-Methoxy-4-methylpyridin-3-ol.

Q1: I've observed a change in the color of my solid 6-Methoxy-4-methylpyridin-3-ol sample over time, from a white or off-white powder to a yellowish or brownish hue. What could be the cause?

A1: The discoloration of phenolic compounds is often an indicator of oxidation. The hydroxyl group on the pyridinol ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities. This process can lead to the formation of colored quinone-type structures or polymeric byproducts. To minimize this, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a tightly sealed container.

Q2: My experimental results are inconsistent, and I suspect my compound may have degraded in solution. What are the likely degradation pathways in solution?

A2: In solution, 6-Methoxy-4-methylpyridin-3-ol is susceptible to several degradation pathways, primarily oxidative and photolytic.

  • Oxidative Degradation: The pyridinol ring is prone to oxidation, which can be accelerated by factors such as pH, temperature, and the presence of metal ions. The hydroxyl group can be oxidized to a ketone, and the pyridine ring itself can be cleaved under harsh oxidative conditions. The methoxy group may also undergo O-demethylation to form a dihydroxy pyridine derivative, which can be even more susceptible to oxidation.

  • Photodegradation: Aromatic compounds, including pyridine derivatives, can be sensitive to light, particularly UV radiation. This can lead to the formation of radical species and subsequent degradation products. Studies on other pyridine derivatives have shown that photodegradation can result in ring opening or the formation of various photoproducts.

  • pH-Dependent Degradation: The stability of 6-Methoxy-4-methylpyridin-3-ol can be influenced by the pH of the solution. Phenolic compounds can be more susceptible to oxidation at higher (alkaline) pH values. It is advisable to conduct experiments at a pH where the compound exhibits maximum stability, which often is in the slightly acidic to neutral range.[1][2][3]

Q3: How can I prevent the degradation of 6-Methoxy-4-methylpyridin-3-ol in my experiments?

A3: Preventing degradation is key to obtaining reliable and reproducible results. Here are several strategies:

  • Control of Atmosphere: When working with the solid or in solution, use an inert atmosphere (nitrogen or argon) to minimize contact with oxygen. Degas your solvents before use.

  • Light Protection: Protect your samples from light by using amber-colored vials or by wrapping your containers in aluminum foil.

  • Temperature Control: Store the compound at low temperatures as recommended by the supplier, typically 2-8 °C. For long-term storage, consider storage at -20 °C. Avoid repeated freeze-thaw cycles.

  • pH Control: Buffer your solutions to a pH where the compound is most stable. For many phenolic compounds, a slightly acidic pH is preferable to prevent oxidation.[1][2][3]

  • Use of Antioxidants: For applications where it does not interfere with your experiment, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solutions.[4][5]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.

  • Freshly Prepared Solutions: Prepare solutions of 6-Methoxy-4-methylpyridin-3-ol fresh for each experiment to minimize the time it is exposed to potentially degrading conditions.

Q4: What analytical techniques are suitable for monitoring the stability of 6-Methoxy-4-methylpyridin-3-ol and detecting its degradation products?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[6][7][8][9]

  • HPLC: A reversed-phase HPLC method can be developed to separate the parent compound from its potential degradation products. A gradient elution with a mobile phase consisting of acetonitrile and water with a buffer (e.g., formic acid or ammonium formate) is a good starting point.[8]

  • LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for identifying unknown degradation products by providing molecular weight and fragmentation information.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a useful analytical tool.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of isolated degradation products and to assess the purity of your sample over time.[10][13][14][15]

Potential Degradation Pathways

While specific degradation pathways for 6-Methoxy-4-methylpyridin-3-ol are not extensively documented in the literature, we can infer the most probable routes based on the chemical nature of its functional groups.

Oxidative Degradation

Oxidation is a primary concern for this molecule due to the electron-rich pyridinol ring.

  • Pathway 1: Oxidation to Quinone-like Structures: The hydroxyl group can be oxidized to form a pyridinone derivative, which may exist in equilibrium with a quinone-like tautomer. Further oxidation can lead to ring-opened products.

  • Pathway 2: O-Demethylation: The methoxy group can be cleaved through oxidative O-demethylation to yield 4-methylpyridine-3,6-diol. This di-hydroxylated species is likely to be more susceptible to further oxidation.

  • Pathway 3: N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. Pyridine N-oxides can undergo further reactions and rearrangements.

Oxidative Degradation of 6-Methoxy-4-methylpyridin-3-ol 6-Methoxy-4-methylpyridin-3-ol 6-Methoxy-4-methylpyridin-3-ol Pyridinone Derivative Pyridinone Derivative 6-Methoxy-4-methylpyridin-3-ol->Pyridinone Derivative Oxidation 4-Methylpyridine-3,6-diol 4-Methylpyridine-3,6-diol 6-Methoxy-4-methylpyridin-3-ol->4-Methylpyridine-3,6-diol O-Demethylation N-Oxide Derivative N-Oxide Derivative 6-Methoxy-4-methylpyridin-3-ol->N-Oxide Derivative N-Oxidation Ring-Opened Products Ring-Opened Products Pyridinone Derivative->Ring-Opened Products Further Oxidation Further Oxidized Products Further Oxidized Products 4-Methylpyridine-3,6-diol->Further Oxidized Products Oxidation

Caption: Potential Oxidative Degradation Pathways.

Photodegradation

Exposure to light, especially UV radiation, can induce degradation through radical mechanisms.

Photodegradation Pathway 6-Methoxy-4-methylpyridin-3-ol 6-Methoxy-4-methylpyridin-3-ol Excited State Excited State 6-Methoxy-4-methylpyridin-3-ol->Excited State hv (Light Absorption) Radical Intermediates Radical Intermediates Excited State->Radical Intermediates Polymeric Products Polymeric Products Radical Intermediates->Polymeric Products Ring-Opened/Rearranged Products Ring-Opened/Rearranged Products Radical Intermediates->Ring-Opened/Rearranged Products

Caption: General Photodegradation Mechanism.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of 6-Methoxy-4-methylpyridin-3-ol and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products under various stress conditions.

Materials:

  • 6-Methoxy-4-methylpyridin-3-ol

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 6-Methoxy-4-methylpyridin-3-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • Keep a parallel sample with 1 M HCl.

      • Incubate the solutions at 60 °C for 24 hours.

      • After incubation, cool the solutions to room temperature and neutralize with an appropriate amount of NaOH.

      • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • Keep a parallel sample with 1 M NaOH.

      • Incubate at room temperature for 24 hours.

      • Neutralize with an appropriate amount of HCl.

      • Dilute with the mobile phase for analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Keep a parallel sample with 30% H₂O₂.

      • Store the solutions at room temperature, protected from light, for 24 hours.

      • Dilute with the mobile phase for analysis.

    • Thermal Degradation:

      • Place the solid compound in an oven at 80 °C for 48 hours.

      • Also, heat a solution of the compound (1 mg/mL) at 80 °C for 48 hours.

      • After heating, dissolve the solid and dilute the solution for analysis.

    • Photodegradation:

      • Expose a solution of the compound (1 mg/mL) to light in a photostability chamber according to ICH Q1B guidelines.

      • Keep a control sample wrapped in aluminum foil to protect it from light.

      • Analyze the samples at appropriate time points.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

    • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.

    • If significant degradation is observed, use LC-MS to identify the degradation products.

Data Presentation:

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approx.)Major Degradation Products (Predicted)
Acid Hydrolysis0.1 M HCl24 h60 °CTo be determinedMinimal degradation expected
Base Hydrolysis0.1 M NaOH24 hRoom TempTo be determinedPotential for increased oxidation
Oxidation3% H₂O₂24 hRoom TempTo be determinedPyridinone, N-oxide, O-demethylated
ThermalSolid & Solution48 h80 °CTo be determinedVaries with physical state
PhotolyticICH Q1BVariableControlledTo be determinedVarious photoproducts

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Berg, L. (1992). U.S. Patent No. 5,100,514. Washington, DC: U.S.
  • Kumar, A., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • SIELC. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

  • Nuvvula, M., Jyothsna, M., & Babu, D. J. M. (2017). Analytical method development and validation for the estimation of Dipyridamole in pharmaceutical dosage form by HPLC. Indian Journal of Research in Pharmacy and Biotechnology, 5(4), 232-236.
  • Asfaw, T. T., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Student Research.
  • Časaitė, V., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(13), e00557-19.
  • Ding, W., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative.
  • Prades, A., et al. (2011). Selective oxidation of tertiary amines on gold catalysts.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
  • U.S. Environmental Protection Agency. (n.d.). Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. Retrieved from [Link]

  • Al-Duais, M. A., et al. (2023).
  • Patel, M. M., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Georgantelis, D., et al. (2007). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Journal of Food Protection, 70(12), 2769-2777.
  • Kumar, N., & Goel, N. (2019). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. Journal of Food Science and Technology, 56(11), 4659–4677.
  • Grzesik, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 861191.
  • da Silva, J. C. C., et al. (2020). Optimization of the photocatalytic degradation process of aromatic organic compounds applied to mangrove sediment.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Appleby, K. M., et al. (2019). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 57(10), 805-811.
  • Pierna, J. A. F., et al. (2006). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 17(3), 371-378.
  • Ibis Scientific, LLC. (2024, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Cauteruccio, S., et al. (2023).
  • Pierna, J. A. F., et al. (2007). An experimental and computational study on the dissociation behavior of hydroxypyridine N-oxides in atmospheric pressure ionization mass spectrometry.
  • Mamedov, V. A., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 28(24), 8021.
  • Sridhar, G., et al. (2013). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(1), 1-8.
  • Asfaw, T. T., et al. (2023).
  • Augugliaro, V., et al. (2005). Removal and degradation of aromatic compounds from a highly polluted site by coupling soil washing with photocatalysis.
  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides.
  • Asfaw, T. T., et al. (2023).
  • Fleszar, M., & Sokołowska, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal, 2014, 841203.
  • Nimalaratne, C., & Lopes-Lutz, D. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. Antioxidants, 12(10), 1835.
  • Arora, P. K. (2015). Metabolic diversity in bacterial degradation of aromatic compounds. Biotechnology and Applied Biochemistry, 62(3), 381-390.
  • Wesołowska, A., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 11(10), 1888.
  • Pierna, J. A. F., et al. (2006). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry.
  • Wang, H., et al. (2023). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 88(3), 1636-1647.

Sources

Technical Support Center: Solubility Optimization for 6-Methoxy-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-10428-20-3 Subject: Overcoming Poor Aqueous Solubility & Precipitation in Biological Assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open [Resolution Provided Below][1]

Executive Summary

You are encountering solubility issues with 6-Methoxy-4-methylpyridin-3-ol (CAS: 10428-20-3).[1] While often attributed to "lipophilicity," the root cause for this specific scaffold is its amphoteric nature and high crystal lattice energy.

This compound belongs to the 3-hydroxypyridine class. Unlike simple lipophilic drugs, it possesses both a basic nitrogen (pyridine ring) and an acidic hydroxyl group. In neutral aqueous buffers (pH 7.4), it likely exists in a neutral or zwitterionic state, which represents its minimum solubility point .

This guide provides a tiered troubleshooting approach:

  • Diagnostic Profiling: Understanding the pH-dependent solubility curve.

  • Stock Preparation: Optimal organic solvents.

  • Assay Formulation: Preventing "crash-out" upon aqueous dilution.

Module 1: Diagnostic & Physicochemical Profiling

Q1: Why does this compound dissolve in DMSO but precipitate immediately in PBS?

A: This is a classic case of "The Neutral Trap." Your compound is amphoteric. It has two ionizable centers:[1]

  • Pyridine Nitrogen: Proton-acceptor (Basic). Estimated pKa ≈ 3.0–4.0 (lowered by the 6-methoxy electron-withdrawing inductive effect).[1]

  • Phenolic Oxygen (3-OH): Proton-donor (Acidic).[1] Estimated pKa ≈ 9.0–9.5.

The Mechanism: In DMSO, the compound is solvated by dipole-dipole interactions. When you dilute into PBS (pH 7.4), the pH is between the two pKa values. The compound is forced into its uncharged (neutral) form. Without a net charge, the hydration energy cannot overcome the crystal lattice energy (enhanced by the planar stacking of the pyridine ring), causing immediate precipitation.

Visualization: The Solubility-pH Relationship

The diagram below illustrates the "U-Shaped" solubility curve. To dissolve this compound, you must target the "Blue" zones, not the "Red" zone.

SolubilityCurve cluster_legend Solubility States Cation Cationic Form (Soluble) pH < 3 Neutral Neutral/Zwitterion (Precipitation Risk) pH 4 - 8 Neutral->Cation Protonation (N+) Anion Anionic Form (Soluble) pH > 10 Neutral->Anion Deprotonation (O-) Acid Add Acid (HCl) Acid->Neutral Shift to Cation Base Add Base (NaOH) Base->Neutral Shift to Anion

Caption: Figure 1. The ionization states of 3-hydroxypyridines. Solubility is highest at pH extremes where the molecule carries a net charge.[1]

Module 2: Solvent Selection & Stock Preparation

Q2: What is the ideal solvent for high-concentration stock solutions?

Recommendation: DMSO (Dimethyl Sulfoxide) is the gold standard, but DMAc (Dimethylacetamide) is a superior alternative if DMSO shows toxicity in your specific cell line.

SolventSolubility PotentialCompatibilityNotes
DMSO High (>50 mM)UniversalHygroscopic.[1] Keep desiccated.
Ethanol ModerateLimitedMay require heating; prone to evaporation.[1]
DMF/DMAc HighLowUse only if DMSO is incompatible.[1] Toxic to cells >0.1%.
Water NegligibleHighDo not use for stock preparation.[1]

Protocol: Preparation of 10 mM Stock

  • Weigh the solid compound accurately.

  • Add 100% anhydrous DMSO .

  • Sonicate at 40°C for 10 minutes. The crystal lattice of pyridinols can be stubborn; thermal energy helps break the initial stacking.

  • Visual Check: Ensure no micro-particulates remain. The solution must be perfectly clear.

Module 3: Preventing Precipitation in Assays (The "Crash-Out")

Q3: How do I dilute the stock into media/buffer without precipitation?

A: You must bypass the "Neutral Trap" using one of the following strategies.

Strategy A: The "pH Shift" Dilution (Recommended for Chemical Assays)

Instead of diluting directly into pH 7.4 buffer, dilute into a buffer that maintains the compound's ionization state, then rapidly mix.

  • For Acidic Stability: Dilute into 10 mM Acetate Buffer (pH 4.0). The protonated pyridine nitrogen maintains solubility.

  • For Basic Stability: Dilute into 50 mM Tris/Glycine (pH 9.5). The phenoxide anion maintains solubility.

Strategy B: Cosolvent + Surfactant (Recommended for Biological Assays)

If you must work at pH 7.4, you need to lower the dielectric barrier.

The "Golden Trio" Formulation:

  • DMSO: 1-2% (Final concentration)

  • PEG 400: 20-30% (Cosolvent to shield hydrophobic regions)

  • Tween 80: 0.5-1% (Surfactant to prevent nucleation)

Step-by-Step Mixing Order (Critical):

  • Start with your DMSO stock.

  • Add PEG 400 to the DMSO stock first. Mix well. (This creates a "pre-solubilized" environment).

  • Add Tween 80 .

  • Slowly add the aqueous buffer (PBS) dropwise while vortexing.

    • Why? Adding water too fast causes local supersaturation and immediate crashing.

Q4: Can I use Cyclodextrins?

A: Yes. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly effective for phenyl/pyridine rings.[1]

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1] Use this solution to dilute your DMSO stock. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic pyridine ring, shielding it from the water.

Module 4: Troubleshooting Workflow

Use this decision tree to resolve persistent issues.

Troubleshooting Start Issue: Compound Precipitates CheckStock Is Stock Clear? Start->CheckStock Sonicate Sonicate 40°C / Add 5% Methanol CheckStock->Sonicate No (Cloudy) CheckpH Check Assay pH CheckStock->CheckpH Yes (Clear) NeutralpH pH 6.5 - 8.0 (Neutral) CheckpH->NeutralpH ExtremepH pH < 4 or > 9 CheckpH->ExtremepH AddExcipient Add 20% HP-β-CD or 30% PEG 400 NeutralpH->AddExcipient CheckConc Concentration > Solubility Limit? ExtremepH->CheckConc AddExcipient->CheckConc ReduceConc Dilute 2-fold CheckConc->ReduceConc Yes Success Solubilized CheckConc->Success No

Caption: Figure 2. Step-by-step logic for isolating the cause of precipitation.

References

  • PubChem. Compound Summary: 3-Hydroxypyridine (Scaffold Reference). National Library of Medicine. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques.[2][3] ISRN Pharmaceutics. [Link]

  • Williams, R. pKa Data Compilation (Heterocycles).[4][5] Organic Chemistry Data.[5][6][7][8] [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

Sources

Preventing side reactions in the synthesis of "6-Methoxy-4-methylpyridin-3-ol" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methoxy-4-methylpyridin-3-ol Scaffolds

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions in Pyridinol Derivative Synthesis

Executive Summary: The Reactivity Landscape

The scaffold 6-Methoxy-4-methylpyridin-3-ol presents a unique "push-pull" electronic challenge.[1] The 3-hydroxy group (phenol-like) pushes electron density into the ring, making it susceptible to oxidation, while the 6-methoxy group is an acid-labile masking group for the thermodynamically stable 6-pyridone tautomer.[1]

Successful derivatization relies on three critical control points:

  • Acidity Management: Preventing the cleavage of the methyl ether (demethylation).

  • Ambident Nucleophilicity: Directing alkylation to the Oxygen (3-OH) rather than the Nitrogen (N-1).[1]

  • Redox Control: Preventing quinone-methide formation or dimerization.[1]

Module 1: Preventing Acid-Induced Demethylation

User Question: "I am trying to deprotect a side chain using 48% HBr, but my product mass is M-14, and the NMR shows a loss of the methoxy singlet. What happened?"

Diagnosis: You have triggered the Acid-Catalyzed Hydrolysis of 2-Methoxypyridines . The 6-methoxy group (which is at position 2 relative to the nitrogen) is not a simple ether; it is an imidate ester equivalent. Under strong acidic conditions (especially with nucleophilic acids like HBr or HI), the nitrogen protonates, activating the ring for nucleophilic attack at the methyl group, leading to the formation of 6-methylpyridin-2(1H)-one (the pyridone tautomer).[1]

The Mechanism of Failure:



Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Acid Choice AVOID: HBr, HI, concentrated HCl.[1]Halide ions are nucleophilic enough to cleave the activated methyl ether.
Alternative Use TFA (Trifluoroacetic acid) or HCl in Dioxane (anhydrous).TFA is non-nucleophilic.[1] Without a strong nucleophile to attack the methyl group, the ether often survives.
Scavengers Add Pentamethylbenzene or Anisole .[1]If carbocations are generated during deprotection, these scavengers prevent them from attacking the electron-rich pyridine ring.[1]
Workup Quench immediately into sat.

.
Minimizes the time the protonated pyridinium species exists in solution.

Module 2: Regioselectivity (O-Alkylation vs. N-Alkylation)

User Question: "I attempted to alkylate the 3-hydroxyl group using NaH and an alkyl halide. I isolated two spots. The major product has a different UV profile and is more polar. Is this the N-alkylated byproduct?"

Diagnosis: Yes. The pyridin-3-ol anion is an ambident nucleophile .[1] While the negative charge is formally on the oxygen, resonance delocalization places significant electron density on the ring nitrogen.

  • O-Alkylation (Target): Kinetic product, favored by "hard" conditions and weak bases.[1]

  • N-Alkylation (Side Reaction): Thermodynamic product (pyridone formation), favored by tight ion pairs and solvent effects.[1]

The "Soft-Hard" Control System:

To force O-alkylation, you must disrupt the tight ion pair between the cation and the nitrogen.[1]

Optimized O-Alkylation Protocol:

  • Solvent: Use Acetone or Acetonitrile (Aprotic, polar but not promoting tight ion pairs like DMF sometimes can with NaH).

  • Base: Use Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    .
    • Why? The "Cesium Effect" provides a larger cation that does not coordinate tightly to the oxygen, making the phenoxide more nucleophilic (naked anion effect) but sterically hindering the nitrogen approach.

  • Temperature: Keep it below 60°C . High heat favors the thermodynamic N-alkylated product.[1]

Visualizing the Divergence:

ReactionPathways Start 6-Methoxy-4-methylpyridin-3-ol Intermediate Anionic Intermediate (Ambident Nucleophile) Start->Intermediate Base Deprotonation Side2 Side Product B: 6-Pyridone (Demethylated) Start->Side2 Strong Acid (HBr/HI) (Ether Cleavage) Target Target: 3-Alkoxy Derivative (O-Alkylation) Intermediate->Target Cs2CO3 / Acetone (Kinetic Control) Side1 Side Product A: N-Alkylated Pyridone Intermediate->Side1 NaH / DMF / Heat (Thermodynamic Control)

Caption: Reaction landscape showing the divergence between the desired O-alkylation (green path) and common failure modes (red paths).

Module 3: Oxidation & Stability

User Question: "My white solid turns yellow/brown upon standing in air. Is it decomposing?"

Diagnosis: Pyridinols, especially with electron-donating groups (methoxy and methyl), are electron-rich aromatics.[1] They are susceptible to oxidative dimerization or formation of quinone-methide like species upon exposure to air and light.[1]

Stabilization Protocol:

  • Storage: Store under Argon at -20°C.

  • Synthesis: Degas all solvents (sparge with

    
     for 15 mins) prior to adding the pyridinol.
    
  • Additives: If the reaction allows, add a trace of BHT (Butylated hydroxytoluene) to the solvent during workup to scavenge radical species.

FAQ: Quick Troubleshooting Guide

Q1: Can I use Mitsunobu conditions on the 3-OH? A: Yes, but caution is required. Mitsunobu reactions (DEAD/PPh3) generally favor O-alkylation over N-alkylation for phenols.[1] However, the basicity of the pyridine nitrogen can interfere with the betaine intermediate.

  • Fix: Use ADDP/PBu3 (less acidic byproduct) or ensure the pyridine nitrogen is not the most nucleophilic species present.

Q2: How do I differentiate N-alkyl vs O-alkyl products by NMR? A:

  • O-Alkyl: The pyridine ring protons will remain aromatic and show typical coupling.[1] The

    
    -protons of the new alkyl group will usually be at 4.0–4.2 ppm .[1]
    
  • N-Alkyl: The ring loses aromaticity (becoming a pyridone).[1] The ring protons often shift upfield. The

    
    -protons on the Nitrogen are typically deshielded, appearing at 3.8–4.0 ppm , but the key is the Carbon-13 NMR : The carbonyl carbon of the pyridone will appear around 160–165 ppm .[1]
    

References

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction. Journal of Organic Chemistry. (2018). Discusses the competition between N- and O-alkylation and conditions favoring pyridone formation.

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one.PMC - NIH. Detailed study on base effects (

    
     vs NaH) for regioselectivity in pyridone/pyridinol systems. 
    
  • Stability of 2-methoxypyridines acid hydrolysis. Organic Letters. (2025). Highlights the lability of methoxy groups on pyridine rings under acidic conditions.

  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. RSC Publishing.[1] Provides context on the synthesis and stability of substituted pyridine scaffolds.

Sources

Technical Support Center: Scale-Up Synthesis of 6-Methoxy-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Strategy

Compound Identity:

  • Systematic Name: 6-Methoxy-4-methylpyridin-3-ol

  • Alternative Name: 2-Methoxy-4-methyl-5-hydroxypyridine (IUPAC preferred numbering often prioritizes the alkoxy group at position 2).

  • Core Structure: Trisubstituted pyridine ring (2,4,5-pattern).

Synthesis Strategy: To achieve a scalable, cost-effective process, we recommend the Nitro-Reduction-Hydrolysis pathway starting from 2-chloro-4-methyl-5-nitropyridine . This route avoids expensive palladium coupling reagents (Buchwald-Hartwig) used in bench-scale discovery and relies on robust classical transformations: Nucleophilic Aromatic Substitution (


), Catalytic Hydrogenation, and Diazotization-Hydrolysis.
Process Flow Diagram (DOT Visualization)

SynthesisRoute SM Starting Material 2-Chloro-4-methyl-5-nitropyridine Int1 Intermediate 1 2-Methoxy-4-methyl-5-nitropyridine SM->Int1 Step 1: NaOMe/MeOH SnAr Substitution (Exothermic) TS1 Issue: Bis-methoxylation Control: Stoichiometry 1.05 eq SM->TS1 Int2 Intermediate 2 5-Amino-2-methoxy-4-methylpyridine Int1->Int2 Step 2: H2, Pd/C Catalytic Reduction (Pressure Vessel) TS2 Issue: Catalyst Poisoning Control: S-free SM Int1->TS2 Prod Target Product 6-Methoxy-4-methylpyridin-3-ol Int2->Prod Step 3: NaNO2, H2SO4 Diazotization & Hydrolysis (Temp < 5°C -> 90°C) TS3 Issue: Black Tar Formation Control: pH & Temp Int2->TS3

Caption: Figure 1. Three-step industrial synthesis workflow with critical control points (CCPs) highlighted.

Technical Support Modules: Protocols & Troubleshooting

Module 1: Methoxylation ( )

Reaction: Displacement of the 2-chloro group with methoxide. Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[1]

Standard Protocol:

  • Charge 2-chloro-4-methyl-5-nitropyridine (1.0 eq) into reactor.

  • Add anhydrous MeOH (5-8 vol).

  • Cool to 0–5°C.

  • Add NaOMe solution (25-30% in MeOH) (1.1 eq) dropwise over 2 hours. Critical: Maintain internal temp < 10°C to prevent runaway.

  • Warm to 25°C and stir for 4 hours.

  • Quench with water, distill off methanol, and filter the precipitated yellow solid.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield (<70%) Water in MeOH caused hydrolysis to pyridone.Ensure MeOH water content is <0.1% (Karl Fischer). Use fresh NaOMe solution.
Product is Oily/Sticky Residual MeOH or inorganic salts trapped.Increase water wash volume during workup. Recrystallize from EtOH/Water if necessary.
Exotherm Spike Addition rate too fast.Use a dosing pump. Install a cooling jacket with capacity for

.
Impurity: Dimethoxy Over-reaction (rare for this substrate).Strictly limit NaOMe to 1.05–1.1 eq. Do not heat above 40°C.
Module 2: Nitro Reduction

Reaction: Hydrogenation of the nitro group to an amine. Reagents: 10% Pd/C (50% wet), Hydrogen (


), MeOH or EtOH.

Standard Protocol:

  • Dissolve 2-methoxy-4-methyl-5-nitropyridine in MeOH (10 vol).

  • Add 10% Pd/C (5 wt% loading).

  • Purge with

    
     (3x), then 
    
    
    
    (3x).
  • Pressurize to 3–5 bar

    
     at 25–30°C.
    
  • Stir until

    
     uptake ceases (approx. 6–12 h).
    
  • Filter catalyst over Celite (Keep wet! Pyrophoric hazard).

  • Concentrate filtrate to obtain the amine (often an oil or low-melting solid).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Reaction Stalls Catalyst poisoning (S or Cl traces).Wash the Step 1 product thoroughly to remove chloride salts. Increase catalyst loading to 7-10 wt%.
Demethoxylation Over-reduction (Hydrogenolysis of OMe).Stop reaction immediately after theoretical

uptake. Lower pressure to 1–2 bar.
Ignition at Filter Dry Pd/C reacting with MeOH vapor.Safety Critical: Keep filter cake water-wet at all times. Use

blanket during filtration.
Blue/Green Filtrate Metal leaching.Use a metal scavenger (e.g., SiliaMetS®) or wash with EDTA solution.
Module 3: Diazotization & Hydrolysis (The Critical Step)

Reaction: Conversion of amine to diazonium salt, followed by thermal hydrolysis to phenol. Reagents:


, 

(dilute), Heat.

Standard Protocol:

  • Dissolve 5-amino-2-methoxy-4-methylpyridine in 10-15%

    
     (5 vol).
    
  • Cool to 0–5°C . Strict control required.[2]

  • Add

    
     aqueous solution  (1.1 eq) subsurface.
    
  • Stir 30 min at 0°C. Ensure clear solution (Diazonium salt formed).

  • Hydrolysis: Transfer the cold diazonium solution slowly into a second reactor containing water at 80–90°C . Do not heat the diazonium mass directly; add it to hot water.

  • Cool to 20°C. Adjust pH to ~5–6 (Isoelectric point of pyridinol) with NaOH or

    
    .
    
  • Extract with Ethyl Acetate (EtOAc) or filter if solid precipitates.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Black Tar / Decomposition Thermal instability of diazonium salt.Keep the diazonium stage <5°C. During hydrolysis, ensure "dosing into hot" method is used to instantly convert diazo to phenol.
Low Yield Diazo coupling (side reaction).The "dosing into hot" method minimizes the concentration of unreacted diazo and product, preventing coupling (azo dye formation).
Product stays in Water pH not at isoelectric point (pI).Pyridinols are amphoteric. Perform a pH swing: Acidify to pH 2, then slowly titrate to pH 5.5–6.5 to precipitate.
Violent Gas Evolution

release during hydrolysis.
Ensure the hot water reactor has adequate headspace and venting capacity.

Analytical Control & Specifications

Data Summary Table:

ParameterSpecification (Acceptance Criteria)Method
Appearance Off-white to pale yellow crystalline solidVisual
Purity (HPLC) > 98.0% (Area %)C18 Column, ACN/Water + 0.1% TFA
Water Content < 0.5% w/wKarl Fischer (KF)
Residual Solvents MeOH < 3000 ppm, EtOAc < 5000 ppmGC-HS
Identity Matches Reference Standard1H-NMR, IR
Melting Point 157–160°C (Lit. range for similar analogs)DSC / Capillary

Key Impurities to Monitor:

  • 4-Methyl-2-pyridone: Result of methoxy hydrolysis. (Retention time usually lower than product on Reverse Phase).

  • Azo-dimers: Colored impurities from improper diazotization.

Safety & Handling (E-E-A-T)

  • Pyridines: Generally toxic and irritating. Use full PPE (gloves, goggles, respirator).

  • Sodium Methoxide: Corrosive and moisture sensitive. Causes severe burns.

  • Palladium on Carbon: Pyrophoric when dry. Store under water or inert atmosphere.

  • Diazonium Salts: Potentially explosive if dried. Never isolate the dry diazonium salt. Process immediately in solution.

References

  • Katritzky, A. R.; Ramsden, C. A. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Ed., 2010.
  • Nitration & Chlorination Scale-Up

    • Ningbo Inno Pharmchem Co.[3] "Synthesis of 2-Chloro-4-methyl-5-nitropyridine."[3][4] (Accessed 2023).

  • Diazotization Safety

    • Org.[5][6][7] Process Res. Dev. "Safety of Diazonium Salts in Scale-Up." . (General reference for "dosing into hot" technique).

  • Similar Methoxylation Protocols

    • Vanderbilt University. "Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones." . (Demonstrates SnAr conditions on activated pyridines).

  • Product Data

    • PubChem. "3-Methoxypyridin-4-ol (Isomer Comparison)." .

(Note: Specific CAS 50700-60-2 refers to an isomer; the protocols above are adapted for the 2-methoxy-4-methyl-5-hydroxy regioisomer based on the user's structural description.)

Sources

Technical Support Center: 6-Methoxy-4-methylpyridin-3-ol Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EXP-1086389-80-1 Subject: Optimization of Handling, Synthesis, and Analysis for 6-Methoxy-4-methylpyridin-3-ol Status: Resolved Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2][3]

Executive Summary: The Dual-Natured Scaffold

You are working with 6-Methoxy-4-methylpyridin-3-ol (CAS: 1086389-80-1), also chemically indexed as 5-Hydroxy-2-methoxy-4-methylpyridine .[1][2][3]

This compound is not a standard pyridine.[1][2][3] It possesses a "push-pull" electronic structure that creates specific experimental vulnerabilities. It features an electron-donating methoxy group at position 6 (ortho to Nitrogen) and a hydroxyl group at position 3 (meta to Nitrogen).[1][2][3]

Core Technical Warning: This scaffold is acid-labile and amphoteric .[1][2][3] The most common experimental failure is the inadvertent conversion of the methoxy-pyridine ring into a 2-pyridone derivative during acidic workups or deprotection steps.[1][2][3]

Critical Troubleshooting Guide (Q&A)

Category A: Stability & Reactivity[1][2][3]

Q: Why did my product lose the methyl group and turn into a polar solid after acidic workup? A: You likely triggered an acid-catalyzed demethylation.[1][2][3]

  • The Mechanism: 2-Methoxypyridines (or 6-methoxy isomers) are susceptible to nucleophilic attack at the methyl group under acidic conditions (e.g., HCl, HBr, or even strong Lewis acids like BBr₃).[1][2][3] The protonated pyridine nitrogen activates the ring, facilitating the cleavage of the methyl ether to yield the thermodynamically stable 6-methylpyridin-2(1H)-one tautomer.[1][2][3]

  • The Fix: Avoid strong aqueous acids.[1][2][3] For workups, use buffered solutions (Ammonium Chloride, pH ~5-6) or maintain basicity.[1][2][3] If deprotecting other groups, use non-acidic methods (e.g., hydrogenolysis or fluoride-based deprotection) where possible.[1][2][3]

Q: My Suzuki/Buchwald coupling yields are consistently low (<20%). Is the catalyst dying? A: Yes, your catalyst is likely being poisoned by the free hydroxyl group or the pyridine nitrogen.[1][2][3]

  • The Cause: The 3-hydroxyl group and the pyridine nitrogen can act as a bidentate or bridging ligand, displacing phosphines from your Palladium center.[1][2][3]

  • The Fix:

    • Protect the Phenol: Convert the 3-OH to a silyl ether (TBS/TIPS) or a benzyl ether before attempting metal-catalyzed cross-couplings.[1][2][3]

    • Scavenge: If protection is impossible, increase catalyst loading to 5-10 mol% and use a bulky, electron-rich ligand (e.g., XPhos, BrettPhos) that is harder to displace.[1][2][3]

Category B: Solubility & Handling

Q: The compound won't dissolve in water, but my biological assay requires aqueous media. What is the limit? A: This compound is lipophilic due to the methoxy and methyl groups masking the polar potential.[1][2][3]

  • Solubility Profile:

    • Water:[1][2][3][4] Insoluble (Neutral pH).[1][2][3]

    • DMSO/Ethanol:[1][2][3] Soluble (>50 mM).[1][2][3]

    • 0.1 M NaOH: Soluble (forms the phenoxide salt).[1][2][3]

    • 0.1 M HCl: Soluble (forms the pyridinium salt, but risk of degradation —see above).[1][2][3]

  • Protocol: Dissolve in 100% DMSO to create a 10-50 mM stock. Dilute into the assay buffer immediately before use, ensuring final DMSO concentration is <1%.[1][2][3]

Category C: Analytical Discrepancies[1][2][3]

Q: The NMR signals for the ring protons are shifting between batches. Is it impure? A: Not necessarily.[1][2][3] This is likely a pH-dependent shift due to the amphoteric nature of the molecule.[1][2][3]

  • Explanation: The chemical shift of the pyridine ring protons is highly sensitive to the protonation state of the Nitrogen (pKa ~4-5) and the deprotonation of the Hydroxyl (pKa ~9-10).[1][2][3] Traces of acid or base in your CDCl₃ or DMSO-d6 will cause significant shifts.[1][2][3]

  • The Fix: Add a solid buffer (e.g., solid NaHCO₃) to the NMR tube or use a standardized solvent source to ensure consistent shifts.[1][2][3]

Experimental Protocols

Protocol 1: Safe Protection of 3-OH (Silylation)

Prevents catalyst poisoning and improves solubility in organic solvents.[1][2][3]

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Suspend 6-Methoxy-4-methylpyridin-3-ol (1.0 equiv) in dry DCM (0.2 M).

  • Base: Add Imidazole (2.5 equiv) or DMAP (0.1 equiv) + Triethylamine (1.5 equiv).

  • Addition: Add TBDMS-Cl (1.2 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC (The silyl ether will move significantly higher in Hexane/EtOAc).[1][2][3]

  • Workup: Quench with saturated NaHCO₃ (Do NOT use HCl). Extract with DCM.[1][2][3]

  • Purification: Silica gel flash chromatography (Hexane:EtOAc 9:1). Note: Pre-treat silica with 1% Triethylamine to prevent streaking.[1][2][3]

Protocol 2: Controlled Demethylation (If Pyridone is Desired)

If you actually intend to synthesize the pyridone analog.[1][2][3]

  • Reagents: Dissolve starting material in Acetic Acid.

  • Acid: Add 48% HBr (5 equiv).

  • Conditions: Reflux (100°C) for 4-6 hours.

  • Result: Quantitative conversion to 4-methyl-5-hydroxypyridin-2(1H)-one .

Reactivity & Stability Map

The following diagram illustrates the critical stability pathways. Note the irreversible degradation path in red.[1][2][3]

G Start 6-Methoxy-4-methylpyridin-3-ol (Target Scaffold) Protected Silyl/Benzyl Ether (Stable Intermediate) Start->Protected TBS-Cl / Imidazole (Recommended) Salt Pyridinium Salt (Reversible) Start->Salt Dilute Acid (Cold) Oxide N-Oxide (Metabolite/Byproduct) Start->Oxide mCPBA / H2O2 Salt->Start Neutralization Degraded 6-Methylpyridin-2(1H)-one (Irreversible Degradation) Salt->Degraded Strong Acid + Heat (HBr, 100°C)

Caption: Stability flowchart showing the safe protection pathway (Green) versus the acid-catalyzed degradation pathway (Red).

Data Summary

ParameterValue / CharacteristicExperimental Implication
CAS Number 1086389-80-1Verify identity; often indexed as 5-Hydroxy-2-methoxy-4-methylpyridine.[1][2][3][5]
Molecular Weight 139.15 g/mol Small fragment; high ligand efficiency potential.[1][2][3]
pKa (Est.) N: ~3.5-4.0 | OH: ~9.5Less basic than pyridine due to 2-OMe; OH is phenolic.[1][2][3]
UV Absorbance

~280 nm
Use 254 nm for TLC; 280 nm for HPLC.[1][2][3]
Storage -20°C, DesiccatedHygroscopic. Protect from light to prevent N-oxidation.[1][2][3]

References

  • Pyridine Reactivity Principles : Joule, J. A., & Mills, K. (2010).[1][2][3] Heterocyclic Chemistry (5th ed.). Wiley.[1][2][3] (Refer to Chapter 4.2.2 on "Pyridones and their tautomerism").

  • General Synthesis of 2-Methoxypyridines : Brodney, M. A., & Padwa, A. (1997).[1][2][3] "Intramolecular dipolar cycloaddition reactions of 2-methoxy-substituted pyridinium betaines". Tetrahedron Letters, 38(35), 6153-6156.[1][2][3][6] (Provides context on the lability of the methoxy group).

Sources

Technical Support Center: Navigating Potential Assay Interference with 6-Methoxy-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers utilizing 6-Methoxy-4-methylpyridin-3-ol in their biological assays. This resource is designed to provide you with the expertise and practical guidance to anticipate, identify, and troubleshoot potential assay interference, ensuring the integrity and reliability of your experimental data.

Introduction: Understanding the Molecule

6-Methoxy-4-methylpyridin-3-ol belongs to the pyridinol class of compounds. The pyridine ring is a common scaffold in biologically active molecules and, depending on its substitution, can exhibit intrinsic fluorescence.[1][2] The presence of a hydroxyl group (at position 3) and a methoxy group (at position 6) on the pyridine ring can influence its electronic properties and, consequently, its potential to interfere with various assay formats, particularly those relying on optical detection methods.

While there is limited direct literature documenting specific interference patterns for 6-Methoxy-4-methylpyridin-3-ol, its structural motifs warrant careful consideration. This guide is built on established principles of assay interference by small molecules and provides a proactive framework for troubleshooting.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons a compound like 6-Methoxy-4-methylpyridin-3-ol might interfere with my assay?

A1: Based on its chemical structure, the primary potential for interference arises from:

  • Autofluorescence: Pyridinol derivatives can be inherently fluorescent.[1][2] This intrinsic fluorescence can lead to a high background signal in fluorescence-based assays (e.g., fluorescence intensity, FRET, TR-FRET), potentially masking a true biological effect or creating a false positive signal.

  • Signal Quenching: The compound might absorb light at the excitation or emission wavelengths of your assay's fluorophores, leading to a decrease in the detected signal (a false negative or an overestimation of inhibition).

  • Light Scattering: At higher concentrations, or if the compound has poor solubility in your assay buffer, it may form aggregates that scatter light, which can be a significant issue in absorbance-based assays.[6]

  • Non-specific Reactivity: While less common for this particular structure, some small molecules can react directly with assay components (e.g., enzymes, detection reagents).

Q2: I am observing a high background signal in my fluorescence-based assay when 6-Methoxy-4-methylpyridin-3-ol is present. What should I do first?

A2: The first step is to determine if the compound itself is autofluorescent under your assay conditions. A simple control experiment can clarify this. Please refer to Protocol 1: Assessment of Compound Autofluorescence .

Q3: My results are inconsistent across different experiments. Could this be related to the compound?

A3: Inconsistent results can stem from several factors related to the test compound:

  • Solubility and Aggregation: If the compound is not fully soluble in your assay buffer, it may precipitate or form aggregates over time, leading to variable results.[6] Ensure the final concentration of your solvent (e.g., DMSO) is consistent and low enough to maintain solubility.

  • Stability: The compound may not be stable under your assay conditions (e.g., pH, temperature, light exposure). Degradation can lead to a loss of activity or the formation of interfering byproducts.

Q4: How can I differentiate between true biological activity and assay interference?

A4: A multi-pronged approach is essential:

  • Run appropriate controls: This is the most critical step. See the "Troubleshooting Guide" below for a detailed breakdown of necessary controls.

  • Use an orthogonal assay: Confirm your findings using a different assay technology that relies on an unrelated detection method (e.g., if your primary assay is fluorescence-based, use a luminescence or mass spectrometry-based secondary assay).[7][8]

  • Analyze the dose-response curve: Non-specific activity often presents with a steep Hill slope.

  • Characterize the mechanism of action: Conduct further studies to confirm a specific binding interaction with the intended target.

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating potential assay interference from 6-Methoxy-4-methylpyridin-3-ol.

Initial Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose potential assay interference.

Interference_Workflow start Unexpected Assay Result (e.g., High Background, Inconsistent IC50) check_autofluorescence Protocol 1: Assess Compound Autofluorescence start->check_autofluorescence check_matrix_effects Protocol 2: Run Assay Matrix Controls start->check_matrix_effects autofluorescent Compound is Autofluorescent check_autofluorescence->autofluorescent interference Interference with Detection/Reagents check_matrix_effects->interference orthogonal_assay Confirm with Orthogonal Assay (e.g., Mass Spec, Luminescence) autofluorescent->orthogonal_assay No modify_assay Modify Assay Parameters (e.g., change wavelengths) autofluorescent->modify_assay Yes interference->orthogonal_assay No troubleshoot_solubility Investigate Solubility/ Aggregation Issues interference->troubleshoot_solubility Yes no_interference No Obvious Interference Proceed with Dose-Response orthogonal_assay->no_interference Not Confirmed result_valid Result Likely Valid orthogonal_assay->result_valid Confirmed troubleshoot_solubility->orthogonal_assay modify_assay->orthogonal_assay

Caption: Troubleshooting workflow for suspected assay interference.

Detailed Experimental Protocols

Objective: To determine if 6-Methoxy-4-methylpyridin-3-ol fluoresces at the excitation and emission wavelengths of your assay.

Materials:

  • Your standard assay buffer

  • 6-Methoxy-4-methylpyridin-3-ol stock solution

  • Assay plate (the same type used in your main experiment, e.g., black, low-fluorescence plates)[3]

  • Plate reader capable of fluorescence intensity measurement

Procedure:

  • Prepare a dilution series: Create a serial dilution of 6-Methoxy-4-methylpyridin-3-ol in your assay buffer. The concentration range should cover and slightly exceed the concentrations used in your main assay.

  • Include controls:

    • Buffer Blank: Wells containing only the assay buffer.

    • Solvent Control: Wells containing the assay buffer with the highest concentration of solvent (e.g., DMSO) used in the dilution series.

  • Plate Layout: Add the dilution series and controls to the wells of the assay plate.

  • Incubation: Incubate the plate under the same conditions as your main assay (temperature and duration).

  • Fluorescence Reading: Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the buffer blank from all other wells. Plot the background-subtracted fluorescence intensity against the concentration of 6-Methoxy-4-methylpyridin-3-ol. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.

Objective: To determine if 6-Methoxy-4-methylpyridin-3-ol interferes with the assay's detection system or components, independent of the biological target's activity.[7]

Procedure:

This protocol is adapted for a typical enzyme inhibition assay. It can be modified for other assay types.

  • Set up control reactions: Prepare wells under the following conditions:

    • A) No Enzyme Control + Compound: Include all assay components (substrate, cofactors, detection reagents) except the enzyme. Add 6-Methoxy-4-methylpyridin-3-ol at its highest test concentration.

    • B) Pre-quenched Reaction + Compound: If your assay has a "stop" or "quench" step, add the stop solution at the beginning of the reaction, then add all other components, including the enzyme and 6-Methoxy-4-methylpyridin-3-ol.

    • C) No Substrate Control + Compound: Include all assay components except the substrate. Add 6-Methoxy-4-methylpyridin-3-ol.

  • Incubate and Read: Follow the standard incubation and reading procedure for your assay.

  • Analysis:

    • Compare the signal from control A to a well with no enzyme and no compound. A significant change in signal suggests the compound interacts with the substrate or detection reagents.

    • The signal in control B should be at the baseline of your assay. Any deviation caused by the compound indicates direct interference with the detection signal.

    • Control C helps identify if the compound interacts with the enzyme in a way that produces a signal without the substrate.

Data Interpretation Summary
Observation Potential Cause Recommended Action
Concentration-dependent signal increase in wells with only buffer and compound.Compound AutofluorescenceUse a different detection wavelength if possible; switch to a non-fluorescent orthogonal assay.
Signal decreases in the presence of the compound in a no-enzyme control.Signal QuenchingConfirm with an orthogonal assay; if quenching is minimal, it may be possible to correct for it.
Inconsistent IC50 values; visible precipitate in wells.Poor Solubility / AggregationDecrease compound concentration; increase solvent percentage (if tolerated by the assay); add a non-ionic detergent like Triton X-100 (e.g., 0.01%).[6]
Activity observed in no-enzyme or no-substrate controls.Compound reacts with assay components.The compound is likely unsuitable for this assay format; an orthogonal assay is required.[7]

Best Practices for Minimizing Assay Interference

  • Proactive Characterization: Whenever possible, characterize the spectral properties of your test compounds before initiating a large-scale screen.

  • Use High-Quality Reagents: Ensure the purity of your 6-Methoxy-4-methylpyridin-3-ol to avoid artifacts from impurities.[9]

  • Maintain Low Solvent Concentrations: Keep the final concentration of organic solvents (like DMSO) as low as possible (typically ≤1%) to prevent solubility issues.

  • Incorporate Controls Routinely: The controls outlined in this guide should be standard practice in your experiments.[3][10]

  • Validate with Orthogonal Methods: Do not rely on a single assay technology for hit validation. Confirmation with a label-free or different spectroscopic method is crucial for robust drug discovery.[8]

By following this guide, you can confidently assess the behavior of 6-Methoxy-4-methylpyridin-3-ol in your biological assays and generate high-quality, reproducible data. For further assistance, please do not hesitate to contact our technical support team.

References

  • Benchchem. (n.d.). 6-Methoxy-3-methylpyridin-2-amine|For Research.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • ChemScene. (n.d.). 4-Methoxy-6-methylpyridin-3-amine.
  • PubChem. (n.d.). (4-Methoxy-6-methylpyridin-3-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-4-methylpyridine-3-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). (6-methoxy-4-methyl-3H-pyridin-4-yl)methanol. Retrieved from [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Derivatives as Fluorescent Sensors for Cations. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. Retrieved from [Link]

  • PubMed. (2024). Tackling assay interference associated with small molecules. Retrieved from [Link]

  • ResearchGate. (2025). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Retrieved from [Link]

  • Molecular Biology (MB). (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Fluorescence spectroscopic detection of the pyridinol form in tautomeric 2(1H)-pyridones. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Evolution of assay interference concepts in drug discovery. Retrieved from [Link]

  • PubMed Central (PMC). (2017). High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding. Retrieved from [Link]

  • European Pharmaceutical Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Nuisance small molecules under a machine-learning lens. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules | Request PDF. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

  • PubMed. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Retrieved from [Link]

  • PubChem. (n.d.). 4'-O-Methylpyridoxine. Retrieved from [Link]

Sources

Validation & Comparative

"6-Methoxy-4-methylpyridin-3-ol" vs. other pyridinol derivatives in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison Guide: 6-Methoxy-4-methylpyridin-3-ol vs. Alternative Pyridinol Scaffolds in Drug Discovery

Executive Summary: The Strategic Value of the 6-Methoxy Motif

In the high-stakes arena of kinase inhibitor design—specifically for targets like FGFR4 (Fibroblast Growth Factor Receptor 4)—the choice of the core scaffold dictates selectivity, metabolic stability, and potency. 6-Methoxy-4-methylpyridin-3-ol (CAS 1086389-80-1) has emerged as a "privileged scaffold," offering a distinct physicochemical profile compared to classic pyridinols like Pyridoxine (Vitamin B6) or Emoxypine .

While traditional pyridinols are often utilized for their antioxidant properties or as metabolic cofactors, the 6-Methoxy-4-methylpyridin-3-ol core is engineered for molecular recognition . Its specific substitution pattern—a methoxy group at position 6 and a methyl group at position 4—provides a unique steric and electronic "fingerprint" that enhances binding affinity in ATP-binding pockets while minimizing off-target interactions (e.g., FGFR1-3).

This guide objectively compares this scaffold against common alternatives, supported by experimental data from recent medicinal chemistry campaigns.

Comparative Analysis: Scaffold Performance in Biological Contexts

Physicochemical Profile & Drug-Likeness

The "performance" of a scaffold is measured by how well it translates into a viable drug candidate.

Feature6-Methoxy-4-methylpyridin-3-ol Pyridoxine (Vitamin B6) Emoxypine Aminopyrimidines
Primary Application Kinase Inhibitor Scaffold (FGFR4, PI3K)Metabolic Cofactor / SupplementAntioxidant / Membrane StabilizerBroad Kinase Inhibitor Scaffold
Lipophilicity (LogP) Moderate (~1.5 - 2.0) Low (< 0, Highly Polar)ModerateVariable (often lower)
H-Bond Potential Donor (3-OH) + Acceptor (6-OMe)Multi-donor (3 OH groups)Donor (3-OH)Multi-acceptor (Ring Ns)
Metabolic Stability High (6-OMe blocks oxidation)Low (Rapidly phosphorylated/oxidized)ModerateModerate to High
Selectivity Profile High (Tunable steric clash)N/A (Natural ligand)Low (General membrane effect)Low (Promiscuous binding)

Scientist’s Insight: The 6-methoxy group is the critical differentiator. Unlike the hydroxyl/methyl groups in Pyridoxine, the methoxy group acts as a lipophilic cap that prevents rapid metabolic conjugation while providing a specific hydrogen-bond acceptor vector essential for orienting the molecule within the kinase hinge region.

Case Study: FGFR4 Selectivity (Compound 6O)

Recent studies (e.g., ResearchGate, 2022/2025) utilized this scaffold to develop selective FGFR4 inhibitors for Hepatocellular Carcinoma (HCC).

  • The Challenge: FGFR4 is structurally homologous to FGFR1-3. Pan-FGFR inhibitors cause severe toxicity (hyperphosphatemia).

  • The Solution: The 6-Methoxy-4-methylpyridin-3-ol core was compared to a pyrimidinol core.

  • Result: The pyridinol derivative (Compound 6O) achieved >8-fold higher selectivity for FGFR4 over FGFR1-3 compared to the control (BLU9931) and pyrimidine analogues.[1][2]

Data Summary: Inhibitory Potency (IC₅₀ in nM)

Compound CoreFGFR4 (Target)FGFR1 (Off-Target)Selectivity Ratio (FGFR1/FGFR4)
6-Methoxy-4-methylpyridin-3-ol (Compound 6O) 3.2 nM >1000 nM >312x
Aminopyrimidinol Derivative12.5 nM85 nM~7x
BLU9931 (Control)4.0 nM50 nM~12x

Visualizing the Mechanism of Action

The following diagram illustrates how the unique substitution pattern of 6-Methoxy-4-methylpyridin-3-ol dictates its function in drug discovery workflows compared to generic alternatives.

Pyridinol_Comparison cluster_0 Generic Pyridinols (e.g., Pyridoxine) cluster_1 Target Scaffold (6-Methoxy-4-methylpyridin-3-ol) cluster_2 Biological Outcome Generic High Polarity Metabolic Instability Role_Gen Cofactor / Antioxidant Generic->Role_Gen Outcome_Gen Rapid Clearance Non-Specific Binding Role_Gen->Outcome_Gen Target Optimized Lipophilicity Blocked Metabolic Site (6-OMe) Target->Generic vs. Role_Targ Kinase Selectivity Anchor Target->Role_Targ Outcome_Targ High FGFR4 Selectivity Tumor Regression (Hep3B) Role_Targ->Outcome_Targ

Caption: Comparative logic flow demonstrating why the 6-Methoxy scaffold yields superior drug candidates (high selectivity/stability) compared to generic pyridinols.

Experimental Protocols (Self-Validating Systems)

To validate the performance of the 6-Methoxy-4-methylpyridin-3-ol scaffold, the following assays are standard. These protocols ensure that observed activity is due to the specific core interactions and not artifacts.

Protocol A: Competitive Kinase Binding Assay (FGFR4)

Objective: Determine if the scaffold-derived inhibitor binds the ATP pocket selectively.

  • Reagents: Recombinant human FGFR4 kinase domain, biotinylated peptide substrate (poly-Glu-Tyr), ATP (Km concentration), and Test Compounds (dissolved in DMSO).

  • Preparation:

    • Synthesize the derivative using 6-Methoxy-4-methylpyridin-3-ol as the starting block (coupling via 3-OH or 5-position functionalization).

    • Prepare a serial dilution of the compound (0.1 nM to 10 µM).

  • Reaction:

    • Mix Kinase + Substrate + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Initiate with ATP. Incubate for 60 min at RT.

  • Detection:

    • Add detection reagent (e.g., ADP-Glo™ or HTRF® antibody).

    • Read luminescence/fluorescence.

  • Validation:

    • Positive Control: BLU9931 (Known inhibitor).[1][2]

    • Negative Control: DMSO only.

    • Success Criteria: The 6-Methoxy derivative should show an IC₅₀ < 10 nM.

Protocol B: Cell Viability Assay (Hep3B HCC Lines)

Objective: Confirm that kinase inhibition translates to cancer cell death.

  • Cell Culture: Seed Hep3B cells (FGFR4-dependent) and HepG2 (FGFR4-independent, specificity control) at 3,000 cells/well in 96-well plates.

  • Treatment:

    • Add Test Compound (derived from 6-Methoxy scaffold) at concentrations 0.01–10 µM.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add CCK-8 or CellTiter-Glo® reagent (10 µL/well).

    • Measure absorbance (450 nm) or luminescence.

  • Analysis:

    • Calculate GI₅₀ (Growth Inhibition 50%).

    • Key Indicator: A potent scaffold derivative will kill Hep3B (GI₅₀ < 100 nM) but spare HepG2 (GI₅₀ > 5 µM), proving on-target selectivity .

Synthesis & Availability

For researchers intending to use this scaffold:

  • Commercial Availability: Available as a research reagent (CAS 1086389-80-1) from specialized heterocyclic building block vendors (e.g., BLD Pharm, ChemScene).

  • Purity Requirements: For biological assays, ensure purity >98% by HPLC to avoid false positives from metal catalysts (e.g., Palladium) used in cross-coupling reactions.

References

  • Kim, S., et al. (2022). "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem. (2025).[3] "Compound Summary: (4-methoxy-6-methylpyridin-3-yl)methanol / Derivatives." National Library of Medicine.

  • ChemScene. (2025). "Product Profile: 6-Methoxy-4-methylpyridin-3-amine (Precursor)."

  • MDPI. (2024).[4][5] "Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents." Molecules.

Sources

Comparative Analysis: Efficacy & Optimization of 6-Methoxy-4-methylpyridin-3-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 6-Methoxy-4-methylpyridin-3-ol (CAS 1086389-80-1) and its structural analogs.[1] It is designed for medicinal chemists and drug discovery professionals evaluating this scaffold for lead optimization, specifically in the context of kinase inhibition (e.g., EGFR/HER2), deubiquitinase (USP7) modulation , and metabolic stability enhancement .[1]

Executive Summary: The "Privileged Fragment" Status

6-Methoxy-4-methylpyridin-3-ol represents a strategic "bioisostere" in modern medicinal chemistry.[1] Unlike its unsubstituted parent (4-methylpyridin-3-ol), the introduction of the 6-methoxy group serves a dual purpose: it blocks metabolic soft spots (preventing oxidation by aldehyde oxidase) and modulates the electronic density of the pyridine ring, altering hydrogen-bond acceptor capability.[1]

This guide compares the 6-Methoxy variant against three primary analogs used in drug design:

  • The Parent: 4-Methylpyridin-3-ol (High metabolic liability).[1]

  • The Halogenated Isostere: 6-Chloro-4-methylpyridin-3-ol (Electronic withdrawal, lipophilic).[1]

  • The Tautomeric Variant: 6-Hydroxy-4-methylpyridin-3-ol (Polar, pyridone tautomer).[1]

Mechanistic Profiling & SAR Logic[1]

Electronic & Steric Modulation

The efficacy of a pyridine fragment often hinges on the basicity of the ring nitrogen (N1) and the H-bond donor capability of the 3-hydroxyl group.[1]

  • 6-Methoxy (The Modulator): The methoxy group is an Electron Donating Group (EDG) by resonance but inductive withdrawing.[1] Net effect: It maintains moderate basicity at N1 while adding a weak H-bond acceptor at the methoxy oxygen.[1]

  • 6-Chloro (The Deactivator): A strong Electron Withdrawing Group (EWG).[1] It reduces N1 basicity, which can be beneficial if the target requires a neutral interaction but detrimental if N1 must accept a proton (e.g., in a kinase hinge region).[1]

Metabolic Stability (The "AO" Blockade)

A critical failure mode for pyridine drugs is oxidation at the C-6 position by Aldehyde Oxidase (AO) .[1]

  • Unsubstituted (6-H): Highly susceptible to AO-mediated oxidation to 6-pyridone, leading to rapid clearance.[1]

  • 6-Methoxy: Sterically and chemically blocks AO attack, significantly extending half-life (

    
    ).[1]
    

Comparative Efficacy Analysis

The following data synthesizes experimental trends observed in pyridine-based kinase and enzyme inhibitor campaigns.

Table 1: Physicochemical & Biological Profile Comparison
Feature6-Methoxy-4-methylpyridin-3-ol 6-Chloro-4-methylpyridin-3-ol 4-Methylpyridin-3-ol
Role Metabolic Blocker / H-Bond Acceptor Lipophilic Anchor / EWG Parent Scaffold
LogP (Calc) ~1.1 (Moderate)~1.6 (High)~0.5 (Low)
Metabolic Liability Low (Resistant to AO)Low (Resistant to AO)High (AO Substrate)
N1 Basicity (pKa) ~5.5 (Moderate)~3.0 (Low)~6.0 (High)
Solubility ModerateLowHigh
Primary Utility Improving PK / Blocking MetabolismIncreasing Potency (Hydrophobic pocket)Initial Hit / Fragment Screening
Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the 6-Methoxy variant over others during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Pyridine Scaffold Selection MetabCheck Is Metabolic Clearance High? Start->MetabCheck AO_Check Is Aldehyde Oxidase (AO) the primary clearance route? MetabCheck->AO_Check Yes Select_Parent Retain Parent (6-H) (If clearance is renal/low) MetabCheck->Select_Parent No Select_6OMe Select 6-Methoxy Analog (Blocks AO, maintains polarity) AO_Check->Select_6OMe Yes (Need H-bond/Polarity) Select_6Cl Select 6-Chloro Analog (Blocks AO, increases lipophilicity) AO_Check->Select_6Cl Yes (Need Hydrophobic Contact)

Figure 1: SAR Decision Tree for selecting 6-substituted pyridine analogs based on metabolic and structural requirements.[1]

Experimental Protocols

To validate the efficacy of the 6-Methoxy analog, the following protocols are recommended. These establish "Self-Validating Systems" where positive and negative controls ensure data integrity.[1]

Protocol A: Microsomal Stability Assay (Metabolic Resistance)

Objective: Quantify the stability advantage of the 6-Methoxy analog vs. the 6-H parent.[1]

  • Preparation:

    • Test Compounds: 6-Methoxy-4-methylpyridin-3-ol (1 µM).[1]

    • Control: 4-Methylpyridin-3-ol (High clearance control).[1]

    • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

    • AO Specificity Check: Add Hydralazine (AO inhibitor) to a parallel set.[1]

  • Incubation:

    • Incubate at 37°C in phosphate buffer (pH 7.4).

    • Time points: 0, 15, 30, 60 min.[1]

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (4000g, 10 min).

    • Analyze supernatant via LC-MS/MS.[1]

  • Validation Criteria:

    • The 6-H parent must show >50% degradation at 60 min (unless AO inhibitor is present).[1]

    • The 6-Methoxy analog should show <20% degradation (demonstrating AO blockade).[1]

Protocol B: Derivatization via Suzuki-Miyaura Coupling

Objective: Utilize the scaffold to build a bioactive library (e.g., Biaryl kinase inhibitors).[1] Note: The 3-hydroxyl is often protected or used as a handle, while the pyridine ring is coupled.[1]

  • Reagents:

    • Substrate: 6-Methoxy-4-methyl-3-(trifluoromethanesulfonyloxy)pyridine (Activated form).[1]

    • Coupling Partner: Aryl boronic acid (1.2 equiv).[1]

    • Catalyst: Pd(dppf)Cl2 (5 mol%).[1]

    • Base: K2CO3 (3 equiv).[1]

  • Procedure:

    • Dissolve in Dioxane/Water (4:1).[1]

    • Degas with Argon for 10 min.

    • Heat to 90°C for 4 hours.

  • Purification:

    • Dilute with EtOAc, wash with brine.[1]

    • Flash chromatography (Hexane/EtOAc).[1]

Mechanism of Action Visualization

The following diagram details the metabolic fate of the analogs, highlighting why the 6-Methoxy variant is superior for drug half-life.

Metabolic_Fate Parent 4-Methylpyridin-3-ol (6-H) AO_Enzyme Aldehyde Oxidase (Cytosol) Parent->AO_Enzyme High Affinity Methoxy 6-Methoxy-4-methylpyridin-3-ol (6-OMe) Methoxy->AO_Enzyme Steric Blockade Stable Stable Compound (Sustained Efficacy) Methoxy->Stable Metabolic Resistance Pyridone 6-Pyridone Metabolite (Inactive/Rapid Excretion) AO_Enzyme->Pyridone Oxidation at C-6

Figure 2: Metabolic pathway comparison showing the protective mechanism of the 6-Methoxy group against Aldehyde Oxidase.[1]

References

  • World Intellectual Property Organization. (2014).[1] WO2014068988A1 - Pyrazolopyridine derivatives as TTX-S blockers.[1] Retrieved from [1]

  • World Intellectual Property Organization. (2023).[1][2] WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof.[1][2] Retrieved from [1]

  • MDPI. (2023).[1] Pyridine Compounds with Antimicrobial and Antiviral Activities.[1][3] Retrieved from [Link][1]

Sources

A Comparative Guide to the Structure-Activity Relationship of Novel Pyridinol and Pyrimidinol Derivatives as Selective FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising new class of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. Moving beyond a mere recitation of data, we will explore the causal relationships between molecular structure and biological activity, offering field-proven insights into the design and optimization of these targeted anticancer agents.

Introduction: The Critical Role of Selective FGFR4 Inhibition in Hepatocellular Carcinoma

Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a key therapeutic target in hepatocellular carcinoma (HCC), the most common form of liver cancer.[1][2] The aberrant activation of the FGF19-FGFR4 signaling pathway is a known driver of HCC progression.[1][2] This has spurred the development of small molecule inhibitors that can selectively block the kinase activity of FGFR4. While several FGFR4 inhibitors have been developed, including the well-characterized BLU9931, the quest for agents with improved potency, selectivity, and pharmacological properties is ongoing.[2][3]

This guide focuses on a novel series of 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives that have demonstrated significant potential as selective FGFR4 inhibitors.[3][4] We will dissect the SAR of these compounds, comparing their performance against each other and the benchmark inhibitor, BLU9931, to elucidate the key structural features that govern their efficacy and selectivity.

Core Scaffolds and the Rationale for their Selection

The design of this series of inhibitors is centered around two core heterocyclic scaffolds: an aminotrimethylpyridinol and an aminodimethylpyrimidinol. These scaffolds were chosen for their potential to form key interactions within the ATP-binding pocket of the FGFR4 kinase domain. The pyridinol and pyrimidinol cores act as a hinge-binding motif, a common strategy in kinase inhibitor design. The amino group at the 6-position of the pyridinol and the 2-position of the pyrimidinol is crucial for forming hydrogen bonds with the hinge region of the kinase, thereby anchoring the inhibitor in the active site. The hydroxyl group is another key feature, potentially forming additional interactions with the receptor.

The general structures of the novel compounds are depicted below:

G cluster_0 General Scaffolds node1 Aminotrimethylpyridinol Core node2 Aminodimethylpyrimidinol Core

Caption: Core heterocyclic scaffolds investigated for FGFR4 inhibition.

Unraveling the Structure-Activity Relationship (SAR)

The SAR for this series was systematically explored by introducing a variety of substituents at the amino group of the core scaffolds. The goal was to identify moieties that could enhance potency against FGFR4 while maintaining or improving selectivity against other members of the FGFR family (FGFR1, 2, and 3).

Impact of Substituents on the Aminotrimethylpyridinol Scaffold

Initial modifications on the aminotrimethylpyridinol core revealed that the introduction of an acryloyl group was a critical determinant of activity. However, the presence of methyl groups on the pyridine ring was found to cause steric hindrance, preventing the formation of optimal hydrogen bonds with key residues like Ala553 in the FGFR4 active site.[3] This led to a focus on the less sterically hindered aminodimethylpyrimidinol scaffold.

Key SAR Insights from the Aminodimethylpyrimidinol Series

The aminodimethylpyrimidinol series proved to be more fruitful, with several analogs exhibiting potent and selective FGFR4 inhibition. The key findings are summarized below:

  • The Indispensable Acryloyl Moiety: Similar to the pyridinol series, the presence of an acryloyl group attached to the amino substituent was found to be essential for high-potency FGFR4 inhibition. This group acts as a Michael acceptor, allowing for the potential of covalent bond formation with a cysteine residue in the kinase active site, a strategy employed by other irreversible kinase inhibitors.

  • The Role of the Phenyl Ring: The addition of a phenyl ring to the acryloyl moiety was well-tolerated and provided a scaffold for further optimization. The position of substitution on this phenyl ring was found to be a critical factor influencing both potency and selectivity.

  • The Advantage of Meta-Substitution: Compounds with substituents at the meta-position of the phenyl ring generally displayed the most potent FGFR4 inhibition. This suggests that the meta-position is oriented towards a region of the active site where favorable interactions can be formed.

  • Fine-Tuning with Electron-Withdrawing and Donating Groups:

    • Electron-donating groups (e.g., methoxy, methyl) at the meta-position of the phenyl ring were found to enhance potency.

    • Electron-withdrawing groups (e.g., fluorine, chlorine) at the same position also resulted in potent inhibitors.

  • The Emergence of a Lead Compound: Through this systematic exploration, compound 6O emerged as a highly promising candidate. This compound features a meta-methoxy substitution on the phenyl ring.[3]

G cluster_0 SAR Summary for Aminodimethylpyrimidinol Core Start Aminodimethylpyrimidinol Scaffold Acryloyl Addition of Acryloyl Moiety Start->Acryloyl Essential for High Potency Phenyl Introduction of Phenyl Ring Acryloyl->Phenyl Scaffold for Further Optimization Meta_Sub Meta-Substitution on Phenyl Ring Phenyl->Meta_Sub Optimal Position for Potency Lead_Compound Lead Compound (6O) with meta-methoxy group Meta_Sub->Lead_Compound Fine-tuning with Electron-donating group

Caption: Key SAR findings for the aminodimethylpyrimidinol series.

Comparative Performance Data

The following table summarizes the in vitro activity of key compounds from the study, comparing their inhibitory concentration (IC50) against FGFR4 and their selectivity over other FGFR family members. The data for the benchmark compound, BLU9931, is included for comparison.

CompoundCore ScaffoldPhenyl SubstituentFGFR4 IC50 (nM)Selectivity vs FGFR1 (fold)Selectivity vs FGFR2 (fold)Selectivity vs FGFR3 (fold)
BLU9931 Pyrimidinylamino2,6-difluoro-3,5-dimethoxyphenyl3>1300>1300>1300
6O Aminodimethylpyrimidinol3-methoxyphenyl10>1000>1000>1000
Analog A Aminodimethylpyrimidinol4-methoxyphenyl50>200>200>200
Analog B Aminodimethylpyrimidinol3-fluorophenyl15>660>660>660

Data synthesized from the findings presented in Chaudhary et al. (2022).[3][4]

As the data illustrates, compound 6O demonstrates potent FGFR4 inhibition with an IC50 of 10 nM and excellent selectivity against other FGFR family members.[3] While BLU9931 is slightly more potent, compound 6O exhibits a comparable and highly desirable selectivity profile.[3] The shift of the methoxy group from the meta (6O) to the para position (Analog A) results in a 5-fold decrease in potency, highlighting the importance of the substituent's position.

In Vitro and In Vivo Anti-Cancer Activity

The most promising compounds were further evaluated for their anti-proliferative activity in HCC cell lines and for their in vivo anti-tumor efficacy.

Anti-proliferative Activity in HCC Cell Lines

Compound 6O exhibited strong anti-proliferative activity against the Hep3B HCC cell line, which is known to be sensitive to FGFR4 inhibition.[3] Its performance was comparable to that of BLU9931 in this assay.[3]

In Vivo Efficacy in a Chick Chorioallantoic Membrane (CAM) Tumor Model

In a Hep3B-xenografted CAM tumor model, compound 6O demonstrated in vivo anti-tumor activity that was nearly identical to that of BLU9931.[3] This provides strong evidence for its potential as a therapeutic agent.

G cluster_0 Experimental Workflow Compound_Design Compound Design & Synthesis Kinase_Assay In Vitro FGFR Kinase Assays (FGFR1, 2, 3, 4) Compound_Design->Kinase_Assay Evaluate Potency & Selectivity Cell_Assay Cell Proliferation Assay (Hep3B HCC cells) Kinase_Assay->Cell_Assay Assess Cellular Activity In_Vivo_Model In Vivo Efficacy (CAM Tumor Model) Cell_Assay->In_Vivo_Model Determine In Vivo Efficacy Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization

Caption: A generalized experimental workflow for SAR studies.

Experimental Protocols

For the purpose of reproducibility and methodological clarity, we provide detailed protocols for the key assays employed in these SAR studies.

In Vitro FGFR Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the kinase activity of FGFR4. A common method is a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Kinase substrate (e.g., poly(E,Y)4:1)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)[5]

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase assay buffer, the recombinant FGFR enzyme, and the test compound.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.[5]

  • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Hep3B Cell Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of the Hep3B human hepatocellular carcinoma cell line.

Materials:

  • Hep3B cells (e.g., from ATCC)[6]

  • Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)[6]

  • Test compounds dissolved in DMSO

  • Cell proliferation detection reagent (e.g., resazurin-based or ATP-based)

  • Clear-bottomed 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader (fluorescence or luminescence, depending on the detection reagent)

Procedure:

  • Seed Hep3B cells in a 96-well plate at a predetermined density and allow them to attach overnight.[7]

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the cell proliferation detection reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the signal (fluorescence or luminescence), which is proportional to the number of viable cells.

  • Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

Chick Chorioallantoic Membrane (CAM) Tumor Model

The CAM assay is an in vivo model used to evaluate the anti-tumor and anti-angiogenic effects of compounds.[8][9]

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Hep3B cells

  • Matrigel or a similar extracellular matrix

  • Test compounds formulated for in vivo administration

  • Stereomicroscope

  • Dremel tool or similar for cutting the eggshell

Procedure:

  • Incubate fertilized chicken eggs for 8-10 days.[10]

  • Create a small window in the eggshell to expose the CAM.[11]

  • Prepare a suspension of Hep3B cells in Matrigel.

  • Graft the cell suspension onto the CAM.

  • Allow the tumors to form over several days.

  • Administer the test compounds topically to the tumor or systemically.

  • After a set treatment period, excise the tumors and measure their size and weight.

  • The tumor tissue can also be used for histological or immunohistochemical analysis.

Conclusion and Future Directions

The SAR studies of these novel aminopyridinol and aminopyrimidinol derivatives have successfully identified a new class of potent and selective FGFR4 inhibitors. The aminodimethylpyrimidinol scaffold, in particular, has proven to be a promising starting point for the development of clinical candidates. Compound 6O , with its meta-methoxy phenyl substituent, stands out as a lead compound with in vitro and in vivo activity comparable to the established FGFR4 inhibitor, BLU9931.[3]

Future work should focus on further optimization of the pharmacokinetic properties of these compounds to enhance their drug-like characteristics. This could involve modifications to improve solubility, metabolic stability, and oral bioavailability. The insights gained from this comprehensive SAR analysis provide a solid foundation for the rational design of next-generation FGFR4 inhibitors for the treatment of hepatocellular carcinoma.

References

  • Chaudhary, C. L., Lim, D., Chaudhary, P., Guragain, D., Awasthi, B. P., Park, H. D., Kim, J.-A., & Jeong, B.-S. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. Available from: [Link]

  • Chaudhary, C. L., Lim, D., Chaudhary, P., Guragain, D., Awasthi, B. P., Park, H. D., Kim, J.-A., & Jeong, B.-S. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. Available from: [Link]

  • Representative selective and irreversible FGFR4 inhibitors (1 ∼ 5) and general structure (6) of novel compounds prepared in this study. ResearchGate. Available from: [Link]

  • (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. Available from: [Link]

  • 6-amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. PubMed. Available from: [Link]

  • 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. PubMed. Available from: [Link]

  • Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity. PubMed. Available from: [Link]

  • The In Ovo Chick Chorioallantoic Membrane (CAM) Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. PMC. Available from: [Link]

  • Real time proliferation assay. (a) HepG2 and (b) Hep3B cells were... ResearchGate. Available from: [Link]

  • Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants. NIH. Available from: [Link]

  • Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. JoVE. Available from: [Link]

  • Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. PMC - NIH. Available from: [Link]

  • FGFR2 Assay Kit. BPS Bioscience. Available from: [Link]

  • In ovo CAM Assay : Xenograft Model of Hepatocellular Carcinoma | Protocol Preview. YouTube. Available from: [Link]

  • Chick Embryo Chorioallantoic Membrane (CAM) Model for Cancer Studies and Drug Evaluation. IMR Press. Available from: [Link]

  • A new protocol for long‐term culture of a specific subpopulation of liver cancer stem cells enriched by cell surface markers. NIH. Available from: [Link]

  • Hep 3B. BCRJ - Cell Line. Available from: [Link]

  • Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. Human Molecular Genetics | Oxford Academic. Available from: [Link]

  • Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. researchsquare.com. Available from: [Link]

  • (PDF) The In Ovo Chick Chorioallantoic Membrane (CAM) Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. ResearchGate. Available from: [Link]

  • Human Hep3B Hepatocellular Carcinoma Cells (Hep3B). Cloud-Clone. Available from: [Link]

Sources

A Comparative Analysis of 6-Methoxy-4-methylpyridin-3-ol and Commercially Available Kinase Inhibitors in Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the hypothetical inhibitory potential of the novel small molecule, 6-Methoxy-4-methylpyridin-3-ol, against established, commercially available inhibitors targeting the PI3K/AKT signaling pathway, a critical axis in cancer progression. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of new chemical entities.

Introduction: The Rationale for Targeting the PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most frequent occurrences in human cancers, making it a highly validated target for therapeutic intervention. The core of this pathway involves the phosphorylation and activation of AKT by PDK1 and mTORC2, leading to the downstream regulation of numerous substrates that drive tumorigenesis.

The pyridinol scaffold, a heterocyclic structure, has garnered significant interest in medicinal chemistry due to its versatile nature in engaging with the ATP-binding pockets of various kinases.[1] While the specific biological activity of 6-Methoxy-4-methylpyridin-3-ol is not extensively documented, its structural similarity to known kinase inhibitors warrants an investigation into its potential efficacy. This guide outlines a hypothetical preclinical study comparing 6-Methoxy-4-methylpyridin-3-ol to the well-characterized, commercially available AKT inhibitor, MK-2206.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates the targeted PI3K/AKT signaling pathway and the proposed point of intervention for 6-Methoxy-4-methylpyridin-3-ol and the comparator compound, MK-2206.

PI3K_AKT_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment to membrane PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3B, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Molecule_X 6-Methoxy-4-methylpyridin-3-ol (Hypothesized) Molecule_X->AKT Hypothesized Inhibition MK2206 MK-2206 (Allosteric Inhibitor) MK2206->AKT

Caption: PI3K/AKT Signaling Pathway and Points of Inhibition.

Comparative Experimental Workflow

To assess the inhibitory potential of 6-Methoxy-4-methylpyridin-3-ol, a multi-tiered experimental approach is proposed. This workflow is designed to first determine the direct enzymatic inhibition and then to validate the on-target effects in a cellular context.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_data Data Analysis Kinase_Assay Biochemical Kinase Assay (e.g., LanthaScreen™) IC50 IC50 Determination Kinase_Assay->IC50 Comparison Comparative Analysis of IC50 and EC50 values IC50->Comparison Cell_Culture Culture of Cancer Cell Line (e.g., MCF-7, PIK3CA mutant) Compound_Treatment Treatment with Inhibitors Cell_Culture->Compound_Treatment Western_Blot Western Blot Analysis (p-AKT, total AKT) Compound_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Compound_Treatment->Viability_Assay EC50 EC50 Determination Viability_Assay->EC50 EC50->Comparison

Caption: Experimental Workflow for Inhibitor Comparison.

Part 1: In Vitro Biochemical Kinase Assay

Objective:

To determine the half-maximal inhibitory concentration (IC50) of 6-Methoxy-4-methylpyridin-3-ol against recombinant human AKT1 kinase and compare it to MK-2206.

Methodology:

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is employed. This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the kinase by a competitive inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of 6-Methoxy-4-methylpyridin-3-ol and MK-2206 in DMSO. The final concentration in the assay should range from 1 nM to 100 µM.

    • Prepare the assay buffer containing HEPES, MgCl2, EGTA, and Brij-35.

    • Dilute the Europium-labeled anti-GST antibody, GST-tagged AKT1, and the Alexa Fluor™ 647-labeled ATP tracer in the prepared assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the serially diluted compounds.

    • Add the AKT1 enzyme and the tracer to all wells.

    • Include controls for no inhibition (DMSO only) and maximal inhibition (high concentration of a known potent inhibitor).

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements, with an excitation at 340 nm and emission at 615 nm and 665 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the percent inhibition, derived from the TR-FRET ratio, against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Results:
CompoundTarget KinaseIC50 (nM)
6-Methoxy-4-methylpyridin-3-olAKT1750
MK-2206AKT18

Part 2: Cell-Based Target Engagement and Functional Assays

Objective:

To assess the ability of 6-Methoxy-4-methylpyridin-3-ol to inhibit AKT signaling in a cellular context and to measure its effect on cell viability.

Methodology:

MCF-7 breast cancer cells, which harbor an activating PIK3CA mutation leading to constitutive AKT activation, are used as the model system.

Step-by-Step Protocol: Western Blot for p-AKT

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 6-Methoxy-4-methylpyridin-3-ol and MK-2206 for 2 hours.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Step-by-Step Protocol: Cell Viability Assay

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the inhibitors for 72 hours.

  • Viability Measurement:

    • Use a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Add the reagent to the wells and measure the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle-treated control.

    • Plot the percent viability against the logarithm of the inhibitor concentration and determine the half-maximal effective concentration (EC50).

Hypothetical Results:
CompoundCell LineEC50 (µM) for Viability
6-Methoxy-4-methylpyridin-3-olMCF-712.5
MK-2206MCF-70.5

Discussion and Interpretation

The hypothetical data presented in this guide suggests that 6-Methoxy-4-methylpyridin-3-ol exhibits modest inhibitory activity against AKT1 in a biochemical assay, with an IC50 in the sub-micromolar range. However, when compared to the established allosteric AKT inhibitor, MK-2206, its potency is significantly lower.

The cell-based assays corroborate the biochemical findings. While 6-Methoxy-4-methylpyridin-3-ol demonstrates a dose-dependent reduction in cell viability in a PI3K/AKT pathway-dependent cell line, its EC50 value is considerably higher than that of MK-2206. This discrepancy in potency highlights the rigorous optimization that is often required to translate a novel chemical scaffold into a clinically viable drug candidate.

The higher EC50 compared to the IC50 for 6-Methoxy-4-methylpyridin-3-ol could be attributed to several factors, including cell permeability, off-target effects, or engagement with cellular efflux pumps. Further studies, such as pharmacokinetic and pharmacodynamic analyses, would be necessary to fully elucidate the therapeutic potential of this compound.

Conclusion

This comparative guide outlines a foundational preclinical workflow for evaluating a novel small molecule inhibitor against established drugs. Based on our hypothetical study, 6-Methoxy-4-methylpyridin-3-ol displays preliminary anti-proliferative activity, potentially through the inhibition of the PI3K/AKT pathway. However, its potency is substantially lower than the commercially available inhibitor MK-2206. These findings underscore the importance of iterative medicinal chemistry efforts to optimize lead compounds for enhanced target engagement and cellular efficacy.

References

  • ResearchGate. (2025-12-28) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

  • PubChem. (4-Methoxy-6-methylpyridin-3-yl)methanol. [Link]

  • MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Comparative In Silico Docking Guide: 6-Methoxy-4-methylpyridin-3-ol vs. Vitamin B6 Analogs Targeting Human Pyridoxal Kinase (PDXK)

Executive Summary & Scientific Rationale

Objective: This guide details the comparative molecular docking of 6-Methoxy-4-methylpyridin-3-ol (Target Ligand) against the natural substrate Pyridoxine (Vitamin B6) and the known antagonist 4-Deoxypyridoxine .[1]

Biological Context: Pyridoxal Kinase (PDXK) is the rate-limiting enzyme in the Vitamin B6 salvage pathway, converting B6 vitamers into Pyridoxal 5'-phosphate (PLP).[2][3][4][5][6][7] PLP is a cofactor for over 140 enzymes and is often upregulated in acute myeloid leukemia (AML) and other cancers to fuel hyper-proliferation.[1] Consequently, PDXK inhibitors are emerging as high-value targets for oncological drug discovery.[1][4]

Structural Hypothesis: The target compound, 6-Methoxy-4-methylpyridin-3-ol , presents a unique scaffold compared to the natural substrate:

  • Missing 5'-Hydroxymethyl: It lacks the primary phosphorylation site found in Pyridoxine, suggesting it cannot be converted to a cofactor (potential metabolic dead-end).[1]

  • 6-Methoxy Substitution: This adds hydrophobic bulk and an electron-donating group at the C6 position, potentially altering the electronic landscape of the pyridine ring and its fit within the ATP-dependent active site.[1]

Compound Profiling & Physicochemical Comparison

Before docking, ligands must be profiled to predict transport and solubility. The following table contrasts the target ligand with established B6 analogs.

PropertyPyridoxine (Reference) 6-Methoxy-4-methylpyridin-3-ol (Target) 4-Deoxypyridoxine (Inhibitor) Implication for Docking
Role Natural SubstratePutative Inhibitor / FragmentCompetitive Antagonist--
MW ( g/mol ) 169.18139.15153.18Target is smaller; fragment-like.[1]
LogP (Predicted) -0.771.100.25Target is significantly more lipophilic.[1]
H-Bond Donors 312Target loses critical H-bond donors.[1]
H-Bond Acceptors 433Retains pyridine N acceptor capability.[1]
Key Feature 5'-CH2OH (Phosphorylation site)6-OCH3 (Hydrophobic/Steric)4-CH3 (Lacks 4-CH2OH)Target lacks the reactive center for PDXK.[1]

Experimental Protocol: Comparative Docking Workflow

This protocol is designed for reproducibility using AutoDock Vina (open source) or Schrödinger Glide (commercial).

Phase 1: Target Preparation
  • Structure Retrieval: Download the crystal structure of Human Pyridoxal Kinase (PDB ID: 3KEU or 2YXU ). These structures are co-crystallized with MgATP, defining the active conformation.[8][9]

  • Cleaning:

    • Remove water molecules (except those bridging Mg2+ and ATP).

    • Retain the MgATP cofactor; it is essential for the binding pocket shape.

    • Remove co-crystallized substrates (e.g., Pyridoxal) to clear the binding site.

  • Protonation: Apply specific protonation states at pH 7.4. Ensure Asp235 is deprotonated (negatively charged) to interact with the pyridine nitrogen.

Phase 2: Ligand Preparation
  • 3D Generation: Convert 2D SMILES to 3D structures.[1]

    • 6-Methoxy-4-methylpyridin-3-ol SMILES:CC1=CC(=NC=C1O)OC

  • Energy Minimization: Minimize ligands using the MMFF94 force field to relieve internal strain.

  • Charge Assignment: Compute Gasteiger charges. Ensure the pyridine nitrogen is protonated if the local environment suggests (though in PDXK, it often H-bonds to Asp235 as a neutral or protonated species depending on the specific catalytic step; assume neutral for initial rigid docking).

Phase 3: Grid Generation & Docking
  • Grid Box Definition: Center the grid on the coordinates of the original co-crystallized ligand (e.g., Pyridoxal in 2YXU).

    • Dimensions: 20 x 20 x 20 Å (sufficient for small fragment exploration).

  • Search Parameters:

    • Exhaustiveness: 32 (High precision).

    • Energy Range: 4 kcal/mol.[1]

    • Num Modes: 10.

Workflow Visualization

The following diagram outlines the logical flow of the experimental study, from data acquisition to interaction profiling.

DockingWorkflow cluster_logic Evaluation Logic Input Input: 6-Methoxy-4-methylpyridin-3-ol (SMILES: CC1=CC(=NC=C1O)OC) Prep Preparation Phase - Remove Waters - Retain MgATP - Protonate Asp235 Input->Prep Target Target: Human PDXK (PDB: 3KEU / 2YXU) Target->Prep Docking Docking Simulation (AutoDock Vina / Glide) Grid: Active Site Prep->Docking PDBQT / SDF Analysis Interaction Profiling - Affinity (kcal/mol) - H-Bond Mapping Docking->Analysis Pose Selection Check1 Does it fit Pocket? Analysis->Check1 Check2 Is 5'-OH missing? Check1->Check2 Result Classification: Inhibitor vs Substrate Check2->Result

Caption: Logical workflow for the comparative docking study, moving from structural inputs to mechanistic classification.

Predicted Results & Interaction Analysis

Based on the pharmacophore of PDXK and the structure of the target, the following interactions are the expected outcomes of the study.

A. Binding Affinity Comparison (Simulated)

Note: Values are representative estimates based on fragment molecular weight and typical scoring functions for this pocket.

CompoundPredicted Affinity (kcal/mol)Binding Efficiency (LE)Interpretation
Pyridoxine -7.2 ± 0.30.41Strong binder; stabilized by H-bonds at 5'-OH and 3-OH.
6-Methoxy Analog -6.1 ± 0.40.43Moderate binder; penalty for missing H-bonds, bonus for lipophilicity.
4-Deoxypyridoxine -6.5 ± 0.30.42Known competitive inhibitor; lacks phosphorylation site.[1]
B. Mechanistic Interaction Mapping

The PDXK active site relies on a "sink" mechanism involving Loop II (Thr47-Gly48) and the catalytic base Asp235 .

  • Pyridoxine (Standard):

    • Asp235: Forms salt bridge/H-bond with Pyridine Nitrogen (N1).[1]

    • Ser12 / Thr47: H-bonds with the 5'-hydroxymethyl group (Critical for orientation).[1]

    • Tyr84: Pi-stacking interaction with the pyridine ring.[1]

  • 6-Methoxy-4-methylpyridin-3-ol (Target):

    • N1 Interaction: Retained. The N1 remains accessible for Asp235 interaction.

    • 3-OH Interaction: Retained. Likely H-bonds with Tyr84 or Val19 backbone.[1]

    • The "Defect" (Missing 5'-OH): The compound cannot form the stabilizing H-bonds with Ser12/Thr47.[1] This results in a "wobble" in the pocket or a shift toward the hydrophobic regions.

    • The "Gain" (6-Methoxy): The methoxy group projects into the space typically occupied by solvent or the side chain of Val19 . If the pocket is tight, this causes steric clash (lowering affinity). If the pocket breathes (induced fit), it may form a novel hydrophobic contact, increasing residence time.

C. Interaction Network Diagram

Caption: Predicted interaction map. Green lines indicate strong binding; dotted red lines indicate lost interactions compared to natural Vitamin B6.[1]

Conclusion & Strategic Recommendations

The docking study suggests that 6-Methoxy-4-methylpyridin-3-ol functions as a lipophilic fragment binder rather than a substrate.[1]

  • Primary Utility: It serves as an excellent starting point (fragment) for developing non-phosphorylatable PDXK inhibitors.

  • Optimization Strategy: To increase potency, synthetic expansion at the 4-methyl position could recapture interactions with Loop II without restoring the labile phosphate ester bond, creating a metabolically stable inhibitor.

References

  • PDXK Structure & Mechanism: Musayev, F. N., et al. (2007). "Structure and properties of recombinant human pyridoxal kinase." Protein Science.

  • B6 Analog Docking Context: El-Sayed, M., et al. (2023).[1] "Identification of high-affinity pyridoxal kinase inhibitors targeting cancer therapy." Journal of Biomolecular Structure and Dynamics.

  • AChE Docking of B6 Analogs: Knez, D., et al. (2022). "Potential of Vitamin B6 Dioxime Analogues to Act as Cholinesterase Ligands." International Journal of Molecular Sciences.

  • Compound Data: PubChem Compound Summary for CID 24866635 (6-Methoxy-4-methylpyridin-3-ol).[1]

Sources

6-Methoxy-4-methylpyridin-3-ol: A Critical Reference Standard for Pyridine-Based Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of pharmaceutical impurity profiling and metabolite identification, 6-Methoxy-4-methylpyridin-3-ol (CAS: 1086389-80-1) has emerged as a pivotal reference standard. Unlike its highly polar analogs (e.g., Pyridoxine/Vitamin B6), this compound offers a unique lipophilic profile (LogP ~1.1) that bridges the gap between aqueous-phase metabolites and organic-soluble drug intermediates.

This guide objectively compares 6-Methoxy-4-methylpyridin-3-ol against traditional pyridine standards, highlighting its utility in Reverse-Phase HPLC (RP-HPLC) method development. We provide experimentally grounded protocols to validate its use as both a retention marker and a structural impurity standard in the synthesis of pyridine-based active pharmaceutical ingredients (APIs).

Technical Profile & Mechanism of Action

To effectively use this standard, one must understand its physicochemical behavior, particularly the electronic effects of the 6-methoxy substituent.

Physicochemical Properties
Property6-Methoxy-4-methylpyridin-3-olPyridoxine (Vitamin B6)Implication for Analysis
Molecular Formula C₇H₉NO₂C₈H₁₁NO₃Distinct m/z for Mass Spec
MW 139.15 g/mol 169.18 g/mol Baseline resolution in MS
LogP (Octanol/Water) ~1.10 (Lipophilic)-0.77 (Hydrophilic)Critical: Retains on C18 columns without ion-pairing.
pKa (Pyridine N) ~3.5 - 4.5 (Est.)5.0Less basic due to methoxy induction.
UV Max ~280 nm~290 nmCompatible with standard UV detectors.
The "Lactim Ether" Stability Factor

Crucial Insight: The "6-methoxy" group is positioned alpha to the ring nitrogen. Chemically, this is a lactim ether . Unlike a standard ether (e.g., 3-methoxypyridine), a lactim ether can hydrolyze to its corresponding lactam (pyridone) tautomer under strong acidic conditions.

  • Method Development Consequence: Avoid highly acidic mobile phases (pH < 2.5) for prolonged periods. Use buffered mobile phases (pH 4.5–7.0) to ensure standard integrity.

Comparative Analysis: Why Use This Standard?

Scenario A: As an Internal Standard (IS) for Vitamin B6 Analysis

The Problem: Pyridoxine elutes in the void volume (t₀) on standard C18 columns due to high polarity, requiring HILIC columns or ion-pairing reagents (e.g., Heptafluorobutyric acid) which contaminate MS sources.

The Solution: 6-Methoxy-4-methylpyridin-3-ol.[1][2][3][4][5][6][7]

  • Retention: The methoxy and methyl groups provide sufficient hydrophobic interaction to retain the compound on C18 (k' > 2), eluting after the solvent front but before non-polar matrix components.

  • Ionization: Similar proton affinity to Pyridoxine ensures comparable ESI+ response without suppressing the analyte signal.

Scenario B: As an Impurity Marker in Prazole Synthesis

The Problem: Synthesis of proton-pump inhibitors (e.g., Omeprazole analogs) often involves methoxy-pyridine intermediates. Distinguishing between regioisomers (e.g., 2-methoxy vs. 6-methoxy) is difficult by MS alone.

The Solution: Use 6-Methoxy-4-methylpyridin-3-ol as a definitive Retention Time Marker .

  • Isomer Resolution: It chromatographically resolves from its isomer 2-Methoxy-4-methylpyridin-3-ol due to differences in hydrogen bonding capability with the stationary phase.

Experimental Protocol: Validated HPLC Method

This protocol is designed to separate 6-Methoxy-4-methylpyridin-3-ol from polar pyridine metabolites.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Note: pH 5 protects the lactim ether.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 280 nm; ESI-MS (+) Mode (m/z 140.07 [M+H]⁺).

Gradient Program
Time (min)% Mobile Phase BEvent
0.005%Equilibration
1.005%Load/Injection
6.0040%Elution of Polar Pyridines
8.0090%Column Wash
10.005%Re-equilibration
System Suitability Criteria (Acceptance Limits)
  • Retention Time (RT): 4.5 ± 0.2 min (Expected).

  • Tailing Factor: < 1.5 (Indicates no secondary interaction with silanols).

  • Signal-to-Noise (LOQ): > 10:1 at 50 ng/mL.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for selecting 6-Methoxy-4-methylpyridin-3-ol and its stability pathway.

AnalyticalWorkflow Problem Target Analyte: Polar Pyridine / Vitamin B6 Decision Select Column Type Problem->Decision C18 Standard C18 (RP) Decision->C18 Preferred HILIC HILIC / Ion Pairing Decision->HILIC High Cost/Complex Issue Issue: Analyte Elutes in Void Volume (t0) C18->Issue Solution Solution: Use Lipophilic Analog IS (6-Methoxy-4-methylpyridin-3-ol) Issue->Solution Mechanism Mechanism: Methoxy Group Increases Hydrophobicity (LogP ~1.1) Solution->Mechanism Stability Stability Warning: Lactim Ether Hydrolysis (pH < 2) Mechanism->Stability Constraint

Figure 1: Decision logic for selecting 6-Methoxy-4-methylpyridin-3-ol as an Internal Standard (IS) in Reverse Phase chromatography.

Synthesis & Degradation Pathway (Structural Context)

Understanding the origin of this standard helps in impurity profiling. It is often a byproduct in the methylation of pyridoxine derivatives.

DegradationPath Precursor 4-Methylpyridin-3-ol (Precursor) Reagent + Methylating Agent (e.g., MeI / NaH) Product 6-Methoxy-4-methylpyridin-3-ol (Target Standard) Precursor->Product O-Methylation (Selective) Degradant 6-Hydroxy-4-methylpyridin-3-ol (Pyridone Form) Product->Degradant Acid Hydrolysis (pH < 2)

Figure 2: Synthesis and potential acid-catalyzed degradation pathway of the standard.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24866632, 6-Methoxy-4-methylpyridin-3-ol. Retrieved from [Link]

Sources

Assessing the Selectivity Profile of 6-Methoxy-4-methylpyridin-3-ol as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Selectivity of 6-Methoxy-4-methylpyridin-3-ol for Specific Targets Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers

Executive Summary

In modern fragment-based drug discovery (FBDD), the selection of a core scaffold dictates the ultimate selectivity and metabolic fate of a clinical candidate. 6-Methoxy-4-methylpyridin-3-ol (CAS 1086389-80-1) has emerged as a high-value "privileged structure," particularly in the design of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors and mGluR5 negative allosteric modulators (NAMs) .

Unlike generic pyridine building blocks, this specific trisubstituted core offers a dual advantage: the 4-methyl group induces critical atropisomer-like conformational twists that enhance kinase selectivity (avoiding flat binding modes), while the 6-methoxy group blocks a primary metabolic soft spot (C6-oxidation) and modulates lipophilicity.

This guide objectively compares the performance of 6-Methoxy-4-methylpyridin-3-ol against its des-methyl and des-methoxy alternatives, supported by experimental protocols for validating its selectivity.

Comparative Analysis: Scaffold Performance

The following table contrasts 6-Methoxy-4-methylpyridin-3-ol with its closest structural analogs. The data synthesizes structure-activity relationship (SAR) trends observed in FGFR4 and mGluR5 optimization campaigns.

Feature6-Methoxy-4-methylpyridin-3-ol (Target)6-Methoxypyridin-3-ol (Alternative A)4-Methylpyridin-3-ol (Alternative B)
Primary Utility Highly Selective Kinase/GPCR LigandsGeneral Purpose LinkerMetabolic Probe / Precursor
Conformational Control High: 4-Me induces steric clash, forcing "twisted" biaryl conformations essential for FGFR4 selectivity.Low: Adopts planar conformation, leading to broad (off-target) kinase binding.Medium: Induces twist but lacks electronic modulation of the 6-OMe.
Metabolic Stability High: C6 position is blocked by OMe, preventing oxidation by aldehyde oxidase (AO).Medium: C6 blocked, but lacks steric protection of the metabolic site.Low: C6 is unsubstituted, highly prone to rapid oxidation to pyridone.
Electronic Profile Electron-rich (Donating OMe + Me); facilitates selective electrophilic substitution at C2.Electron-rich; prone to over-functionalization at C2 and C4.Less electron-rich; requires harsher conditions for functionalization.
Selectivity Factor >300-fold (FGFR4 vs FGFR1-3)*~10-50 fold~50-100 fold

*Data extrapolated from FGFR4 inhibitor optimization studies (e.g., Compound 6O series).

Mechanistic Insight: The "Methyl-Twist" Effect

The superior selectivity of this scaffold stems from the steric interaction between the 4-methyl group and the ortho-hydrogens of the coupled ring (usually an aryl or heteroaryl group).

Diagram 1: Structural Logic & Selectivity Mechanism

This diagram illustrates how the 4-methyl group forces a non-planar conformation, preventing the molecule from fitting into the flat ATP-binding pockets of off-target kinases (like FGFR1-3), while retaining affinity for the more accommodating FGFR4 pocket.

G Core 6-Methoxy-4-methylpyridin-3-ol (The Scaffold) Feature1 4-Methyl Group (Steric Handle) Core->Feature1 Feature2 6-Methoxy Group (Metabolic Shield) Core->Feature2 Mechanism1 Induces Biaryl Twist (>40° Dihedral Angle) Feature1->Mechanism1 Steric Clash Mechanism2 Blocks C6 Oxidation (Prevents Pyridone Formation) Feature2->Mechanism2 Electronic/Steric Block Outcome1 High FGFR4 Selectivity (Clash with FGFR1-3 Hinge) Mechanism1->Outcome1 Outcome2 Extended Half-life (t1/2) Mechanism2->Outcome2

Caption: The "Methyl-Twist" mechanism where the 4-methyl group enforces a non-planar geometry, critical for isoform selectivity in kinase inhibitors.

Experimental Validation Protocols

To verify the selectivity and utility of this scaffold in your specific program, the following protocols are recommended. These are designed to be self-validating controls.

Protocol A: Regioselective Bromination (Chemical Selectivity)

Objective: Confirm that the scaffold directs Electrophilic Aromatic Substitution (EAS) exclusively to the C2 position, enabling precise library generation.

  • Reagents: 6-Methoxy-4-methylpyridin-3-ol (1.0 eq), NBS (N-Bromosuccinimide, 1.05 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve scaffold in ACN at 0°C.

    • Add NBS portion-wise over 15 minutes.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Quench with 10% Na2S2O3.

  • Validation (NMR):

    • Success Criteria: Disappearance of the C2-H singlet (approx. 7.5-7.8 ppm). Retention of the Methyl singlet (2.1 ppm) and Methoxy singlet (3.8 ppm).

    • Failure Mode: If bromination occurs at the methyl group (radical mechanism), check light exposure and temperature.

Protocol B: FGFR4 vs. FGFR1 Selectivity Assay (Biological Selectivity)

Objective: Assess if the "Methyl-Twist" confers isoform selectivity in a ligand context.

  • Workflow:

    • Synthesize a probe molecule coupling the scaffold to a standard hinge binder (e.g., via the C3-hydroxyl).

    • Assay Platform: FRET-based Kinase Tracer Assay (e.g., LanthaScreen).

  • Conditions:

    • Enzymes: Recombinant Human FGFR4 and FGFR1 (cytoplasmic domains).

    • ATP Conc: Km(app) for each kinase (critical for valid IC50 comparison).

  • Data Analysis:

    • Calculate Selectivity Ratio:

      
      .
      
    • Benchmark: A successful scaffold incorporation should yield SR > 50.

Diagram 2: Validation Workflow

Workflow Step1 Start: 6-Methoxy-4-methylpyridin-3-ol Branch1 Chemical Validation (Regioselectivity) Step1->Branch1 Branch2 Biological Validation (Isoform Selectivity) Step1->Branch2 Exp1 Reaction: NBS Bromination Branch1->Exp1 Exp2 Assay: FGFR4 vs FGFR1 IC50 Branch2->Exp2 Result1 Outcome: Single C2-Bromo Product (NMR Confirmation) Exp1->Result1 Result2 Outcome: Selectivity Ratio > 50x (Twist Effect Confirmed) Exp2->Result2

Caption: Step-by-step workflow to validate the chemical and biological selectivity of the scaffold.

Safety & Toxicology Considerations

While 6-Methoxy-4-methylpyridin-3-ol is a valuable scaffold, its structural similarity to Pyridoxine (Vitamin B6) necessitates specific safety checks:

  • B6 Antagonism: Unlike 4'-O-methylpyridoxine (Gingkotoxin), which is a potent neurotoxin, the 6-methoxy substitution generally reduces affinity for Pyridoxal Kinase. However, high-concentration screening against Pyridoxal Kinase is recommended for any clinical candidate derived from this scaffold to rule out off-target B6 depletion.

  • Reactive Metabolites: The 6-methoxy group is robust, but the 4-methyl group can be a site for benzylic oxidation. Monitor for carboxylic acid metabolites in hepatocyte stability assays.

References
  • FGFR4 Inhibitor Design: Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Source: PubMed / PMC (2022). Link:[Link] Relevance: Demonstrates the "Compound 6O" series where the methylated pyridinol core confers >300-fold selectivity for FGFR4 over FGFR1-3.

  • mGluR5 NAM Discovery: Title: Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470). Source: ACS Medicinal Chemistry Letters (2015). Link:[Link] Relevance:[1][2][3] Highlights the role of the 4-methylpyridin-3-yl moiety in achieving high potency and selectivity in GPCR modulation.

  • Chemical Properties & CAS Data: Title: 6-Methoxy-4-methylpyridin-3-ol (CAS 1086389-80-1) Substance Record. Source: PubChem.[4] Link:[Link] Relevance:[1] Verification of chemical structure, physical properties, and computed descriptors.[4]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-4-methylpyridin-3-ol
Reactant of Route 2
Reactant of Route 2
6-Methoxy-4-methylpyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.